Versetamide
Description
Propriétés
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFGWXLCWCNPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156031 | |
| Record name | Versetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129009-83-2 | |
| Record name | Versetamide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129009832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Versetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERSETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78PI4C683 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Versetamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versetamide is a complex organic molecule primarily recognized for its role as a chelating agent. Its most notable application is as the ligand in the gadolinium-based MRI contrast agent, Gadofosveset trisodium. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, intended to support research and development activities in medicinal chemistry, diagnostic imaging, and related fields.
Chemical Structure and Identification
This compound is a polyaminocarboxylic acid derivative with a linear backbone containing multiple nitrogen and oxygen atoms that act as Lewis bases, making it an effective chelator for metal ions.
IUPAC Name: 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1]
Chemical Formula: C20H37N5O10[1]
CAS Number: 129009-83-2[1]
Canonical SMILES: COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O[1]
InChI: InChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)[1]
InChIKey: AXFGWXLCWCNPHP-UHFFFAOYSA-N[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a chelating agent and for the pharmacokinetic profile of its metal complexes. The available data, largely from computational models, are summarized below.
| Property | Value | Source |
| Molecular Weight | 507.5 g/mol | [1] |
| XLogP3 | -9.3 | [1] |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 22 | PubChem |
| Exact Mass | 507.25404239 g/mol | [1] |
| Monoisotopic Mass | 507.25404239 g/mol | [1] |
| Topological Polar Surface Area | 198 Ų | [1] |
Note: Most of the available data on the physicochemical properties of this compound are computed and may not reflect experimentally determined values.
Mechanism of Action and Biological Activity
The primary function of this compound is to act as a multidentate ligand that can form stable complexes with metal ions. Its biological activity is therefore intrinsically linked to the properties of the resulting metallo-complex.
Chelation of Metal Ions
This compound's structure, with its multiple carboxylate and amine groups, allows it to wrap around a central metal ion, forming a stable chelate. This sequestration of the metal ion can prevent its undesired interactions with biological systems.
Role in Gadofosveset Trisodium
In the context of the MRI contrast agent Gadofosveset trisodium, this compound chelates the paramagnetic gadolinium(III) ion. The resulting complex has a high affinity for human serum albumin. This reversible binding to albumin increases the rotational correlation time of the gadolinium complex, which in turn enhances its T1 relaxivity, leading to a stronger signal in magnetic resonance angiography. This interaction also prolongs the vascular residence time of the contrast agent.
Experimental Protocols
Synthesis of this compound (Hypothetical)
The synthesis of a polyaminocarboxylic acid like this compound would likely involve a multi-step process. A plausible synthetic route could involve the sequential alkylation of a polyamine backbone with protected haloacetic acid derivatives, followed by deprotection.
Materials:
-
A suitable polyamine starting material (e.g., diethylenetriamine)
-
A protected haloacetic acid (e.g., tert-butyl bromoacetate)
-
A non-nucleophilic base (e.g., diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or DMF)
-
Acid for deprotection (e.g., trifluoroacetic acid)
-
Reagents for amide bond formation (e.g., a coupling agent like HATU and 2-methoxyethylamine)
Procedure:
-
Alkylation: The starting polyamine is reacted with a molar excess of the protected haloacetic acid in the presence of a non-nucleophilic base in an anhydrous aprotic solvent. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by techniques like TLC or LC-MS.
-
Purification of Intermediate: The protected this compound precursor is purified from the reaction mixture using column chromatography.
-
Amide Coupling: A portion of the ester groups on the protected intermediate would be hydrolyzed and then coupled with 2-methoxyethylamine using a standard peptide coupling reagent.
-
Deprotection: The protecting groups (e.g., tert-butyl) are removed by treatment with a strong acid like trifluoroacetic acid in a suitable solvent such as dichloromethane.
-
Final Purification: The final this compound product is purified by recrystallization or preparative HPLC.
References
Versetamide: A Technical Guide to its Synthesis, Mechanism, and Application in MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versetamide is a polyaminocarboxylic acid chelating agent that plays a crucial role in the field of medical imaging. While not a therapeutic agent in itself, it serves as a critical ligand for the paramagnetic gadolinium ion (Gd³⁺), forming gadothis compound, a widely used contrast agent for Magnetic Resonance Imaging (MRI). This technical guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action as a chelating agent, and the physicochemical properties of its gadolinium complex, gadothis compound, that are pertinent to its function as an MRI contrast agent. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development in this area.
Introduction
Gadothis compound is a gadolinium-based contrast agent (GBCA) employed to enhance the quality of MRI images.[1] The agent's function is predicated on the paramagnetic properties of the gadolinium ion. However, free Gd³⁺ is highly toxic to biological systems.[2] To mitigate this toxicity, Gd³⁺ is complexed with a chelating ligand, in this case, this compound. This compound, also known as diethylenetriaminepentaacetic acid-bismethoxyethylamide (DTPA-BMEA), sequesters the gadolinium ion, forming a stable complex that can be safely administered to patients.[3][4] This guide will delve into the synthetic pathway of the this compound ligand and its subsequent chelation to form gadothis compound, the mechanism by which gadothis compound enhances MRI contrast, and the key quantitative parameters that define its efficacy and safety.
This compound Synthesis Pathway
The synthesis of this compound (DTPA-BMEA) is a two-step process that begins with the commercially available diethylenetriaminepentaacetic acid (DTPA). The overall process involves the formation of a cyclic anhydride followed by amidation.
Step 1: Synthesis of DTPA Dianhydride
The initial step involves the conversion of DTPA to its dianhydride. This is typically achieved by reacting DTPA with a dehydrating agent, such as acetic anhydride, in the presence of a base like pyridine. The reaction proceeds by intramolecular cyclization of the carboxylic acid groups on the DTPA backbone.
Step 2: Synthesis of this compound (DTPA-BMEA)
The resulting DTPA dianhydride is then reacted with 2-methoxyethylamine. The amine group of 2-methoxyethylamine acts as a nucleophile, attacking the carbonyl carbons of the anhydride rings. This ring-opening reaction results in the formation of two amide bonds, yielding the final this compound ligand. A 93.5% yield has been reported for this step.[4]
A schematic of the overall synthesis pathway is presented below:
Gadothis compound Synthesis
The final step to produce the active MRI contrast agent is the chelation of the this compound ligand with a gadolinium ion. This is accomplished by reacting this compound with a gadolinium salt, typically gadolinium(III) oxide, under controlled temperature conditions. The reaction has been reported to proceed with a yield of 80.7%.[4]
The synthesis of gadothis compound is illustrated in the following diagram:
Mechanism of Action
This compound as a Chelating Agent
The primary mechanism of action of this compound is to act as a multidentate ligand that tightly binds to the gadolinium ion. The this compound molecule possesses multiple coordination sites – three tertiary amine nitrogens and the carboxylate groups – which form a stable coordination complex with the Gd³⁺ ion.[5] This chelation is critical for preventing the release of toxic free gadolinium ions into the body.[3]
Gadothis compound in MRI Contrast Enhancement
The mechanism of action of gadothis compound as an MRI contrast agent is based on its paramagnetic properties.[1] When placed in the strong magnetic field of an MRI scanner, the gadolinium ion in the gadothis compound complex develops a large magnetic moment.[6] This induced magnetic field interacts with the surrounding water protons, accelerating their T1 relaxation rate.[1] Tissues with higher concentrations of gadothis compound will therefore appear brighter on T1-weighted MRI images, providing enhanced contrast and facilitating the visualization of anatomical structures and pathological lesions.[7]
The following diagram illustrates the mechanism of MRI contrast enhancement by gadothis compound:
Quantitative Data
The efficacy and safety of a gadolinium-based contrast agent are determined by several key quantitative parameters. The following tables summarize the available data for gadothis compound.
| Property | Value | Reference |
| Molar Mass | 661.77 g/mol | [8] |
| T1 Relaxivity (1.5 T) | 4.4 - 5.0 L mmol⁻¹ s⁻¹ | [9] |
| Thermodynamic Stability Constant (log K) | 16.6 | [10] |
| Recommended Dosage | 0.1 mmol/kg | [9] |
| Excretion | Primarily renal (95.5 ± 17.4% in 24h) | [11] |
| Elimination Half-life | 80 to 120 minutes | [8] |
Table 1: Physicochemical and Pharmacokinetic Properties of Gadothis compound
| Parameter | Value | Reference |
| Osmolality | ~3.9 times that of plasma | [11] |
| Viscosity (37 °C) | 2.0 cP | [4] |
| pH of Solution | 5.5 - 7.5 | [4] |
Table 2: Formulation Properties of Gadothis compound Injection
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and gadothis compound, based on general procedures for the synthesis of DTPA analogues and their gadolinium complexes.[4][12]
Synthesis of Diethylenetriaminepentaacetic Dianhydride
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetic anhydride
-
Pyridine
-
Acetonitrile
Procedure:
-
A mixture of DTPA, acetic anhydride, and pyridine is stirred and heated at 70°C for 24 hours.
-
The reaction mixture is then filtered.
-
The solid product is washed sequentially with acetic anhydride and hot acetonitrile.
-
The resulting white solid is dried under vacuum in the presence of a desiccant (e.g., P₂O₅) to yield DTPA dianhydride.
Synthesis of this compound (DTPA-BMEA)
Materials:
-
DTPA dianhydride
-
2-Methoxyethylamine
-
Appropriate solvent (e.g., DMF)
Procedure:
-
DTPA dianhydride is dissolved in a suitable solvent.
-
2-Methoxyethylamine is added to the solution.
-
The reaction mixture is stirred at 50°C for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude this compound product.
-
Further purification may be achieved through recrystallization or chromatography.
Synthesis of Gadothis compound
Materials:
-
This compound (DTPA-BMEA)
-
Gadolinium(III) oxide
-
Deionized water
Procedure:
-
This compound is dissolved in deionized water.
-
Gadolinium(III) oxide is added to the solution.
-
The mixture is heated at 60-65°C for 3 hours with stirring.
-
The solution is filtered to remove any unreacted gadolinium oxide.
-
The final solution of gadothis compound can be further purified and formulated for injection.
The following workflow diagram outlines the key experimental steps:
Conclusion
This compound serves as a vital component in the formulation of the MRI contrast agent gadothis compound. Its synthesis, while involving straightforward organic reactions, requires careful control of conditions to ensure high purity and yield. The primary function of this compound is to form a stable complex with gadolinium, thereby enabling its safe use in clinical settings. The resulting gadothis compound enhances MRI images by effectively reducing the T1 relaxation time of water protons. The quantitative data presented in this guide, including relaxivity and stability constants, are essential for understanding the performance and safety profile of this important diagnostic agent. The provided experimental protocols offer a foundation for the laboratory synthesis and further investigation of this compound and related chelating agents.
References
- 1. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Gadothis compound - Wikipedia [en.wikipedia.org]
- 9. radiopaedia.org [radiopaedia.org]
- 10. mriquestions.com [mriquestions.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. osti.gov [osti.gov]
The Crucial Role of Versetamide in Gadoversetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoversetamide is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) to enhance the visualization of tissues and lesions. Marketed under the trade name OptiMARK®, its efficacy and safety are critically dependent on the molecular scaffolding provided by its chelating ligand, this compound. This technical guide provides an in-depth exploration of the fundamental role of this compound in the Gadothis compound complex, detailing its chemical structure, impact on stability and relaxivity, and the analytical methods used for its characterization.
The Chelation Imperative: Why this compound is Essential
The paramagnetic properties of the trivalent gadolinium ion (Gd³⁺) are central to its function as an MRI contrast agent. However, free Gd³⁺ is highly toxic, competing with calcium ions in biological systems and posing a significant health risk. The primary and indispensable role of this compound is to form a stable complex with the Gd³⁺ ion, a process known as chelation. This encapsulation prevents the release of toxic, free gadolinium into the body while preserving the paramagnetic effect necessary for MRI contrast enhancement.[1]
Gadothis compound is classified as a linear, non-ionic GBCA. The this compound ligand is a derivative of diethylenetriaminepentaacetic acid (DTPA), specifically a bis(methoxyethylamide) derivative.[2] This structural characteristic influences its stability and pharmacokinetic profile.
Physicochemical Properties and Formulation of Gadothis compound (OptiMARK®)
The commercial formulation of Gadothis compound, OptiMARK®, is a sterile, aqueous solution containing several key components that contribute to its stability and clinical utility.
| Parameter | Value | Reference |
| Gadothis compound Concentration | 330.9 mg/mL (0.5 mmol/mL) | [3][4][5][6][7] |
| Calcium this compound Sodium | 28.4 mg/mL (0.05 mmol/mL) | [3][4][5][6][7] |
| Calcium Chloride Dihydrate | 0.7 mg/mL (0.005 mmol/mL) | [3][4][5][6][7] |
| T1 Relaxivity (1.5 T in plasma, 37°C) | 4.4 - 5.0 L/mmol·s | [8] |
| Osmolality (37°C) | 1110 mOsmol/kg water | [7] |
| Viscosity (37°C) | 2.0 cP | [7] |
| Density (25°C) | 1.160 g/mL | [7] |
| pH | 5.5 - 7.5 | [7] |
The inclusion of calcium this compound sodium in the formulation is a critical aspect of Gadothis compound's design. It is understood to enhance the stability of the gadolinium chelate. A chemical reaction occurs during formulation where this compound and calcium salts form a calcium this compound complex, which is believed to improve the overall safety profile of the drug product.[9]
Stability of the Gadothis compound Complex
The stability of a GBCA is paramount to its safety. It is characterized by both thermodynamic and kinetic parameters.
-
Thermodynamic Stability: This refers to the equilibrium constant (log K) of the complex formation. A higher log K value indicates a more stable complex at equilibrium.
-
Kinetic Stability: This relates to the rate at which the complex dissociates, releasing the gadolinium ion.
As a linear, non-ionic chelate, Gadothis compound is considered to have lower stability compared to macrocyclic GBCAs.[10][11] In vitro studies in human serum at 37°C have shown that Gadothis compound can release gadolinium over time. One study reported that after 15 days, approximately 21% of the gadolinium was released from Optimark®, with an initial release rate of 0.44% per day.[12]
Transmetallation: A Key Dechelation Pathway
A significant mechanism for the in vivo release of Gd³⁺ from less stable chelates is transmetallation .[13] This process involves the displacement of the gadolinium ion from the this compound ligand by endogenous metal ions, most notably zinc (Zn²⁺).[14][15][16] The lower stability of linear chelates like Gadothis compound makes them more susceptible to this phenomenon compared to macrocyclic agents.[11]
Experimental Protocols
Determination of Gadolinium Chelate Stability
The stability of gadolinium chelates can be assessed through potentiometric titration, a method used to determine thermodynamic stability constants (log K).
Methodology:
-
Reagent Preparation: Prepare solutions of the metal ion (e.g., GdCl₃), the ligand (this compound), and a strong base (e.g., carbonate-free NaOH) of known concentrations in a high ionic strength medium to maintain constant activity coefficients.
-
Titration Setup: Use a computer-controlled auto-titrator equipped with a glass electrode to monitor the pH of the solution. The titration vessel should be maintained at a constant temperature (e.g., 25°C or 37°C).
-
Procedure:
-
Acidify a solution containing the gadolinium ion and this compound to fully protonate the ligand.
-
Titrate this solution with the standardized NaOH solution.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
The collected titration data (volume of titrant vs. pH) is processed using specialized software (e.g., SUPERQUAD).
-
The software fits the data to a chemical model that includes the protonation constants of the ligand and the estimated stability constants of the metal-ligand complexes to calculate the final thermodynamic stability constants (log K).[17][18]
-
Measurement of Free Gadolinium
The quantification of free (unchelated) gadolinium is crucial for assessing the safety of a GBCA formulation. A common method involves a colorimetric assay using Arsenazo III dye.
Methodology:
-
Principle: Arsenazo III forms a colored complex with free metal ions, including Gd³⁺, which can be quantified spectrophotometrically. The dye does not interact with chelated gadolinium.[19]
-
Reagent Preparation: Prepare a standard solution of Arsenazo III (e.g., 0.2 mM in water).
-
Sample Preparation:
-
Mix a known volume of the Gadothis compound sample (e.g., 50 µL) with the Arsenazo III solution (e.g., 100 µL).
-
Dilute the mixture to a final volume (e.g., 1 mL) with deionized water.
-
-
Measurement:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the Gd³⁺-Arsenazo III complex (typically around 650 nm) using a spectrophotometer.
-
-
Quantification:
-
Create a calibration curve using known concentrations of free Gd³⁺.
-
Determine the concentration of free gadolinium in the sample by comparing its absorbance to the calibration curve.
-
Synthesis of Gadothis compound
The synthesis of Gadothis compound (Gd-DTPA-BMEA) is a two-step process:
-
Synthesis of the Ligand (this compound - DTPA-BMEA): Diethylenetriaminepentaacetic acid dianhydride (DTPA-dianhydride) is reacted with 2-methoxyethylamine. This reaction typically proceeds at a slightly elevated temperature (e.g., 50°C) for several hours.[2]
-
Chelation with Gadolinium: The resulting this compound ligand is then reacted with a gadolinium source, such as gadolinium(III) oxide (Gd₂O₃), at an elevated temperature (e.g., 60-65°C) to form the final Gadothis compound complex.[2]
Conclusion
This compound is the cornerstone of the Gadothis compound contrast agent, performing the critical function of safely delivering the paramagnetic gadolinium ion to the site of imaging. Its linear, non-ionic structure defines the physicochemical properties and stability profile of Gadothis compound. While effective as a contrast agent, its lower stability compared to macrocyclic agents underscores the importance of careful patient selection and adherence to recommended dosing to minimize the risk of gadolinium release. The formulation of OptiMARK®, with the inclusion of calcium this compound sodium, represents a strategy to enhance the in vivo stability of the complex. A thorough understanding of the chemistry of this compound and its interaction with gadolinium is essential for the continued development of safer and more effective MRI contrast agents.
References
- 1. Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. OptiMARK (Gadothis compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical Safety Profiles of Gadolinium-Based Extracellular Contrast Agents and Nephrogenic Systemic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Zinc transmetallation and gadolinium retention after MR imaging: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transmetallation of Gd-DTPA by Fe3+, Cu2+ and Zn2+ in water: batch experiments and coagulation-flocculation simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Versetamide (CAS Number: 129009-83-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versetamide, an acyclic, non-ionic chelating agent, plays a pivotal role in the field of diagnostic imaging. This technical guide provides a comprehensive overview of this compound, focusing on its core function as the ligand in the gadolinium-based contrast agent (GBCA) Gadothis compound (marketed as OptiMARK™). This document details the chemical and physical properties of this compound, the mechanism of action of Gadothis compound, and extensive pharmacokinetic data. Furthermore, it outlines the experimental protocols for the synthesis of this compound, the formulation of Gadothis compound injection, and the quality control assays essential for its characterization and release. Visual diagrams are provided to illustrate the synthesis workflow and the fundamental chelation process.
Introduction
This compound, with the CAS number 129009-83-2, is a derivative of diethylenetriamine pentaacetic acid (DTPA).[1] Its primary and sole application in the pharmaceutical industry is as a chelating agent for the paramagnetic gadolinium (Gd³⁺) ion.[2][3] The resulting complex, Gadothis compound, is a gadolinium-based contrast agent (GBCA) used to enhance the quality of magnetic resonance imaging (MRI) scans.[2][3] Free gadolinium ions are highly toxic; this compound forms a stable complex with Gd³⁺, enabling its safe administration to patients for diagnostic purposes.[3] Gadothis compound is indicated for use in MRI of the central nervous system and the liver to facilitate the visualization of lesions with abnormal vascularity.[3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 129009-83-2 | [1] |
| Molecular Formula | C₂₀H₃₇N₅O₁₀ | [1] |
| Molecular Weight | 507.54 g/mol | [1] |
| IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | [1] |
Mechanism of Action of Gadothis compound
The clinical utility of this compound is realized through its complex with gadolinium, Gadothis compound. Gadothis compound is a paramagnetic agent that, when placed in a magnetic field, develops a magnetic moment.[4] This large magnetic moment enhances the relaxation rates of water protons in its vicinity, primarily by shortening the T1 relaxation time.[4] This leads to an increase in signal intensity (brightness) in T1-weighted MRI images, thereby improving the contrast between normal and pathological tissues.[4] Gadothis compound distributes in the extracellular fluid and does not cross the intact blood-brain barrier.[3]
Quantitative Data: Pharmacokinetics of Gadothis compound
The pharmacokinetic profile of intravenously administered Gadothis compound has been well-characterized. The data conforms to a two-compartment open model.[4]
Table 2: Pharmacokinetic Parameters of Gadothis compound in Healthy Subjects.[4]
| Parameter | Mean ± SD |
| Distribution Half-life (t½α) | 13.3 ± 6.8 minutes |
| Elimination Half-life (t½β) | 103.6 ± 19.5 minutes |
| Volume of Distribution at Steady State (Vdss) | 162 ± 25 mL/kg |
| Renal Clearance | 69 ± 15.4 mL/hr/kg |
| Plasma Clearance | 72 ± 16.3 mL/hr/kg |
Table 3: Elimination of Gadothis compound.[2][4]
| Elimination Route/Method | Percentage of Dose Eliminated | Timeframe |
| Urinary Excretion | 95.5 ± 17.4% | 24 hours |
| Hemodialysis (Session 1) | 70% | 2 hours post-injection |
| Hemodialysis (Session 2) | 93% | 48 hours post-injection |
| Hemodialysis (Session 3) | 98% | 120 hours post-injection |
Experimental Protocols
Synthesis of this compound (DTPA-BMEA)
The synthesis of this compound (diethylenetriamine pentaacetic acid bismethoxyethylamide or DTPA-BMEA) involves the reaction of DTPA-bisanhydride with 2-methoxyethylamine.[5]
Materials:
-
DTPA-bisanhydride
-
2-methoxyethylamine
Procedure:
-
React DTPA-bisanhydride with 2-methoxyethylamine.
-
Maintain the reaction temperature at 50°C for 4 hours.[5]
-
The resulting product is this compound (DTPA-BMEA). The reported yield for this reaction is 93.5%.[5]
Preparation of Gadothis compound Injection
Gadothis compound is formed by reacting this compound with gadolinium(III) oxide.[5] The final injection is a sterile, aqueous solution.[6]
Materials:
-
This compound (DTPA-BMEA)
-
Gadolinium(III) oxide
-
Calcium this compound sodium
-
Calcium chloride dihydrate
-
Water for Injection
-
Sodium hydroxide and/or hydrochloric acid for pH adjustment
Procedure:
-
React this compound with gadolinium(III) oxide at 60-65°C for 3 hours to produce Gadothis compound.[5] The reported final yield is 80.7%.[5]
-
Prepare a sterile, nonpyrogenic, clear, and colorless to pale yellow aqueous solution containing:
-
Use water for injection as the solvent.[6]
-
Adjust the pH of the final solution to 5.5-7.5 using sodium hydroxide and/or hydrochloric acid.[6]
Quality Control Assays for Gadothis compound
The following assays are based on the USP monograph for Gadothis compound.[7]
5.3.1. Assay for Gadothis compound
-
Mobile phase: Dissolve 1.5 g of boric acid in approximately 950 mL of water. Adjust the pH to 6.8 with ammonium hydroxide, add 15 mL of acetonitrile, and dilute with water to 1000 mL. Filter and degas the solution.[7]
-
Standard preparations: Prepare solutions of USP Gadothis compound RS in the Mobile phase at known concentrations of about 0.8, 1.0, and 1.2 mg/mL.[7]
-
Assay preparation: Accurately weigh about 100 mg of Gadothis compound, dissolve in and dilute with the Mobile phase to 100 mL.[7]
-
Chromatographic system: A liquid chromatograph equipped with a 205-nm detector and a 4.6-mm × 250-mm column containing 5-µm packing L1. Maintain the column temperature at approximately 50°C with a flow rate of about 1 mL per minute.[7]
-
Procedure: Chromatograph the Standard preparations and the Assay preparation, and record the peak responses. Plot the responses of the Standard preparations versus concentration and determine the concentration of the Assay preparation from the standard curve.[7]
5.3.2. Lanthanide Selectivity Test
-
Reagent: Prepare a 1.5 × 10⁻⁴ M arsenazo (III) solution by dissolving 30 mg of arsenazo (III) and 160 mg of urea in 100 mL of water, adding 1.6 mL of nitric acid, and diluting with water to 250 mL.[7]
-
Procedure: Add 10 mg of Gadothis compound to 1.0 mL of the arsenazo (III) solution and mix. A color change from wine-red to green-blue indicates the presence of gadolinium.[7]
5.3.3. Limit of Free 2-Methoxyethylamine
-
o-Phthalaldehyde reagent: Dissolve 25 mg of o-phthalaldehyde in 0.75 mL of methanol, add 25 mL of 0.4 M Borate buffer (pH 10.0) and 25 µL of 2-mercaptoethanol.[7]
-
Standard solutions: Prepare aqueous solutions of 2-methoxyethylamine at known concentrations of about 1, 20, and 50 µg/mL. Derivatize by adding an equal volume of the o-Phthalaldehyde reagent immediately before injection.[7]
-
Test solution: Dissolve about 250 mg of Gadothis compound in water to a final volume of 5 mL.[7]
-
Procedure: Analyze by a suitable chromatographic method.[7]
Visualizations
Caption: Workflow for the synthesis of this compound and formulation of Gadothis compound injection.
Caption: Chelation of the gadolinium ion (Gd³⁺) by this compound to form the stable Gadothis compound complex.
References
- 1. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OptiMARK (Gadothis compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. uspbpep.com [uspbpep.com]
Versetamide Ligand: A Technical Guide to its Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical characteristics of the Versetamide ligand. This compound is a crucial component in the formulation of certain diagnostic imaging agents, where its primary role is to act as a chelating agent. This document outlines its chemical properties, provides detailed experimental methodologies for its synthesis and characterization, and visualizes key related processes.
Core Physicochemical Characteristics
This compound, an acyclic, linear polyaminopolycarboxylic acid, is designed for high-affinity binding to metal ions. Its structure incorporates multiple donor atoms (nitrogens and oxygens) that coordinate with a central metal ion, forming a stable complex. This chelation is fundamental to its application in medicine, particularly in the context of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). In this application, this compound sequesters the toxic gadolinium ion (Gd³⁺), rendering it safe for administration while preserving its paramagnetic properties essential for contrast enhancement in MRI.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the this compound ligand.
| Property | Value | Source |
| IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | PubChem |
| Molecular Formula | C₂₀H₃₇N₅O₁₀ | PubChem |
| Molecular Weight | 507.5 g/mol | PubChem |
| Canonical SMILES | COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O | PubChem |
| InChI Key | AXFGWXLCWCNPHP-UHFFFAOYSA-N | PubChem |
| CAS Number | 129009-83-2 | PubChem |
| XLogP3-AA (Computed) | -4.4 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 13 | PubChem |
| Rotatable Bond Count | 21 | PubChem |
| Exact Mass | 507.25404239 | PubChem |
| Monoisotopic Mass | 507.25404239 | PubChem |
| Topological Polar Surface Area | 224 Ų | PubChem |
| Heavy Atom Count | 35 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 769 | PubChem |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of the this compound ligand.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride) with 2-methoxyethylamine.[2] While a specific, detailed protocol for this compound is not publicly available, the following is a representative procedure based on similar syntheses of DTPA-bisamides.[3]
Materials:
-
Diethylenetriaminepentaacetic dianhydride (DTPA-bisanhydride)
-
2-Methoxyethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Nitrogen gas atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve DTPA-bisanhydride (1 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve 2-methoxyethylamine (2.2 equivalents) in anhydrous DMF.
-
Slowly add the 2-methoxyethylamine solution to the stirring solution of DTPA-bisanhydride at room temperature.
-
Use triethylamine to adjust the pH of the reaction mixture to approximately 8-9.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (vacuum).
-
Redissolve the resulting residue in a minimal amount of a suitable solvent (e.g., ethanol).
-
Precipitate the product by adding an excess of diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Characterization of this compound: Determination of Metal Ion Stability Constant
The stability constant (log K) of the this compound-gadolinium complex is a critical parameter that quantifies the strength of the chelation. A high stability constant is essential to prevent the release of toxic free Gd³⁺ ions in vivo. Potentiometric titration is a standard method for determining these constants.[2][4]
Materials:
-
This compound ligand
-
Gadolinium(III) chloride (GdCl₃) solution of known concentration
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Potassium nitrate (KNO₃) for maintaining constant ionic strength
-
Deionized, degassed water
-
pH electrode and potentiometer
-
Temperature-controlled titration vessel
-
Nitrogen gas supply
Procedure:
-
Prepare a solution of the this compound ligand of known concentration in deionized, degassed water with a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Prepare a solution of GdCl₃ of known concentration.
-
In a temperature-controlled vessel (e.g., at 25°C), mix known volumes of the this compound solution and the GdCl₃ solution. Typically, a 1:1 molar ratio is used.
-
Purge the solution with nitrogen gas to exclude carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with a standardized KOH solution, recording the pH value after each addition of the titrant.
-
Continue the titration until a significant change in pH is observed, indicating the neutralization of all acidic protons.
-
The titration data (pH versus volume of KOH added) is then processed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant of the Gd³⁺-Versetamide complex.[4]
Visualizations
The following diagrams illustrate the structure of this compound, the concept of chelation, and a general experimental workflow for the development of a chelating agent for MRI applications.
Caption: 2D structure of the this compound ligand.
Caption: Conceptual diagram of this compound chelating a Gadolinium ion.
Caption: A generalized experimental workflow for developing a chelating agent.
References
An In-depth Technical Guide to the Coordination Chemistry of Versetamide with Gadolinium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versetamide, a linear, non-ionic chelating agent, forms a coordination complex with the paramagnetic gadolinium(III) ion to create gadothis compound. This complex has been utilized as a contrast agent in Magnetic Resonance Imaging (MRI) to enhance the visibility of internal body structures. This technical guide provides a comprehensive overview of the core principles of this compound's coordination chemistry with gadolinium, focusing on its synthesis, stability, and relaxivity. It is important to note that gadothis compound (marketed as OptiMARK™) has been discontinued, a decision that underscores the ongoing evolution and safety considerations within the field of gadolinium-based contrast agents (GBCAs)[1].
This compound and its Gadolinium Complex: Structural Properties
This compound is chemically known as N,N-Bis[2-[[(2-methoxyethyl)amino]carbonylmethyl]amino]ethyl]glycine and is a derivative of diethylenetriaminepentaacetic acid (DTPA). The gadolinium(III) ion is coordinated to the three tertiary amino groups and the carboxylate groups of the this compound ligand.[2]
Data Presentation: Physicochemical Properties of Gadothis compound
The stability and relaxivity of gadolinium complexes are critical parameters that determine their efficacy and safety as MRI contrast agents.
Stability of Gadothis compound
The stability of a gadolinium chelate is a measure of its ability to retain the gadolinium ion and prevent its release in vivo, as free Gd(III) is toxic. Stability is characterized by both thermodynamic and kinetic parameters. Gadothis compound is classified as a linear, non-ionic GBCA, a group known to have lower stability compared to macrocyclic agents.[2][3]
| Parameter | Value | Medium | Notes |
| Thermodynamic Stability | |||
| Conditional Stability Constant (log Kcond) | ~4–6 | Human Serum | This value was calculated from kinetic dissociation/association models and is significantly lower than that of macrocyclic agents, indicating a higher propensity for dissociation under physiological conditions.[4][5] |
| Kinetic Stability | |||
| Classification | Low | As a linear chelate, gadothis compound has a faster dissociation rate compared to macrocyclic agents. The dissociation half-life is a key indicator of kinetic stability. While a specific value for gadothis compound is not readily available, linear agents in general have significantly shorter dissociation half-lives than macrocyclic agents. |
Relaxivity of Gadothis compound
Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons, which leads to signal enhancement in T1-weighted MR images. It is dependent on the magnetic field strength and the medium.
| Magnetic Field Strength | T1 Relaxivity (r₁) (s⁻¹mM⁻¹) | Medium | Reference |
| 1.5 T | 4.4 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |
| 1.5 T | 4.4–5.0 | Not specified | Radiopaedia.org[7] |
| 3 T | 4.2 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |
| 7 T | 4.3 ± 0.2 | Human Whole Blood (37°C) | Shen Y, et al. (2015)[6] |
Experimental Protocols
Synthesis of Gadothis compound
The synthesis of gadothis compound involves a two-step process: the synthesis of the this compound ligand (DTPA-BMEA) followed by chelation with gadolinium.
Step 1: Synthesis of this compound (DTPA-BMEA)
-
Reaction Setup: Diethylenetriaminepentaacetic acid bisanhydride (DTPA-bisanhydride) is reacted with 2-methoxyethylamine.
-
Procedure: The reaction is typically carried out at 50°C for 4 hours.
-
Yield: This process has been reported to yield approximately 93.5% of the DTPA-BMEA ligand.[8]
Step 2: Chelation with Gadolinium
-
Reaction Setup: The synthesized DTPA-BMEA is reacted with gadolinium(III) oxide.
-
Procedure: The reaction is conducted at a temperature of 60-65°C for 3 hours.[8]
-
Purification: The final product, gadothis compound, is then purified.
-
Final Yield: The overall yield for the chelation step has been reported to be around 80.7%.[8]
Measurement of Thermodynamic Stability (Potentiometric Titration)
Potentiometric titration is a standard method to determine the stability constants of metal complexes.
-
Solution Preparation: Prepare solutions of the this compound ligand, gadolinium(III) chloride, and a standardized base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the this compound ligand and gadolinium(III) chloride with the standardized base.
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Data Analysis: The titration data is then analyzed using a suitable computer program (e.g., SUPERQUAD) to calculate the protonation constants of the ligand and the stability constant (log K) of the gadolinium-versetamide complex. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.[9][10]
Measurement of Relaxivity
The relaxivity of a contrast agent is determined by measuring the relaxation rates of water protons in solutions of varying contrast agent concentrations.
-
Phantom Preparation: Prepare a series of phantoms containing known concentrations of gadothis compound in the desired medium (e.g., water, human plasma, or whole blood). A blank sample with no contrast agent should also be prepared.
-
MRI Acquisition: Place the phantoms in an MRI scanner. To measure T1 relaxivity, an inversion recovery sequence is typically used with a range of inversion times (TI).
-
Image Analysis: For each phantom, measure the signal intensity at each inversion time.
-
T1 Calculation: Fit the signal intensity versus inversion time data to the inversion recovery signal equation to determine the T1 relaxation time for each concentration. The relaxation rate (R1) is the reciprocal of the T1 time (R1 = 1/T1).
-
Relaxivity Calculation: Plot the relaxation rate (R1) as a function of the gadothis compound concentration. The slope of the resulting linear regression line is the T1 relaxivity (r1).[6][11][12][13]
Discussion of Signaling Pathways and Logical Relationships
As an extracellular fluid contrast agent, gadothis compound does not typically interact with specific signaling pathways in the same way a targeted molecular imaging agent would. Its primary mechanism of action is the physical alteration of the magnetic properties of surrounding water molecules. The logical relationship of its function is a direct consequence of its physicochemical properties.
The key logical relationship is that between the stability of the gadolinium-versetamide complex and its potential for in vivo toxicity. Lower stability, as is characteristic of linear, non-ionic agents like gadothis compound, increases the likelihood of gadolinium release. This free gadolinium can then interact with endogenous ions and biological macromolecules, potentially leading to adverse effects such as Nephrogenic Systemic Fibrosis (NSF), particularly in patients with renal impairment.
Conclusion
The coordination chemistry of this compound with gadolinium results in a linear, non-ionic complex with moderate relaxivity but comparatively low stability. This lower stability is a key characteristic of this class of contrast agents and has been a factor in the safety concerns that have led to the discontinuation of some linear GBCAs, including gadothis compound. Understanding the principles of stability and relaxivity, and the methods by which they are measured, is crucial for the development of safer and more effective MRI contrast agents. The protocols and data presented in this guide offer a foundational resource for researchers and professionals in the field of diagnostic imaging and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of excess ligand on the retention of nonionic, linear gadolinium-based contrast agents in patients with various levels of renal dysfunction: a review and simulation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. appliedradiology.com [appliedradiology.com]
- 4. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The stability of gadolinium-based contrast agents in human serum: A reanalysis of literature data and association with clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to Determining the Solubility of Novel Amide-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available scientific data could be found for a compound named "Versetamide." This guide therefore provides a comprehensive framework for determining and presenting the solubility of a novel amide-containing compound, referred to herein as "Amide-X," based on established principles and methodologies in pharmaceutical sciences.
Introduction: The Critical Role of Solubility for Amide-Containing Drug Candidates
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy.[1][2] For amide-containing compounds, which are prevalent in modern pharmaceuticals, understanding solubility is particularly crucial. The amide functional group, with its ability to act as both a hydrogen bond donor and acceptor, can lead to complex solubility profiles.[3][4][5] However, strong intermolecular hydrogen bonding in the solid state can also result in high melting points and poor solubility.[3]
Early and accurate determination of solubility in various solvents is therefore a cornerstone of the preformulation phase of drug development.[6][7] This data informs crucial decisions regarding formulation strategies, potential delivery systems, and the prediction of in-vivo performance.[8] This guide outlines the standardized methodologies for determining the solubility of a novel amide-containing compound, provides a template for data presentation, and illustrates the associated workflows.
Data Presentation: Summarizing Solubility Data
Clear and concise presentation of solubility data is essential for comparative analysis and decision-making. The following table provides a standardized format for reporting the solubility of a hypothetical novel compound, "Amide-X."
Table 1: Solubility Profile of Amide-X
| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method | Notes |
| Purified Water | 25 ± 1 | 6.8 | 0.05 | Shake-Flask | Poorly soluble |
| Purified Water | 37 ± 1 | 7.0 | 0.08 | Shake-Flask | Increased solubility at body temp. |
| 0.1 N HCl | 37 ± 1 | 1.2 | 15.2 | Shake-Flask | Indicates basic ionizable group |
| Phosphate Buffer | 37 ± 1 | 4.5 | 1.5 | Shake-Flask | pH-dependent solubility |
| Phosphate Buffer | 37 ± 1 | 6.8 | 0.1 | Shake-Flask | Lowest solubility in this range |
| Ethanol | 25 ± 1 | N/A | 25.0 | Shake-Flask | Freely soluble |
| Propylene Glycol | 25 ± 1 | N/A | 50.8 | Shake-Flask | Very soluble |
| Simulated Gastric Fluid (w/o pepsin) | 37 ± 1 | 1.2 | 14.9 | Shake-Flask | Relevant for oral administration |
| Simulated Intestinal Fluid (w/o pancreatin) | 37 ± 1 | 6.8 | 0.12 | Shake-Flask | Relevant for intestinal absorption |
Experimental Protocols: Determining Thermodynamic Solubility
The "gold standard" for determining equilibrium or thermodynamic solubility is the Shake-Flask method, as recommended by regulatory bodies like the ICH and organizations such as the USP.[1][8][9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid drug.[7][11]
The Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific solvent system.
Materials:
-
Novel compound ("Amide-X") powder
-
Calibrated analytical balance
-
Selection of solvents (e.g., water, pH buffers, organic solvents)
-
Small volume glass vials with screw caps
-
Shaker or agitator set to a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Validated analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation: Add an excess amount of Amide-X powder to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[1]
-
Equilibration: Seal the vials and place them in a shaker/agitator at a constant temperature (e.g., 37 ± 1°C for biorelevant studies) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8][12][13][14][15] The time required to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Then, separate the solid phase from the liquid phase, typically by centrifugation.[8]
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Determine the concentration of Amide-X in the diluted sample using a validated analytical method, such as HPLC.
-
pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured after the experiment to ensure it has not shifted significantly.[14][15]
Visualization of Workflows and Logic
Diagrams are essential for visualizing experimental processes and the logical frameworks that guide drug development decisions.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Decision tree for Biopharmaceutics Classification System (BCS) assessment.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. solubility experimental methods.pptx [slideshare.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Solubility Measurements | USP-NF [uspnf.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. admescope.com [admescope.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Versetamide and its Analogues: A Technical Guide to Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Versetamide, a derivative of the well-established chelating agent Diethylenetriaminepentaacetic acid (DTPA), and its conceptual analogues represent a class of compounds with significant potential for metal chelation applications in therapeutic and diagnostic fields. This technical guide provides a comprehensive overview of the core principles governing their function, drawing heavily on the extensive data available for DTPA as a foundational analogue. While specific quantitative data for this compound is limited in publicly accessible literature, this document outlines the established methodologies for synthesis, characterization, and evaluation of such chelators. It serves as a robust resource for researchers and drug development professionals interested in the design and application of novel polydentate aminocarboxylate chelating agents for metal decorporation and other therapeutic strategies.
Introduction to this compound and its Structural Context
This compound, chemically known as N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine, is a complex organic molecule belonging to the family of polyaminocarboxylic acids. Its structural backbone is closely related to Diethylenetriaminepentaacetic acid (DTPA), a widely recognized and utilized chelating agent in medicine. The core structure of this compound features a diethylenetriamine backbone with multiple carboxymethyl and amide-linked functional groups that can effectively coordinate with metal ions.
The presence of both carboxylate and amide functionalities suggests a multi-modal binding capacity, potentially influencing the stability, selectivity, and pharmacokinetic properties of its metal complexes. Understanding the structure of this compound within the broader context of DTPA and its analogues is crucial for predicting its chelation behavior and designing novel derivatives with tailored properties for specific metal ions.
The Foundational Analogue: Diethylenetriaminepentaacetic Acid (DTPA)
Given the limited specific data on this compound, a thorough understanding of its parent analogue, DTPA, is essential. DTPA is a pentadentate ligand, meaning it can form up to five coordinate bonds with a single metal ion, creating a highly stable chelate complex. This strong binding affinity is the basis for its clinical use in the decorporation of heavy metals and radionuclides.[1][2][3][4][5][6]
Metal Chelation Properties of DTPA
The efficacy of a chelating agent is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. Higher log K values indicate a more stable complex. DTPA exhibits high stability constants for a wide range of metal ions, making it an effective broad-spectrum chelator.
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | Log K Value |
| Fe(III) | 28.6 |
| Cu(II) | 21.5 |
| Ni(II) | 20.3 |
| Pb(II) | 18.8 |
| Zn(II) | 18.3 |
| Cd(II) | 19.0 |
| Mn(II) | 15.6 |
| Ca(II) | 10.9 |
| Mg(II) | 9.3 |
Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.
The high stability of these complexes is a direct result of the "chelate effect," where the multidentate nature of the ligand leads to a more favorable entropy change upon complexation compared to monodentate ligands.
Figure 1: General mechanism of metal chelation by a polydentate ligand.
Synthesis and Characterization of this compound Analogues
The synthesis of this compound and its analogues typically involves multi-step organic chemistry procedures. While a specific, detailed protocol for this compound is not publicly available, the synthesis of similar DTPA-bis(amide) derivatives provides a general framework.[1][2][3]
General Synthetic Strategy
A common approach involves the modification of the DTPA backbone. This can be achieved by first protecting the carboxylic acid groups, followed by activation and subsequent reaction with an appropriate amine to form the amide linkages.
Figure 2: A generalized workflow for the synthesis of DTPA-amide analogues.
Characterization Techniques
The structural integrity and purity of the synthesized chelators and their metal complexes are confirmed using a variety of analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the chemical structure and purity of the ligand. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the ligand and its metal complexes. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of amide bond formation. |
| Elemental Analysis | Determination of the elemental composition of the synthesized compounds. |
| X-ray Crystallography | Definitive determination of the three-dimensional structure of the metal-chelate complex. |
Experimental Protocols for Evaluating Metal Chelation
The determination of metal binding affinity and stability is crucial for assessing the potential of a chelating agent. Several well-established experimental methods are employed for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. The protocol involves the following steps:
-
Solution Preparation : Prepare solutions of the chelating agent, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium to maintain constant ionic strength.
-
Calibration : Calibrate the pH electrode using standard buffer solutions.
-
Titration : Titrate a solution containing the chelating agent and the metal ion with the standardized base. Record the pH change as a function of the volume of base added.
-
Data Analysis : The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Spectrophotometric Methods
UV-Vis spectrophotometry can be used to determine stability constants, particularly when the formation of the metal complex results in a change in the absorbance spectrum.[7]
-
Wavelength Selection : Identify the wavelength of maximum absorbance difference between the free ligand and the metal-ligand complex.
-
Job's Method (Method of Continuous Variation) : Prepare a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The stoichiometry of the complex corresponds to the mole fraction at which the absorbance is maximal.
-
Mole-Ratio Method : Prepare a series of solutions where the concentration of one component (e.g., the metal) is held constant while the concentration of the other (the ligand) is varied. The absorbance is plotted against the molar ratio of ligand to metal to determine the stoichiometry and stability constant.
Figure 3: Experimental workflow for determining metal chelation efficacy.
In Vivo and In Vitro Considerations
The ultimate utility of a chelating agent for therapeutic purposes depends on its behavior in biological systems.
In Vitro Studies
-
Cell Culture Models : Assess the cytotoxicity of the chelator and its metal complexes on relevant cell lines. Evaluate the ability of the chelator to remove metals from cells pre-loaded with a specific metal ion.
-
Serum Stability : Investigate the stability of the metal-chelate complex in human serum to predict its behavior in the bloodstream.
In Vivo Studies
-
Animal Models : Administer the chelating agent to animal models of metal toxicity to evaluate its efficacy in promoting metal excretion (decorporation) and reducing organ metal burden.[6][8]
-
Pharmacokinetics : Study the absorption, distribution, metabolism, and excretion (ADME) of the chelator and its metal complexes to understand its in vivo fate.
Potential Applications and Future Directions
This compound and its analogues, as derivatives of DTPA, hold promise for a variety of applications:
-
Heavy Metal and Radionuclide Decorporation : The primary application is in the treatment of poisoning by toxic heavy metals and for the removal of internally deposited radionuclides.[6][8]
-
MRI Contrast Agents : Gadolinium complexes of DTPA analogues are widely used as contrast agents in magnetic resonance imaging (MRI). Gadothis compound, which is a gadolinium complex of this compound, is used for this purpose.[9]
-
Radiopharmaceutical Development : Bifunctional chelators based on the this compound scaffold can be conjugated to targeting molecules (e.g., antibodies, peptides) for the delivery of diagnostic or therapeutic radioisotopes to specific tissues or tumors.[1][2]
Future research should focus on the synthesis and rigorous evaluation of this compound and a library of its analogues to establish a clear structure-activity relationship. This would involve the systematic determination of stability constants for a range of metal ions, detailed pharmacokinetic studies, and efficacy testing in relevant disease models. The potential connection to dextroamphetamine, if any, warrants further investigation to explore possibilities of targeted delivery or synergistic therapeutic effects.
Conclusion
This compound and its analogues represent a promising class of chelating agents with a strong foundation in the well-understood chemistry of DTPA. While specific data on this compound is sparse, this technical guide provides a comprehensive framework for researchers and drug development professionals to approach the synthesis, characterization, and evaluation of these compounds. By leveraging the established principles and methodologies outlined herein, the scientific community can further explore the potential of this class of chelators to address unmet needs in therapeutic and diagnostic medicine.
References
- 1. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Conformational Analysis of Versetamide in Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versetamide is a flexible, acyclic molecule whose conformational landscape in solution is critical to its function and potential applications in drug development.[1][2] Due to its significant number of rotatable bonds, this compound does not adopt a single, rigid conformation but rather exists as a dynamic ensemble of interconverting structures.[1] Understanding this conformational ensemble is paramount for elucidating its mechanism of action, optimizing its binding affinity to biological targets, and improving its pharmacokinetic properties. This technical guide provides a comprehensive overview of the integrated experimental and computational methodologies required for the in-depth conformational analysis of highly flexible molecules like this compound in a solution environment. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Molecular Dynamics (MD) simulations, complemented by hypothetical data to illustrate the expected outcomes of such analyses.
Introduction: The Challenge of this compound's Flexibility
This compound, with the molecular formula C20H37N5O10, is an amino acid amide characterized by a linear chain with multiple amide bonds and ether linkages, affording it a high degree of conformational freedom.[1][3] This flexibility is a double-edged sword in drug design; while it can allow the molecule to adapt to various binding pockets, it also presents a significant challenge for detailed structural characterization. The inherent flexibility means that no single experimental technique can fully describe its solution behavior. Therefore, a multi-pronged approach, integrating experimental data with computational modeling, is essential to define the ensemble of conformations that this compound adopts in solution.
Methodologies for Conformational Analysis
A robust conformational analysis of this compound necessitates the combination of techniques that provide complementary information. NMR spectroscopy can yield distance and dihedral angle restraints, CD spectroscopy offers insights into the presence of secondary structure-like elements, and MD simulations provide a dynamic picture of the conformational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[4][5] For flexible molecules like this compound, NMR provides time-averaged data that can be used to define the conformational ensemble. Key NMR experiments include:
-
1D ¹H NMR: To assess sample purity and obtain initial information on the chemical environment of protons.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in the assignment of spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): To connect protons within the same spin system, facilitating the complete assignment of residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Often preferred for flexible molecules as it can distinguish between direct and spin-diffusion-mediated NOEs.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, providing information on connectivity and dihedral angles.[6]
-
J-coupling Analysis: The magnitude of ³J-coupling constants can be used to estimate dihedral angles via the Karplus equation.
The following table summarizes hypothetical NMR data that could be obtained for a fragment of this compound in aqueous solution.
| Proton (¹H) Assignment | Chemical Shift (ppm) | ³J(HN,Hα) (Hz) | Key NOE Contacts |
| Gly1 Hα | 3.98 | - | Ala2 NH |
| Ala2 NH | 8.15 | 7.5 | Gly1 Hα, Ala2 Hα |
| Ala2 Hα | 4.35 | 7.5 | Ala2 NH, Ala2 Hβ |
| Ala2 Hβ | 1.42 | - | Ala2 Hα |
| Val3 NH | 7.98 | 8.2 | Ala2 Hα, Val3 Hα |
| Val3 Hα | 4.12 | 8.2 | Val3 NH, Val3 Hβ |
| Val3 Hβ | 2.25 | - | Val3 Hα, Val3 Hγ |
-
Sample Preparation: Dissolve 1-5 mg of this compound in 500 µL of a suitable solvent (e.g., D₂O or a mixture of H₂O/D₂O). Add a known concentration of a reference standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). Typical 2D experiments (COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) should be run at a constant temperature (e.g., 298 K). For NOESY/ROESY, a mixing time of 100-300 ms is typically used for flexible molecules.
-
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign proton and carbon resonances using the combination of COSY, TOCSY, HSQC, and HMBC spectra. Integrate cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Measure ³J-coupling constants from high-resolution 1D or 2D spectra.
-
Structure Calculation: Use the experimental restraints (NOE-derived distances and J-coupling-derived dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformations consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of molecules in solution.[7] For a flexible molecule like this compound, CD can indicate the presence of transient or partially folded structures.[8][9]
A hypothetical CD spectrum of this compound in aqueous buffer might show a negative band around 200 nm, characteristic of a disordered or random coil conformation. The presence of a weak positive band around 220 nm could suggest a propensity to form polyproline II (PPII)-type helices, which are common in flexible peptides.
| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Interpretation |
| 198 | -8500 | Strong negative band, indicative of a random coil conformation. |
| 218 | +500 | Weak positive band, suggesting some local, ordered structure (e.g., PPII-type helix). |
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for CD measurements should be in the range of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition: Record CD spectra in the far-UV region (190-260 nm) using a spectropolarimeter. Use a quartz cuvette with a short path length (e.g., 1 mm). Acquire spectra at a controlled temperature (e.g., 298 K).
-
Data Processing and Analysis: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity. Analyze the spectrum using deconvolution algorithms (e.g., CDSSTR, CONTIN) to estimate the percentage of different secondary structure elements.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape of a molecule over time.[10][11] By solving Newton's equations of motion, MD simulations can reveal the dynamic nature of this compound's conformations and the transitions between them.
A 500 ns MD simulation of this compound in explicit water could reveal several distinct conformational clusters.
| Cluster | Population (%) | Average RMSD (Å) | Key Dihedral Angles (φ, ψ) |
| 1 | 45 | 1.2 | Extended |
| 2 | 30 | 1.8 | Turn-like |
| 3 | 15 | 2.5 | Compact/Globular |
| 4 | 10 | 3.1 | Other |
-
System Setup:
-
Ligand Parameterization: Generate a molecular topology and force field parameters for this compound using a suitable force field (e.g., CHARMM, AMBER, GROMOS). The CGenFF server can be used for CHARMM-compatible parameters.[12]
-
Solvation: Place the this compound molecule in a periodic box of a chosen water model (e.g., TIP3P).
-
Ionization: Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to ensure adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory to identify major conformational states (clustering analysis), calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and analyze dihedral angle distributions.
Integrated Approach to Conformational Analysis
The strength of this approach lies in the integration of data from all three techniques. NMR-derived restraints can be used to guide and validate MD simulations, while CD spectroscopy provides a macroscopic view of the secondary structure that can be compared with the ensemble-averaged secondary structure from the simulations.
Significance in Drug Development
A thorough understanding of this compound's conformational preferences is crucial for its development as a therapeutic agent.[13][14] The bioactive conformation, the one responsible for its interaction with a biological target, is a subset of the solution ensemble. Knowledge of this ensemble can guide the design of more rigid analogs that are pre-organized in the bioactive conformation, potentially leading to improved potency and selectivity. Furthermore, understanding the conformational dynamics can provide insights into the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and susceptibility to enzymatic degradation.[15]
References
- 1. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. PubChemLite - this compound (C20H37N5O10) [pubchemlite.lcsb.uni.lu]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular dichroism techniques for the analysis of intrinsically disordered proteins and domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular Dichroism Techniques for the Analysis of Intrinsically Disordered Proteins and Domains | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular-dynamics investigation of molecular flexibility in ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Discovery and clinical development of dutasteride, a potent dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Special Report on Drug Metabolism: Identifying toxicity | Drug Discovery News [drugdiscoverynews.com]
In-depth Technical Guide to Early-Stage Research on Versetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versetamide is a linear chelating agent that has served as a foundational scaffold for the development of derivatives with significant applications in medical imaging. Early-stage research has primarily focused on the synthesis and characterization of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI). This guide provides a comprehensive overview of the core scientific and technical aspects of these derivatives, with a principal focus on the most prominent example, Gadothis compound.
Gadothis compound: A Key this compound Derivative
Gadothis compound, marketed under the trade name OptiMARK®, is a gadolinium-based MRI contrast agent designed for enhancing the visualization of lesions and abnormal vascularity in the central nervous system (CNS) and liver.[1][2] It is a non-ionic, linear chelate of gadolinium, which influences the relaxation times of water protons in its vicinity, thereby increasing the signal intensity in T1-weighted MR images.[3]
Physicochemical Properties
The efficacy and safety of GBCAs are largely determined by their physicochemical properties, particularly relaxivity and stability.
Table 1: Physicochemical Properties of Gadothis compound
| Property | Value | Notes |
| Molar Mass | 661.77 g/mol | [4] |
| T1 Relaxivity (r1) | 4.4 - 5.0 L mmol⁻¹ s⁻¹ (at 1.5 T in plasma) | Relaxivity is a measure of the agent's efficiency in enhancing the T1 relaxation rate of water protons.[3] |
| Structure | Linear, non-ionic | This structural class is associated with lower stability compared to macrocyclic agents.[3][5] |
| Thermodynamic Stability Constant (log Ktherm) | Low (relative to macrocyclic agents) | A lower stability constant indicates a higher propensity for the gadolinium ion to dissociate from the chelating ligand.[5][6] |
| Excretion | Primarily renal (95.5 ± 17.4% within 24 hours in subjects with normal renal function) | Elimination is through glomerular filtration.[1] |
Comparative Stability of Gadolinium-Based Contrast Agents
The stability of the gadolinium complex is a critical safety parameter, as the release of free Gd³⁺ ions is toxic. Linear, non-ionic agents like Gadothis compound generally exhibit lower stability compared to macrocyclic agents.
Table 2: Comparative Stability of Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Ligand Structure | Ionic/Non-ionic | Thermodynamic Stability Constant (log Ktherm) |
| Gadothis compound (OptiMARK®) | Linear | Non-ionic | Low |
| Gadodiamide (Omniscan®) | Linear | Non-ionic | Low |
| Gadopentetate dimeglumine (Magnevist®) | Linear | Ionic | Moderate |
| Gadoterate meglumine (Dotarem®) | Macrocyclic | Ionic | High |
| Gadoteridol (ProHance®) | Macrocyclic | Non-ionic | High |
Note: Exact values for thermodynamic stability constants can vary slightly depending on the measurement conditions. The table provides a relative comparison.
Experimental Protocols
Synthesis of Gadothis compound
The synthesis of Gadothis compound involves a two-step process starting from the ligand precursor, DTPA-bis(anhydride).
Protocol 1: Synthesis of Gadothis compound
-
Ligand Synthesis (DTPA-BMEA):
-
React DTPA-bis(anhydride) with 2-methoxyethylamine.
-
The reaction is typically carried out at 50°C for 4 hours.
-
This reaction yields the ligand N,N-bis[2-(carboxymethyl)[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine (DTPA-BMEA). A yield of 93.5% has been reported.[2]
-
-
Chelation with Gadolinium:
-
React the synthesized DTPA-BMEA ligand with gadolinium(III) oxide.
-
The reaction is conducted at 60-65°C for 3 hours.
-
The final product, Gadothis compound, is obtained with a reported yield of 80.7%.[2]
-
Synthesis pathway of Gadothis compound.
In Vitro Relaxivity Measurement
The T1 relaxivity of a contrast agent is a key indicator of its efficacy. It is determined by measuring the T1 relaxation times of aqueous solutions containing varying concentrations of the agent.
Protocol 2: In Vitro T1 Relaxivity Measurement
-
Sample Preparation:
-
Prepare a series of dilutions of the gadolinium chelate in a relevant medium (e.g., deionized water, saline, or human plasma) to achieve a range of concentrations (e.g., 0.1 to 1.0 mM).
-
Maintain a constant temperature, typically 37°C, to mimic physiological conditions.
-
-
T1 Measurement:
-
Use a nuclear magnetic resonance (NMR) spectrometer or a relaxometer operating at the desired magnetic field strength (e.g., 1.5 T or 3 T).
-
Employ an inversion-recovery pulse sequence to measure the longitudinal relaxation time (T1) for each sample.
-
-
Data Analysis:
-
Plot the reciprocal of the measured T1 values (1/T1, the relaxation rate) against the concentration of the gadolinium chelate.
-
The slope of the resulting linear regression is the T1 relaxivity (r1) in units of L mmol⁻¹ s⁻¹.
-
Workflow for in vitro T1 relaxivity measurement.
In Vivo Efficacy and Safety Assessment
Preclinical in vivo studies are crucial for evaluating the performance and safety of new contrast agents in a biological system.
Protocol 3: General In Vivo MRI Efficacy Study in a Rodent Model
-
Animal Model:
-
Utilize an appropriate animal model, often rats or mice, with a relevant pathology (e.g., induced tumors or inflammation).
-
-
Imaging Protocol:
-
Acquire pre-contrast T1-weighted MR images of the region of interest.
-
Administer the contrast agent intravenously at a clinically relevant dose (e.g., 0.1 mmol/kg).
-
Acquire a series of post-contrast T1-weighted images at various time points to assess the dynamics of contrast enhancement.
-
-
Data Analysis:
-
Measure the signal intensity in the region of interest and surrounding tissues in both pre- and post-contrast images.
-
Calculate the contrast enhancement ratio or percentage to quantify the efficacy of the agent.
-
Toxicology Studies
A comprehensive toxicological assessment is mandatory for any new potential drug candidate.
Table 3: Summary of Preclinical Toxicology Data for Gadothis compound
| Study Type | Species | Key Findings |
| Acute Intravenous Toxicity (LD50) | Mice | 25 - 28 mmol/kg[2] |
| Acute Intracisternal Toxicity (LD50) | Rats | 0.166 mmol/kg[2] |
| Repeated-Dose Toxicity (28 days) | Rats | No irreversible changes at 0.1 mmol/kg/day[7] |
| Cardiovascular Effects | Dogs | No significant changes at 0.1 mmol/kg[7] |
| Genetic Toxicology | In vitro (Ames test, mouse lymphoma assay) | No mutagenic activity observed[2][7] |
| Reproductive Toxicology | Rats | No effects on fertility or reproductive performance up to 0.5 mmol/kg/day[7] |
| Developmental Toxicology | Rats & Rabbits | No teratogenicity observed at doses up to 4.2 mmol/kg/day (rats) and 1.6 mmol/kg/day (rabbits)[7] |
Signaling Pathways and Biological Interactions
The primary mechanism of action of Gadothis compound is physical rather than biological; it does not target specific signaling pathways. Its function is to alter the local magnetic field, which in turn affects the relaxation of water protons. However, its safety profile is related to its interaction with biological systems, particularly the potential for dissociation and release of toxic gadolinium ions.
Mechanism of action and potential safety concerns of Gadothis compound.
Conclusion
Early-stage research on this compound derivatives has culminated in the successful development of Gadothis compound as a clinically useful MRI contrast agent. The technical data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals. A key takeaway is the critical relationship between the chemical structure of these chelates and their in vivo stability and safety. Future research in this area may focus on developing derivatives with improved stability profiles, potentially through modifications of the this compound backbone or the exploration of alternative chelating moieties, to further enhance the safety and efficacy of gadolinium-based contrast agents.
References
- 1. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. Gadothis compound - Wikipedia [en.wikipedia.org]
- 5. cds.ismrm.org [cds.ismrm.org]
- 6. appliedradiology.com [appliedradiology.com]
- 7. Toxicological assessment of gadothis compound injection (OptiMARK), a new contrast-enhancement agent for use in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Gadolinium Chelation with Versetamide
For Research Use Only. Not for clinical use.
Introduction
Gadolinium-based contrast agents (GBCAs) are widely used to enhance the quality of magnetic resonance imaging (MRI). However, concerns have arisen regarding the long-term retention of gadolinium in various tissues, including the brain, bones, and kidneys.[1] Free gadolinium (Gd³⁺) is a toxic heavy metal ion that can interfere with cellular processes by interacting with signaling pathways such as MAPK/ERK and PI3K/Akt, leading to inflammation, oxidative stress, and apoptosis.[1]
The stability of the chelate that binds the gadolinium ion is a critical factor in its potential for in vivo dissociation. GBCAs are classified as either macrocyclic or linear, with macrocyclic agents generally exhibiting greater kinetic and thermodynamic stability than linear agents. Versetamide, the chelating ligand in the GBCA Gadothis compound (OptiMARK®), is a linear aminocarboxylate chelating agent. Due to their lower stability, linear GBCAs like Gadothis compound have a higher propensity to release free gadolinium ions, which can then be deposited in tissues.
Chelation therapy is a medical procedure that involves the administration of chelating agents to remove heavy metals from the body. This approach is being investigated for the treatment of gadolinium deposition. While there are established research protocols for chelation of gadolinium using agents like diethylenetriaminepentaacetic acid (DTPA), a similar linear chelating agent, specific protocols for the use of the free this compound ligand for gadolinium decorporation are not established.
These application notes provide a hypothetical, research-level framework for investigating the potential of this compound as a chelating agent for gadolinium decorporation. The protocols are based on the known principles of chelation therapy and draw from established methodologies for similar chelating agents.
Quantitative Data: Stability of this compound and Other Chelators
The stability of a gadolinium chelate is a key predictor of its likelihood to release free gadolinium in the body. This is quantified by the thermodynamic stability constant (log K) and the conditional stability constant (log K' at pH 7.4). A higher value indicates a more stable complex. It is also important to consider the stability of the chelating ligand with endogenous metal ions like zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺), as a high affinity for these metals can lead to the displacement of gadolinium (transmetallation) or depletion of essential minerals.
| Chelating Ligand | Metal Ion | Thermodynamic Stability Constant (log K) | Conditional Stability Constant (log K' at pH 7.4) |
| This compound (DTPA-BMEA) | Gd³⁺ | 16.85 [2] | 16.6 [1] |
| Zn²⁺ | Data not available | Data not available | |
| Cu²⁺ | Data not available | Data not available | |
| Ca²⁺ | Data not available | Data not available | |
| DTPA | Gd³⁺ | 22.46[2] | 18.4[3] |
| Zn²⁺ | 18.2 | - | |
| Cu²⁺ | 21.4 | - | |
| Ca²⁺ | 10.7 | - | |
| DOTA | Gd³⁺ | 25.6 | 18.8 |
Signaling Pathways in Gadolinium-Induced Cellular Toxicity
Free gadolinium ions can disrupt intracellular signaling pathways, contributing to cellular dysfunction and toxicity. The diagram below illustrates a proposed mechanism of gadolinium-induced cellular stress.
Caption: Proposed mechanism of gadolinium-induced cellular toxicity.
Experimental Protocols
The following are hypothetical protocols for the in vitro and in vivo evaluation of this compound as a gadolinium chelating agent.
Protocol 1: In Vitro Efficacy of this compound for Gadolinium Chelation
Objective: To determine the efficacy of this compound in chelating gadolinium from a solution containing a gadolinium-protein complex.
Materials:
-
This compound ligand
-
Gadolinium chloride (GdCl₃)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
-
Ultrafiltration devices (e.g., 10 kDa molecular weight cutoff)
-
Incubator (37°C)
Workflow Diagram:
Caption: Workflow for the in vitro gadolinium chelation assay.
Procedure:
-
Preparation of Gd-BSA Complex:
-
Prepare a 1 mM solution of BSA in PBS (pH 7.4).
-
Add GdCl₃ to the BSA solution to a final concentration of 0.1 mM.
-
Incubate for 24 hours at 37°C to allow for the formation of the Gd-BSA complex.
-
Remove unbound Gd³⁺ by dialysis or ultrafiltration.
-
-
Chelation Assay:
-
To the Gd-BSA solution, add this compound to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM (Test Groups).
-
Prepare a control sample by adding an equal volume of PBS instead of this compound.
-
Incubate all samples for 1, 4, and 24 hours at 37°C.
-
-
Separation and Analysis:
-
After incubation, transfer the samples to 10 kDa MWCO ultrafiltration devices.
-
Centrifuge according to the manufacturer's instructions to separate the filtrate (containing chelated Gd and free Gd) from the retentate (containing protein-bound Gd).
-
Digest the filtrate and retentate samples using a suitable acid (e.g., nitric acid) for ICP-MS analysis.
-
Quantify the gadolinium concentration in both fractions using ICP-MS or ICP-AES.
-
-
Data Analysis:
-
Calculate the percentage of gadolinium chelated by this compound at each concentration and time point.
-
Compare the chelation efficacy of this compound with a known chelator like DTPA as a positive control.
-
Protocol 2: In Vivo Gadolinium Decorporation with this compound in a Rodent Model
Objective: To evaluate the efficacy of this compound in promoting the urinary excretion of previously deposited gadolinium in a rat model.
Materials:
-
This compound ligand (sterile, injectable grade)
-
Gadothis compound (for gadolinium loading)
-
Wistar rats (male, 8-10 weeks old)
-
Metabolic cages for urine collection
-
ICP-MS for gadolinium analysis in urine
-
Saline solution (0.9% NaCl, sterile)
Logical Diagram of In Vivo Study Design:
Caption: Logical design for the in vivo gadolinium decorporation study.
Procedure:
-
Animal Acclimatization and Gadolinium Loading:
-
Acclimatize male Wistar rats for one week.
-
Administer a single intravenous injection of Gadothis compound at a dose of 0.5 mmol/kg to induce gadolinium deposition.
-
Allow a 4-week washout period for the clearance of the majority of the intact GBCA, leaving a residual body burden of gadolinium.
-
-
Treatment Protocol:
-
Randomly assign rats to three groups (n=6-8 per group):
-
Group 1: this compound (Low Dose, e.g., 50 µmol/kg)
-
Group 2: this compound (High Dose, e.g., 200 µmol/kg)
-
Group 3: Saline Control (equivalent volume)
-
-
Administer the assigned treatment intravenously or intraperitoneally once daily for 5 consecutive days.
-
-
Sample Collection and Analysis:
-
House the rats in metabolic cages for 24-hour urine collection on a baseline day (before treatment) and on each of the 5 treatment days.
-
Measure the total volume of urine collected each day.
-
Acidify and digest the urine samples for gadolinium analysis.
-
Quantify the total gadolinium excreted in urine over 24 hours using ICP-MS.
-
-
Data Analysis:
-
Calculate the total amount of gadolinium excreted per 24 hours for each rat.
-
Statistically compare the gadolinium excretion between the this compound-treated groups and the saline control group.
-
At the end of the study, tissues (kidney, liver, femur, brain) can be harvested to quantify the remaining gadolinium burden.
-
Conclusion
The provided protocols offer a foundational framework for the preclinical investigation of this compound as a potential therapeutic agent for gadolinium chelation. Due to its linear structure and lower stability compared to macrocyclic chelators, it is imperative that further research be conducted to determine its efficacy and safety profile, including its potential for transmetallation with essential endogenous metals. These application notes are intended to guide such research efforts in a structured and scientifically rigorous manner.
References
Synthesis of Versetamide for Preclinical Evaluation as a Chelating Agent
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Versetamide is a linear, non-ionic chelating agent that serves as the organic ligand for the gadolinium-based contrast agent (GBCA), Gadothis compound (OptiMARK®). The preclinical evaluation of such agents does not follow a typical therapeutic drug development pathway but instead focuses on the efficacy, stability, and safety of the final metal chelate. The primary goals of these studies are to ensure high relaxivity for magnetic resonance imaging (MRI) contrast, high stability to prevent the release of toxic free gadolinium (Gd³⁺), and a favorable safety profile. These application notes provide detailed protocols for the synthesis of this compound and its subsequent chelation to form Gadothis compound, as well as methodologies for its preclinical assessment.
Synthesis of this compound and Gadothis compound
The synthesis of this compound (N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine) is achieved through the reaction of diethylenetriaminepentaacetic acid dianhydride (DTPA-DA) with 2-methoxyethylamine. The resulting this compound ligand is then complexed with a gadolinium salt to form Gadothis compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of DTPA-bis(amides).[1][2][3][4]
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
2-Methoxyethylamine
-
Dimethylformamide (DMF, anhydrous)
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Synthesis of DTPA Dianhydride (DTPA-DA):
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve DTPA in anhydrous pyridine.
-
Slowly add acetic anhydride to the stirring solution.
-
Heat the reaction mixture at 60-65°C for 24 hours.
-
Cool the mixture to room temperature, filter the resulting solid, and wash with anhydrous acetonitrile and diethyl ether.
-
Dry the solid under vacuum to yield DTPA-DA.
-
-
Synthesis of this compound:
-
In a separate flask under an inert atmosphere, dissolve DTPA-DA in anhydrous DMF.
-
In a separate container, dissolve 2-methoxyethylamine (2.5 molar equivalents to DTPA-DA) in anhydrous DMF.
-
Slowly add the 2-methoxyethylamine solution to the stirring DTPA-DA solution.
-
Adjust the pH of the reaction mixture to approximately 8 using triethylamine.
-
Heat the reaction mixture at 60°C for 48-72 hours.
-
After cooling, remove the solvent by rotary evaporation.
-
Re-dissolve the residue in ethanol and precipitate the product by adding diethyl ether.
-
Filter and dry the resulting white solid, this compound.
-
Experimental Protocol: Synthesis of Gadothis compound
Materials:
-
This compound
-
Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) chloride (GdCl₃)
-
Deionized water
-
Hydrochloric acid (if using Gd₂O₃)
Procedure:
-
Suspend this compound in deionized water.
-
Add Gadolinium(III) oxide (0.5 molar equivalents to this compound) to the suspension. If using GdCl₃, dissolve it in water and add it to the this compound solution.
-
If using Gd₂O₃, adjust the pH to 4-5 with hydrochloric acid to facilitate dissolution.
-
Heat the reaction mixture to 60-65°C for 3-4 hours, maintaining the pH.
-
Monitor the reaction for completion (e.g., by testing for free Gd³⁺ using a xylenol orange indicator).
-
Once the reaction is complete, cool the solution and adjust the pH to neutral (7.0-7.4).
-
Purify the Gadothis compound solution by filtration and, if necessary, ion-exchange chromatography to remove any unreacted starting materials or free metal ions.
Preclinical Evaluation of Gadothis compound
The preclinical studies for Gadothis compound focus on its properties as an MRI contrast agent and its safety profile. Key parameters evaluated include relaxivity, stability, acute toxicity, and biodistribution.
Data Presentation: Preclinical Properties of Gadothis compound
The following tables summarize key quantitative data from preclinical studies of Gadothis compound.
| Parameter | Value | Conditions | Reference |
| T1 Relaxivity | 4.4 - 5.0 L mmol⁻¹s⁻¹ | In plasma at 1.5 T | [5] |
| Conditional Stability Constant (log K') | 16.6 | pH 7.4 | [6] |
| **Dissociation Half-life (t₁/₂) ** | 35 seconds | pH 1 | [6] |
Table 1: Physicochemical Properties of Gadothis compound
| Species | Route | LD₅₀ (mmol/kg) | NOAEL (mmol/kg) | Reference |
| Mouse | Intravenous | 25 - 28 | 14 | [7][8][9] |
| Rat | Intracisternal | 0.166 | - | [8] |
| Dog | Intravenous | - | 3 | [7] |
Table 2: Acute Toxicity of Gadothis compound LD₅₀: Median Lethal Dose; NOAEL: No Observable Adverse Effect Level
| Parameter | Value | Species | Reference |
| Protein Binding | Nil | - | [10] |
| Excretion | >95% via urine within 24 hours | Human | [11] |
| Elimination Half-life | 80 - 120 minutes | Human (normal renal function) | [10] |
| Distribution | Extracellular fluid | Human | [11] |
Table 3: Pharmacokinetic and Biodistribution Profile of Gadothis compound
Experimental Protocols for Preclinical Studies
2.2.1. Protocol: Determination of T1 Relaxivity
-
Prepare a series of phantoms with varying concentrations of Gadothis compound in human plasma.
-
Use a clinical MRI scanner (e.g., 1.5 T) to measure the T1 relaxation times of each phantom using an inversion recovery sequence.
-
Plot the reciprocal of the T1 relaxation time (R1 = 1/T1) against the concentration of Gadothis compound.
-
The slope of the resulting linear regression is the T1 relaxivity (in L mmol⁻¹s⁻¹).
2.2.2. Protocol: Acute Intravenous Toxicity Study in Rodents
This is a representative protocol based on general principles of toxicology testing.[12]
-
Use a suitable rodent model (e.g., ICR mice).
-
Divide animals into groups and administer single intravenous bolus injections of Gadothis compound at escalating doses. A control group receives a saline injection.
-
Observe the animals for mortality and clinical signs of toxicity at regular intervals for up to 72 hours.
-
Determine the dose at which 50% of the animals die (LD₅₀) using appropriate statistical methods (e.g., probit analysis).
-
The highest dose at which no adverse effects are observed is determined as the NOAEL.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Gadothis compound from DTPA.
Preclinical Evaluation Workflow
Caption: Logical workflow for the preclinical evaluation of Gadothis compound.
Gadolinium Toxicity Signaling Pathway
The primary toxicity concern for Gadothis compound is the release of free Gd³⁺ ions due to dechelation. Free Gd³⁺ can interfere with various cellular processes.[13][14][15][16][17]
Caption: Potential signaling pathways affected by free Gd³⁺ toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. radiopaedia.org [radiopaedia.org]
- 6. mriquestions.com [mriquestions.com]
- 7. Toxicological assessment of gadothis compound injection (OptiMARK), a new contrast-enhancement agent for use in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gadothis compound - Wikipedia [en.wikipedia.org]
- 11. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hopotx.com [hopotx.com]
- 15. researchgate.net [researchgate.net]
- 16. Gadolinium toxicity: mechanisms, clinical manifestations, and nanoparticle role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Delineating toxicity mechanisms associated with MRI contrast enhancement through a multidimensional toxicogenomic profiling of gadolinium - Molecular Omics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Versetamide
Disclaimer: As of the date of this document, specific validated analytical methods for "Versetamide" are not publicly available in the scientific literature. The following application notes and protocols are provided as detailed, representative examples based on established analytical methodologies for compounds of similar chemical structure and properties. These methods should be fully validated in a laboratory setting before implementation for routine analysis.
Introduction
The development of robust and reliable analytical methods is fundamental to the successful progression of a new chemical entity through the drug development pipeline. Accurate quantification of the active pharmaceutical ingredient (API) is critical for formulation development, stability testing, pharmacokinetic studies, and quality control. This document provides detailed protocols for the quantification of this compound in both bulk form and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the principles for developing a stability-indicating assay method.
Quantification of this compound by Reverse-Phase HPLC-UV
This application note describes a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for the analysis of the drug in its pure form or in pharmaceutical formulations.
Experimental Protocol: HPLC-UV
1.1.1 Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (This should be optimized based on the UV spectrum of this compound).
-
Run Time: 10 minutes.
1.1.2 Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for drug product): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for the HPLC-UV method.
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 |
| LOQ (Limit of Quantitation) | Signal-to-Noise ratio of 10:1; within acceptable accuracy and precision |
| Specificity | No interference from excipients or degradation products at the retention time of this compound. |
| Robustness | % RSD ≤ 2.0% for small variations in flow rate, mobile phase composition, and column temperature. |
Quantification of this compound in Plasma by LC-MS/MS
This application note details a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS
2.1.1 Instrumentation and Conditions
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MRM Transitions:
-
This compound: (Hypothetical) Q1: 508.3 m/z -> Q3: 250.1 m/z
-
Internal Standard (IS): (e.g., a stable isotope-labeled this compound)
-
-
Source Parameters: Optimized for maximum signal (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150°C, Desolvation Temp: 400°C).
2.1.2 Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
Data Presentation: Bioanalytical Method Validation Summary
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ | Lowest standard on the calibration curve meeting accuracy and precision criteria. |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentrations. |
Development of a Stability-Indicating Assay Method
A stability-indicating method is crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1][2]
Protocol for Forced Degradation Studies
To develop a stability-indicating assay, the drug substance is subjected to stress conditions to induce degradation.[3] The resulting samples are then analyzed by a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector) to ensure the separation of the parent drug from any degradants.
-
Acid Hydrolysis: Reflux drug substance in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux drug substance in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose drug substance to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period.
The chromatographic method is then developed and optimized to achieve baseline separation between the this compound peak and all degradation product peaks. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.
Visualizations
Caption: General workflow for analytical method development and validation.
Caption: Workflow for plasma sample preparation by protein precipitation.
References
Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method for Impurity Profiling of Versetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification, separation, and quantification of potential impurities in Versetamide, an active pharmaceutical ingredient (API). The method is designed to be sensitive, specific, and reproducible, aligning with the stringent requirements of regulatory bodies for drug quality and safety.[1][2] This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in the implementation of this method for comprehensive impurity profiling.
Introduction
This compound is a chemical entity with the molecular formula C20H37N5O10.[3][4][5] Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, as even trace amounts of impurities can affect the safety and efficacy of the final drug product.[2][6] Regulatory agencies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or higher.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for impurity profiling.[6][7][8] HPLC provides the necessary separation of the API from its impurities, while MS offers sensitive detection and structural elucidation capabilities. This application note describes a validated HPLC-MS method suitable for the comprehensive analysis of potential process-related and degradation impurities of this compound.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 (v/v) mixture of water and acetonitrile to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound drug substance or product sample in the same manner as the standard solution to achieve a nominal concentration of 1 mg/mL.
-
Spiked Sample: To demonstrate the method's ability to separate known impurities, a sample can be spiked with anticipated or known impurities at a concentration of 0.1% relative to the API.
HPLC-MS Method
A gradient elution reversed-phase HPLC method is employed for the separation of this compound and its impurities.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Waters XBridge C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100 - 1000 |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor | 175 V |
| Skimmer | 65 V |
Data Analysis
Data acquisition and processing are performed using appropriate software (e.g., Agilent MassHunter). Impurities are identified based on their retention time and mass-to-charge ratio (m/z). Quantification is typically performed using the peak area of the impurity relative to the peak area of the this compound API.
Data Presentation
Quantitative data for identified and unidentified impurities should be summarized in a clear and concise table. The following table presents a hypothetical impurity profile for a batch of this compound.
| Peak ID | Retention Time (min) | [M+H]+ (m/z) | Relative Retention Time (RRT) | Peak Area (%) | Status |
| Impurity A | 4.5 | 450.2 | 0.56 | 0.08 | Identified |
| Impurity B | 6.2 | 524.3 | 0.78 | 0.12 | Identified |
| This compound | 8.0 | 508.3 | 1.00 | 99.75 | - |
| Impurity C | 9.1 | 492.2 | 1.14 | 0.05 | Unidentified |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC-MS impurity profiling of this compound.
Impurity Identification and Qualification Logic
The following diagram outlines the logical steps for the identification and qualification of impurities based on regulatory thresholds.
Conclusion
The HPLC-MS method described in this application note provides a reliable and robust approach for the impurity profiling of this compound. The detailed protocol and data presentation guidelines offer a framework for researchers and scientists in drug development to ensure the quality, safety, and regulatory compliance of their pharmaceutical products. The provided workflows can be adapted to specific laboratory settings and analytical instrumentation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. PubChemLite - this compound (C20H37N5O10) [pubchemlite.lcsb.uni.lu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. jpharmsci.com [jpharmsci.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Versetamide in the Development of New MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Versetamide is a derivative of diethylenetriamine pentaacetic acid (DTPA) that serves as a crucial chelating agent in the formulation of gadolinium-based contrast agents (GBCAs) for Magnetic Resonance Imaging (MRI). Its most notable application is in the composition of Gadothis compound (marketed as OptiMARK®), a non-ionic, linear GBCA.[1][2][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound for the development of novel MRI contrast agents.
Gadothis compound is indicated for intravenous administration to enhance MRI of the central nervous system (brain and spine) and liver, aiding in the visualization of lesions and abnormal vascularity.[4][5] The gadolinium ion (Gd³⁺), a paramagnetic metal, shortens the T1 relaxation time of nearby water protons, thereby increasing the signal intensity on T1-weighted images.[6][7] The this compound ligand securely chelates the toxic Gd³⁺ ion, facilitating its safe distribution and subsequent elimination from the body, primarily through renal excretion.[5][6][8]
These notes will cover the synthesis of this compound-based chelates, their characterization, and in vitro and in vivo evaluation, providing a framework for the development of new and improved MRI contrast agents.
Quantitative Data Summary
The following tables summarize key quantitative data for Gadothis compound and provide a comparison with other commonly used MRI contrast agents.
Table 1: Physicochemical Properties of Gadothis compound (OptiMARK®)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₄GdN₅O₁₀ | [2] |
| Molar Mass | 661.77 g/mol | [2] |
| Concentration | 0.5 mmol/mL | [3] |
| Osmolality @ 37°C | 1110 mOsm/kg H₂O | [3] |
| Viscosity @ 37°C | 2.0 cP | [4] |
| Recommended Dosage | 0.1 mmol/kg | [1][9] |
Table 2: Comparative Relaxivity of Gadolinium-Based Contrast Agents (in plasma at 1.5 T and 37°C)
| Contrast Agent | Generic Name | Structure | r1 (L/mmol·s) | r2 (L/mmol·s) | Reference |
| OptiMARK® | Gadothis compound | Linear, Non-ionic | 4.7 | 6.7 | [10] |
| Magnevist® | Gadopentetate | Linear, Ionic | 4.1 | 5.2 | [10] |
| Omniscan® | Gadodiamide | Linear, Non-ionic | 4.3 | 5.3 | [10] |
| MultiHance® | Gadobenate | Linear, Ionic | 6.7 | 9.0 | [10] |
| Dotarem® | Gadoterate | Macrocyclic, Ionic | 3.6 | 4.8 | [11] |
| ProHance® | Gadoteridol | Macrocyclic, Non-ionic | 4.1 | 5.2 | [10] |
| Gadavist® | Gadobutrol | Macrocyclic, Non-ionic | 5.2 | 6.1 | [10][11] |
Table 3: Stability Constants of Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Generic Name | Structure | Thermodynamic Stability (log K) | Kinetic Half-life (t₁/₂) | Reference |
| OptiMARK® | Gadothis compound | Linear, Non-ionic | ~4-6 (conditional) | 80-120 minutes (elimination) | [2] |
| Omniscan® | Gadodiamide | Linear, Non-ionic | 16.9 | 35 seconds | [10] |
| Magnevist® | Gadopentetate | Linear, Ionic | 22.1 | 3 hours | [10] |
| Dotarem® | Gadoterate | Macrocyclic, Ionic | 25.6 | > 1 month | [10] |
| ProHance® | Gadoteridol | Macrocyclic, Non-ionic | 23.8 | 60 hours | [10] |
Experimental Protocols
Synthesis and Characterization of Gadothis compound
This protocol describes the laboratory-scale synthesis of Gadothis compound.
1.1. Synthesis of this compound Ligand (DTPA-BMEA)
The synthesis of the this compound ligand (DTPA-BMEA) involves the reaction of DTPA dianhydride with 2-methoxyethylamine.[4]
-
Materials: Diethylenetriaminepentaacetic acid (DTPA), Acetic anhydride, Pyridine, 2-methoxyethylamine, Diethyl ether, Dimethylformamide (DMF).
-
Procedure:
-
Preparation of DTPA dianhydride: Suspend DTPA in a mixture of acetic anhydride and pyridine. Heat the mixture with stirring to form the dianhydride. The product is typically a solid that can be filtered, washed with diethyl ether, and dried under vacuum.
-
Amidation: Dissolve the DTPA dianhydride in anhydrous DMF. Add 2-methoxyethylamine dropwise to the solution while maintaining the temperature at approximately 50°C.[4]
-
Continue stirring at 50°C for 4 hours.[4]
-
Remove the solvent under reduced pressure to obtain the crude DTPA-BMEA (this compound) ligand.
-
Purify the ligand using an appropriate method, such as column chromatography on silica gel.
-
1.2. Synthesis of Gadothis compound
This step involves the chelation of the this compound ligand with gadolinium.[4]
-
Materials: DTPA-BMEA, Gadolinium(III) oxide (Gd₂O₃), Deionized water.
-
Procedure:
-
Dissolve the purified DTPA-BMEA in deionized water.
-
Add Gadolinium(III) oxide to the solution.
-
Heat the mixture to 60-65°C and stir for 3 hours.[4]
-
Monitor the reaction for the dissolution of the gadolinium oxide.
-
Cool the solution and filter to remove any unreacted starting material.
-
The resulting solution of Gadothis compound can be further purified by recrystallization or chromatography if necessary. The final product is typically a white, odorless powder that is freely soluble in water.[5]
-
1.3. Characterization of Gadothis compound
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the synthesized ligand and the final Gadothis compound complex. The spectra should be consistent with the expected chemical shifts and integrations for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Determine the molecular weight of the synthesized compounds to confirm their identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product. A single sharp peak is indicative of a pure compound.
In Vitro Evaluation
2.1. Relaxivity Measurement
This protocol outlines the determination of r1 and r2 relaxivities using a phantom-based MRI method.
-
Materials: Gadothis compound, Deionized water or human plasma, Agarose, MRI compatible tubes.
-
Procedure:
-
Phantom Preparation: Prepare a series of Gadothis compound solutions of varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM) in either deionized water or human plasma. Prepare a control sample with no contrast agent. Suspend the solutions in an agarose gel within MRI compatible tubes to minimize susceptibility artifacts.
-
MRI Acquisition:
-
Place the phantom in the MRI scanner.
-
For T1 measurement: Use an inversion recovery spin-echo sequence with a range of inversion times (TI).
-
For T2 measurement: Use a multi-echo spin-echo sequence with a range of echo times (TE).
-
-
Data Analysis:
-
Measure the signal intensity from each sample at each TI or TE.
-
Calculate the T1 and T2 relaxation times for each concentration by fitting the signal intensity data to the appropriate exponential recovery or decay curves.
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2).
-
Plot the relaxation rates (R1 and R2) as a function of Gadothis compound concentration.
-
The slope of the linear fit of the R1 vs. concentration plot gives the r1 relaxivity, and the slope of the R2 vs. concentration plot gives the r2 relaxivity.[7]
-
-
2.2. Stability Constant Determination
This protocol describes the determination of the thermodynamic stability constant of Gadothis compound using potentiometric titration.
-
Materials: Gadothis compound, Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), High-purity water, Potentiometer with a pH electrode.
-
Procedure:
-
Prepare a solution of the this compound ligand of known concentration.
-
Add a known concentration of Gd³⁺ ions to the ligand solution.
-
Titrate the solution with a standardized solution of NaOH.
-
Record the pH of the solution after each addition of the base.
-
Plot the pH versus the volume of base added to generate a titration curve.
-
The stability constant (log K) can be calculated from the titration data using specialized software (e.g., SUPERQUAD) that fits the data to a model of the chemical equilibria involved.[12][13]
-
In Vivo Evaluation in an Animal Model
This protocol provides a general framework for in vivo MRI studies using Gadothis compound in a rodent model. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Animal Model: Healthy adult rats (e.g., Sprague-Dawley).
-
Materials: Gadothis compound solution (0.5 M), Anesthetic (e.g., isoflurane), Catheter for intravenous injection.
-
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Place a catheter in the tail vein for contrast agent administration. Position the animal in the MRI scanner and monitor vital signs throughout the experiment.[14]
-
Pre-contrast MRI: Acquire baseline T1-weighted images of the region of interest (e.g., brain, liver).
-
Contrast Administration: Administer Gadothis compound intravenously at a dose of 0.1 mmol/kg body weight.[1][9]
-
Post-contrast MRI: Immediately following injection, acquire a series of dynamic T1-weighted images to observe the enhancement pattern over time. Acquire static T1-weighted images at various time points post-injection (e.g., 5, 15, 30 minutes) to assess peak enhancement and washout.
-
Data Analysis:
-
Compare the signal intensity in the region of interest before and after contrast administration.
-
Generate signal enhancement maps to visualize the distribution of the contrast agent.
-
Quantify the change in signal intensity over time to determine pharmacokinetic parameters.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of Gadothis compound.
References
- 1. Pharmacokinetics and safety of the MRI contrast agent gadothis compound injection (OptiMARK) in healthy pediatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gadothis compound - Wikipedia [en.wikipedia.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gadothis compound | C20H34GdN5O10 | CID 444013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gadothis compound? [synapse.patsnap.com]
- 7. mriquestions.com [mriquestions.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacokinetics of gadothis compound injection, a gadolinium-based contrast agent, in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajronline.org [ajronline.org]
- 11. ajnr.org [ajnr.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Vivo MRI in Rodents: A Protocol for Optimal Animal Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing the Kinetic Stability of Versetamide Complexes
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Versetamide is a linear octadentate chelating agent designed for forming highly stable complexes with a variety of metal ions.[1] Its primary application lies in the field of medicine, particularly in diagnostic imaging and targeted radiotherapy, where the in vivo stability of the metal-ligand complex is paramount. The kinetic inertness of these complexes—their resistance to dissociation over time—is a critical determinant of their safety and efficacy. A kinetically labile complex can release the free metal ion, leading to off-target toxicity and reduced diagnostic or therapeutic effectiveness.
This document provides detailed protocols for assessing the kinetic stability of this compound complexes through three standard assays: acid-mediated dissociation, transchelation challenge with a competing ligand, and a serum stability assay. These methods are fundamental for the preclinical evaluation of new metal-based imaging or therapeutic agents.
2. Key Concepts: Thermodynamic vs. Kinetic Stability
It is crucial to distinguish between thermodynamic and kinetic stability when evaluating chelator complexes.
-
Thermodynamic Stability: Refers to the stability of a complex at equilibrium, quantified by the stability constant (log K). A high log K value indicates that the formation of the complex is highly favorable.[2]
-
Kinetic Stability (Inertness): Describes the rate at which a complex dissociates or undergoes ligand exchange. A complex can be thermodynamically stable but kinetically labile, meaning it forms readily but can also fall apart quickly under certain conditions. For in vivo applications, high kinetic inertness is often more critical than high thermodynamic stability to prevent the release of the metal ion in a biological environment.[3]
3. Experimental Protocols
The following protocols are designed to challenge the this compound-metal complex under conditions that promote dissociation, providing a quantitative measure of its kinetic stability.
Protocol 1: Acid-Mediated Dissociation
This assay assesses the stability of the complex in a low-pH environment, which can promote the protonation of the ligand and subsequent dissociation of the metal ion.[4][5]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [¹¹¹In]In-Versetamide) at a concentration of 1 mg/mL in deionized water.
-
Prepare a series of acidic buffers (e.g., 0.1 M Glycine-HCl) at pH values ranging from 1 to 5.
-
-
Incubation:
-
In separate microcentrifuge tubes, add 10 µL of the this compound-metal complex stock solution to 90 µL of each acidic buffer.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 1, 4, 24, and 48 hours), take a 5 µL aliquot from each tube.
-
-
Analysis:
-
Analyze the aliquots using Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
For ITLC, a common mobile phase is 0.1 M citrate buffer (pH 6), where the intact complex migrates with the solvent front (Rf = 1.0) and the released metal ion remains at the origin (Rf = 0.0).
-
Quantify the percentage of the intact complex at each time point.
-
-
Data Reporting:
-
Plot the percentage of the intact complex versus time for each pH value.
-
Calculate the dissociation half-life (t₁/₂) at each pH.
-
Workflow Diagram:
Caption: Workflow for Acid-Mediated Dissociation Assay.
Protocol 2: Transchelation Challenge
This assay evaluates the ability of the this compound complex to resist metal exchange with a competing chelating agent.[6] Ethylenediaminetetraacetic acid (EDTA) is a common challenger due to its strong metal-binding properties.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [⁶⁸Ga]Ga-Versetamide) at a concentration of 1 mg/mL in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Prepare a solution of the competing chelator (e.g., 10 mM EDTA) in the same buffer.
-
-
Incubation:
-
In a microcentrifuge tube, mix the this compound-metal complex solution with the competing chelator solution. A large molar excess of the competing chelator (e.g., 100-fold or 1000-fold) is recommended.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a 5 µL aliquot.
-
-
Analysis:
-
Analyze the aliquots using ITLC or HPLC. The chromatographic system should be able to separate the this compound complex from the new complex formed with the competing chelator (e.g., [⁶⁸Ga]Ga-EDTA).
-
Quantify the percentage of the original this compound complex remaining at each time point.
-
-
Data Reporting:
-
Plot the percentage of the intact this compound complex versus time.
-
Report the percentage of the complex remaining after the final time point.
-
Workflow Diagram:
Caption: Workflow for Transchelation Challenge Assay.
Protocol 3: Serum Stability Assay
This is a biologically relevant assay that assesses the stability of the complex in the presence of serum proteins and other endogenous chelators.[3][7]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the radiolabeled this compound-metal complex (e.g., [¹⁷⁷Lu]Lu-Versetamide) in saline.
-
Obtain fresh human serum.
-
-
Incubation:
-
Add a small volume (e.g., 10-20 µL) of the this compound-metal complex solution to a larger volume of human serum (e.g., 500 µL) to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 1, 4, 24, 48, and 168 hours), take a 50 µL aliquot of the serum mixture.
-
-
Protein Precipitation & Analysis:
-
To separate protein-bound (transchelated) metal from the intact complex, add 100 µL of cold ethanol or acetonitrile to the aliquot to precipitate the serum proteins.
-
Vortex and centrifuge the sample (e.g., 10,000 rpm for 5 minutes).
-
Carefully separate the supernatant (containing the intact, soluble complex) from the pellet (containing precipitated proteins and any metal that has bound to them).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
The percentage of the intact complex is calculated as: (Counts in Supernatant / (Counts in Supernatant + Counts in Pellet)) * 100.
-
-
Data Reporting:
-
Plot the percentage of the intact complex in serum versus time.
-
Logical Relationship Diagram:
Caption: Logic of Serum Stability Assay Analysis.
4. Data Presentation
The quantitative results from these assays should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the data for a hypothetical this compound-Metal X complex.
Table 1: Acid-Mediated Dissociation of [Metal X]-Versetamide
| pH | % Intact Complex (1h) | % Intact Complex (4h) | % Intact Complex (24h) | % Intact Complex (48h) | Dissociation t₁/₂ (h) |
| 1.0 | 95.2 ± 1.1 | 85.4 ± 1.5 | 60.1 ± 2.3 | 45.3 ± 2.8 | > 24 |
| 3.0 | 99.1 ± 0.5 | 98.5 ± 0.6 | 95.3 ± 1.0 | 92.1 ± 1.2 | > 48 |
| 5.0 | > 99.5 | > 99.5 | 99.2 ± 0.4 | 98.9 ± 0.5 | >> 48 |
Table 2: Transchelation Challenge of [Metal X]-Versetamide
| Challenger (Molar Excess) | % Intact Complex (30 min) | % Intact Complex (60 min) | % Intact Complex (120 min) |
| EDTA (100x) | 99.6 ± 0.3 | 99.4 ± 0.4 | 99.1 ± 0.5 |
| DTPA (100x) | 99.8 ± 0.2 | 99.7 ± 0.2 | 99.5 ± 0.3 |
Table 3: Serum Stability of [Metal X]-Versetamide
| Incubation Time (h) | % Intact Complex in Human Serum |
| 1 | 99.7 ± 0.2 |
| 4 | 99.5 ± 0.3 |
| 24 | 99.1 ± 0.4 |
| 48 | 98.8 ± 0.5 |
| 168 | 97.2 ± 0.9 |
The protocols outlined in this application note provide a robust framework for evaluating the kinetic stability of this compound complexes. High stability under acidic conditions, resistance to transchelation by competing ligands, and minimal dissociation in human serum are key indicators of a complex's suitability for in vivo applications. The combination of these assays offers a comprehensive preclinical assessment of the kinetic inertness of novel this compound-based agents.
References
- 1. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. scispace.com [scispace.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Stability Testing of Gadoversetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoversetamide, marketed as OptiMARK™, is a linear, non-ionic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) to enhance the visualization of various tissues and pathologies.[1][2] The stability of the gadolinium complex is a critical quality attribute, as the release of free gadolinium (Gd³⁺) ions in vivo can lead to toxicity.[3][4] Linear, non-ionic GBCAs, such as gadothis compound, are known to be less stable than their macrocyclic counterparts.[3][5] This document provides detailed application notes and protocols for the in vitro stability testing of Gadothis compound, designed to assess its degradation under various stress conditions.
The primary degradation pathway for Gadothis compound is transmetallation, where endogenous ions, such as zinc, displace the gadolinium ion from the chelate.[3] Therefore, stability studies are crucial to determine the shelf-life, establish appropriate storage conditions, and ensure the safety and efficacy of the drug product. The protocols outlined below are based on general principles from the International Council for Harmonisation (ICH) guidelines and relevant scientific literature.
Quantitative Stability Data
The stability of Gadothis compound has been evaluated in human serum, providing key insights into its behavior under physiological conditions. The following table summarizes the available quantitative data on the dissociation of gadolinium from Gadothis compound.
| Matrix | Temperature | Duration | Percent Gd³⁺ Release | Initial Rate of Release (%/day) | Reference |
| Human Serum | 37°C | 15 days | 21% (19-22%) | 0.44 (0.40-0.51) | [6] |
Experimental Protocols
The following are detailed protocols for conducting in vitro stability studies on Gadothis compound. These include stability testing in human serum and forced degradation studies under various stress conditions as recommended by ICH guidelines.
Protocol 1: Stability in Human Serum
This protocol is designed to assess the stability of Gadothis compound under conditions that mimic its physiological environment.
1. Materials:
-
Gadothis compound solution (e.g., OptiMARK™)
-
Human serum (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set at 37°C
-
High-Performance Liquid Chromatography (HPLC) system coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7][8]
-
Centrifuge
-
Micropipettes and sterile, metal-free tubes
2. Procedure:
-
Prepare a stock solution of Gadothis compound in water.
-
Spike the human serum with the Gadothis compound stock solution to a final concentration of 1 mmol/L.
-
Aliquot the spiked serum into sterile, metal-free tubes for each time point.
-
Incubate the samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 3, 7, and 15 days), remove an aliquot for analysis.
-
Deproteinize the serum samples by adding a suitable organic solvent (e.g., acetonitrile) and centrifuging.
-
Analyze the supernatant by HPLC-ICP-MS to separate and quantify the intact Gadothis compound chelate and the released Gd³⁺.
-
Calculate the percentage of Gd³⁺ released at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways under stress conditions.[3][9]
1. General Sample Preparation:
-
Prepare a stock solution of Gadothis compound in a suitable solvent (e.g., water for injection).
-
For each stress condition, dilute the stock solution to a final concentration of approximately 1 mg/mL.
2. Acid and Base Hydrolysis:
-
Acidic Condition: Mix the Gadothis compound solution with an equal volume of 0.1 M hydrochloric acid (HCl).
-
Basic Condition: Mix the Gadothis compound solution with an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the samples before analysis.
-
Analyze the samples by HPLC-ICP-MS.
3. Oxidative Degradation:
-
Mix the Gadothis compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC-ICP-MS.
4. Thermal Degradation:
-
Place the Gadothis compound solution in a thermostatically controlled oven at 70°C for 48 hours.
-
For solid drug substance, expose the powder to the same conditions.
-
Analyze the samples by HPLC-ICP-MS.
5. Photostability Testing (as per ICH Q1B): [10][11][12][13]
-
Expose the Gadothis compound solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC-ICP-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro stability testing of Gadothis compound.
Mechanism of Transmetallation
This diagram illustrates the primary degradation pathway for Gadothis compound, where endogenous metal ions can displace the gadolinium from the chelate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic Methods for the Quantification of Free and Chelated Gadolinium Species in MRI Contrast Agent Formulations | NIST [nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
Application Notes and Protocols for Lyophilization Cycle Development of a Gadoversetamide Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadoversetamide is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI).[1] While commercially available as a solution for injection (Optimark™), developing a lyophilized formulation of Gadothis compound offers several potential advantages, including enhanced long-term stability, reduced shipping and storage costs, and an extended product shelf-life.[2][3] This document provides a comprehensive guide to the development of a robust lyophilization cycle for a Gadothis compound formulation, adhering to the principles of Quality by Design (QbD).
The QbD approach to lyophilization cycle development involves a systematic process of defining the quality target product profile (QTPP), identifying critical quality attributes (CQAs) of the lyophilized product, and determining the critical process parameters (CPPs) that influence these attributes.[4] By understanding the interplay between formulation, process, and product quality, a scientifically sound and robust lyophilization cycle can be established.
Quality Target Product Profile (QTPP)
The first step in developing a lyophilization cycle is to define the desired characteristics of the final product. The QTPP for a lyophilized Gadothis compound formulation is outlined in the table below.
| Quality Attribute | Target |
| Physical Appearance | White to off-white, intact, and elegant cake structure; free from collapse, meltback, or cracking. |
| Reconstitution Time | Rapid and complete reconstitution in sterile water for injection (WFI) within 60 seconds. |
| pH of Reconstituted Solution | 5.5 - 7.5 |
| Moisture Content | ≤ 1.0% |
| Assay (Gadothis compound) | 95.0% - 105.0% of the label claim. |
| Related Substances/Impurities | Within acceptable limits as defined by relevant pharmacopeias. |
| Sterility | Sterile. |
| Particulate Matter | Meets USP <788> requirements for parenteral products. |
Formulation Development
The pre-lyophilization formulation is critical for a successful freeze-drying process and the stability of the final product. The existing formulation for Gadothis compound injection (Optimark™) serves as a suitable starting point.[5]
Table 1: Proposed Pre-Lyophilization Formulation for Gadothis compound
| Component | Function | Concentration (per mL) |
| Gadothis compound | Active Pharmaceutical Ingredient (API) | 330.9 mg (0.5 mmol) |
| Calcium this compound Sodium | Stabilizer | 28.4 mg (0.05 mmol) |
| Calcium Chloride Dihydrate | Stabilizer | 0.7 mg (0.005 mmol) |
| Mannitol | Bulking Agent/Cryoprotectant | 30.0 mg |
| Water for Injection (WFI) | Solvent | q.s. to 1 mL |
Rationale for Excipient Selection:
-
Mannitol: A commonly used crystalline bulking agent that provides an elegant cake structure and helps to prevent product collapse during lyophilization.[2] It also acts as a cryoprotectant, protecting the API during the freezing phase.
Lyophilization Cycle Development Workflow
The development of the lyophilization cycle should be a systematic process involving thermal characterization of the formulation and a series of experimental runs to define the design space.
Caption: A workflow for the systematic development of a lyophilization cycle.
Experimental Protocols
Thermal Analysis of the Gadothis compound Formulation
Objective: To determine the critical temperatures of the formulation, specifically the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc), to guide the selection of primary drying parameters.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 10-15 mg of the Gadothis compound formulation into a DSC pan.
-
Cool the sample to -70°C at a controlled rate (e.g., 1°C/min).
-
Hold isothermally for 10 minutes.
-
Heat the sample to 25°C at a controlled rate (e.g., 2°C/min).
-
Analyze the thermogram to identify the glass transition temperature (Tg').
-
-
Freeze-Drying Microscopy (FDM):
-
Place a small droplet of the formulation on a microscope slide within the freeze-drying stage.
-
Cool the sample to -50°C.
-
Apply a vacuum (e.g., 100 mTorr).
-
Slowly increase the temperature of the stage while observing the sample under the microscope.
-
The temperature at which the dried product structure begins to lose its integrity is the collapse temperature (Tc).
-
Proposed Lyophilization Cycle for Gadothis compound Formulation
Based on the principles of lyophilization and the anticipated thermal properties of the formulation, a starting lyophilization cycle is proposed. This cycle should be further optimized through a Design of Experiments (DoE) approach.
Table 2: Proposed Lyophilization Cycle Parameters
| Phase | Step | Shelf Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) | Chamber Pressure (mTorr) |
| Freezing | Thermal Treatment | 5 | 1.0 | 60 | Atmospheric |
| Cooling | -45 | 0.5 | 180 | Atmospheric | |
| Primary Drying | Evacuation | -45 | N/A | N/A | 100 |
| Ramping | -25 | 0.2 | N/A | 100 | |
| Holding | -25 | N/A | 2400 | 100 | |
| Secondary Drying | Ramping | 25 | 0.3 | N/A | 50 |
| Holding | 25 | N/A | 600 | 50 |
Justification of Cycle Parameters:
-
Freezing: A conservative freezing rate of 0.5°C/min helps to ensure uniform ice crystal formation. The final hold at -45°C ensures the product is completely solidified, well below the anticipated Tg'.
-
Primary Drying: The shelf temperature is set to -25°C, which is safely below the likely collapse temperature, to prevent product collapse while allowing for efficient sublimation. The chamber pressure of 100 mTorr facilitates mass transfer of water vapor.
-
Secondary Drying: The temperature is increased to 25°C to facilitate the removal of bound water. The lower pressure of 50 mTorr enhances desorption.
Critical Quality Attributes (CQAs) and Analytical Testing
The following table outlines the CQAs for the lyophilized Gadothis compound product and the corresponding analytical methods for their evaluation.[6][7][8]
Table 3: Critical Quality Attributes and Analytical Methods
| Critical Quality Attribute (CQA) | Analytical Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white, intact cake. |
| Reconstitution Time | Visual Inspection with stopwatch | ≤ 60 seconds |
| pH (reconstituted) | pH meter | 5.5 - 7.5 |
| Moisture Content | Karl Fischer Titration | ≤ 1.0% |
| Assay (Gadothis compound) | High-Performance Liquid Chromatography (HPLC) | 95.0% - 105.0% |
| Related Substances | HPLC | Conforms to specification. |
| Particulate Matter | Light Obscuration Particle Count Test (USP <788>) | Meets USP limits. |
| Sterility | Sterility Test (USP <71>) | Sterile. |
Stability Testing
To ensure the long-term efficacy and safety of the lyophilized Gadothis compound, a comprehensive stability testing program should be implemented.[9][10]
Table 4: Stability Testing Protocol
| Storage Condition | Time Points |
| Long-Term: 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated: 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6 months |
| Stressed: 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 months |
At each time point, the samples should be tested for all the CQAs listed in Table 3.
Logical Relationship of Lyophilization Parameters
The critical process parameters of the lyophilization cycle directly impact the critical quality attributes of the final product. Understanding these relationships is key to developing a robust process.
Caption: The influence of CPPs on the CQAs of the lyophilized product.
Conclusion
The development of a lyophilization cycle for a Gadothis compound formulation is a systematic process that requires a thorough understanding of the formulation's thermal properties and the impact of process parameters on the final product's quality attributes. By employing a Quality by Design approach, including comprehensive formulation characterization, a well-designed experimental strategy for cycle development, and a robust analytical and stability testing program, a stable, effective, and high-quality lyophilized Gadothis compound product can be successfully developed. The protocols and parameters outlined in this document provide a solid foundation for initiating such a development program.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. lyophilizationworld.com [lyophilizationworld.com]
- 4. curirx.com [curirx.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. pqri.org [pqri.org]
- 8. turkjps.org [turkjps.org]
- 9. How to Perform Stability Studies for Freeze-Dried Products – StabilityStudies.in [stabilitystudies.in]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Quality Control Testing of Versetamide Raw Material
Introduction
Versetamide is a complex aminopolycarboxylic acid amide derivative with the chemical name 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid[1][2]. Its structure, containing multiple amine, carboxylic acid, and amide functional groups, makes it an effective chelating agent. This property is utilized in pharmaceutical applications, notably in the formulation of contrast agents for magnetic resonance imaging (MRI), such as Gadothis compound, where it complexes with gadolinium.
The quality of this compound as a raw material is critical to the safety and efficacy of the final drug product.[3][4][5] A robust quality control (QC) program ensures that the raw material meets stringent standards for identity, purity, and potency, and is free from harmful impurities.[3][4][5] This document provides detailed application notes and protocols for the quality control testing of this compound raw material, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided below. These properties form the basis for the development of appropriate analytical methods for quality control.
| Property | Value | Reference |
| IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | [2] |
| Molecular Formula | C₂₀H₃₇N₅O₁₀ | [1][2][6] |
| Molecular Weight | 507.5 g/mol | [1][2] |
| CAS Number | 129009-83-2 | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water, sparingly soluble in methanol, practically insoluble in acetone. |
Quality Control Testing Workflow
The quality control of this compound raw material involves a series of tests to confirm its identity, quantify its purity and potency, and detect and quantify any impurities. A logical workflow for this process is essential for ensuring the comprehensive evaluation of the material before its use in pharmaceutical manufacturing.[7][8]
Caption: Quality Control Workflow for this compound Raw Material.
Experimental Protocols
Detailed methodologies for the key quality control tests are provided below. These protocols are based on standard pharmaceutical analysis techniques and are tailored for the specific properties of this compound.
Identification by FTIR Spectroscopy
-
Principle: Fourier Transform Infrared (FTIR) spectroscopy is used to obtain a vibrational spectrum of the this compound sample. This spectrum, which is unique to the molecule's structure, is compared to that of a reference standard.
-
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the this compound reference standard on the ATR crystal and apply pressure to ensure good contact.
-
Record the infrared spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Clean the ATR crystal thoroughly.
-
Repeat steps 2 and 3 with the this compound test sample.
-
Compare the spectrum of the test sample with that of the reference standard.
-
-
Acceptance Criteria: The infrared spectrum of the test sample should be concordant with the spectrum of the this compound reference standard.
Assay and Identification by HPLC-UV
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate this compound from any potential impurities. The retention time of the major peak is used for identification, and the peak area is used to calculate the assay value against a reference standard.
-
Apparatus: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Diluent: Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve in 50.0 mL of diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound test sample and dissolve in 50.0 mL of diluent.
-
Inject the standard and sample preparations into the HPLC system.
-
-
Calculations:
-
Identification: The retention time of the principal peak in the chromatogram of the sample preparation should correspond to that of the principal peak in the chromatogram of the standard preparation.
-
Assay (% on as-is basis):
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the peak area of this compound in the standard chromatogram.
-
Conc_standard is the concentration of the standard preparation (mg/mL).
-
Conc_sample is the concentration of the sample preparation (mg/mL).
-
Purity_standard is the purity of the reference standard (%).
-
-
-
Acceptance Criteria:
-
Identification: Retention time of the sample peak is within ± 2% of the standard peak.
-
Assay: 98.0% to 102.0% (on the anhydrous basis).
-
Related Substances by HPLC-UV
-
Principle: The same HPLC method as for the assay is used, but the chromatogram is evaluated for the presence of impurities. The area of each impurity peak is calculated as a percentage of the total peak area.
-
Procedure: Use the chromatogram obtained from the Assay and Identification by HPLC-UV test.
-
Calculations:
Where:
-
Area_impurity is the peak area of an individual impurity.
-
Total_Area is the sum of all peak areas in the chromatogram.
-
-
Acceptance Criteria:
-
Any single unspecified impurity: Not more than 0.10%.
-
Total impurities: Not more than 0.5%.
-
Water Content by Karl Fischer Titration
-
Principle: This method determines the water content in the sample by titration with Karl Fischer reagent, which reacts specifically with water.[3][4][5][7][9]
-
Apparatus: Karl Fischer titrator (coulometric or volumetric).
-
Procedure:
-
Standardize the Karl Fischer reagent according to the instrument manufacturer's instructions.
-
Accurately weigh a suitable amount of the this compound test sample and introduce it into the titration vessel.
-
Titrate to the electrometric endpoint.
-
-
Calculation: The instrument software will typically calculate the percentage of water.
-
Acceptance Criteria: Not more than 1.0%.
Residue on Ignition (Sulphated Ash)
-
Principle: This test measures the amount of inorganic impurities in the organic substance by charring the sample and then igniting it at a high temperature in the presence of sulfuric acid.[2][6][10][11]
-
Apparatus: Muffle furnace, porcelain or platinum crucible.
-
Procedure:
-
Ignite a crucible at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.
-
Accurately weigh about 1.0 g of the this compound test sample into the crucible.
-
Moisten the sample with a small amount of sulfuric acid and heat gently until the sample is thoroughly charred.
-
Cool, then moisten the residue with more sulfuric acid.
-
Heat until white fumes are no longer evolved, then ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.
-
Cool the crucible in a desiccator and weigh.
-
-
Calculation:
-
Acceptance Criteria: Not more than 0.1%.
Heavy Metals
-
Principle: Modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used to quantify elemental impurities, offering greater sensitivity and specificity than older colorimetric methods.[1][12][13]
-
Apparatus: ICP-MS system.
-
Procedure:
-
Prepare a sample solution by accurately weighing and dissolving a specified amount of this compound in a suitable solvent, as per USP <233>.
-
Prepare standard solutions of the elements of interest.
-
Analyze the sample and standard solutions using the ICP-MS.
-
-
Acceptance Criteria: Conforms to the limits specified in USP <232> for elemental impurities (e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm, Cd ≤ 0.5 ppm, Hg ≤ 1.5 ppm).
Summary of Specifications and Data Presentation
The results of the quality control tests should be summarized in a clear and structured format for easy comparison and batch release decisions.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification by FTIR | FTIR-ATR | Spectrum concordant with reference standard |
| Identification by HPLC | HPLC-UV | Retention time of sample ± 2% of standard |
| Assay | HPLC-UV | 98.0% - 102.0% (anhydrous basis) |
| Related Substances | HPLC-UV | |
| Any single unspecified impurity | ≤ 0.10% | |
| Total impurities | ≤ 0.5% | |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Heavy Metals | ICP-MS (USP <232>/<233>) | Conforms to USP limits |
| pH (1% w/v solution) | pH meter | 4.0 - 6.0 |
Functional Role of this compound as a Chelating Agent
This compound's primary function in pharmaceutical applications is to act as a chelating agent, forming a stable complex with a metal ion. In the case of Gadothis compound, it chelates the paramagnetic gadolinium (Gd³⁺) ion. This complex enhances the relaxation rate of water protons in its vicinity, thereby increasing the signal intensity in MRI scans and improving the visibility of tissues and pathologies. The diagram below illustrates this functional pathway.
Caption: Functional Pathway of this compound in MRI Contrast Agents.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. SOP for Testing and Release/ Rejection of Raw Material | Pharmaguideline [pharmaguideline.com]
- 9. mt.com [mt.com]
- 10. Residue On Ignition Test - CD Formulation [formulationbio.com]
- 11. Residues on Ignition USP and Includes Ash EP, and Sulphated Ash EP [chemicalslearning.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. USP Eliminates Heavy Metals Testing: Important FAQs Answered [cptclabs.com]
Troubleshooting & Optimization
Troubleshooting low yield in Versetamide synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Versetamide synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this compound synthesis?
This compound, or DTPA-bis(2-methoxyethylamide), is synthesized by the reaction of Diethylenetriaminepentaacetic acid dianhydride (DTPA-dianhydride) with 2-methoxyethylamine (2-MEA). The reaction is typically carried out in an aqueous solution under controlled pH and temperature conditions.
Q2: My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in this compound synthesis can stem from several factors. The most common issues include:
-
Hydrolysis of DTPA-dianhydride: The dianhydride starting material is highly susceptible to hydrolysis, which converts it back to DTPA, making it unavailable for the amidation reaction.
-
Incorrect pH: Maintaining the proper pH is critical. If the pH is too low, the amine (2-MEA) will be protonated and thus a poor nucleophile. If the pH is too high, it can promote side reactions.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions.
-
Impure Reactants: The purity of DTPA-dianhydride and 2-MEA is crucial for a successful reaction.
-
Inefficient Mixing: Poor mixing can lead to localized pH and temperature gradients, resulting in inconsistent reaction conditions and lower yields.
Troubleshooting Guide
Issue 1: Low Yield Due to Suspected DTPA-dianhydride Hydrolysis
Q: I suspect my DTPA-dianhydride is hydrolyzing before it can react with the amine. How can I minimize this?
A: Hydrolysis of the anhydride is a primary cause of low yields. Here are several steps to mitigate this issue:
-
Control of Reaction Conditions: A patented synthesis method specifies an aqueous solvent system maintained at a slightly alkaline pH of about 8.[1] The temperature should be kept between 15-20°C during the addition of the dianhydride.[1]
-
Incremental Addition of Anhydride: Instead of adding all the DTPA-dianhydride at once, add it in small increments over a period of 1.5 to 2 hours.[1] This ensures that the concentration of the anhydride at any given time is low, favoring the reaction with the amine over hydrolysis.
-
Vigorous Stirring: Ensure efficient mixing to quickly disperse the anhydride and promote its reaction with 2-MEA. A mechanical overhead stirrer is recommended.[1]
Issue 2: Optimizing Reaction pH for Improved Yield
Q: What is the optimal pH for the reaction, and how critical is it to maintain it?
A: Maintaining the correct pH is critical for maximizing the yield.
-
Optimal pH Range: The reaction should be maintained at a pH of approximately 8.[1]
-
pH Adjustment: Before adding the DTPA-dianhydride, the pH of the 2-MEA solution should be adjusted to around 8. During the addition of the anhydride, the pH will tend to drop. It is essential to monitor the pH continuously and add a base, such as 10 N NaOH, to keep it within the optimal range.[1]
Experimental Protocol: pH-Controlled this compound Synthesis
-
Setup: In a 3-neck round bottom flask equipped with a mechanical overhead stirrer, a pH meter, and a digital temperature probe, add purified water.
-
Amine Addition: Add 2-methoxyethylamine (2-MEA) to the water and stir.
-
Initial pH and Temperature Adjustment: Cool the solution to approximately 0°C using an ice bath. Adjust the pH to ~8 using concentrated HCl.
-
Anhydride Addition: Add DTPA-dianhydride in small increments (e.g., 5g every 5 minutes) over 1.5-2 hours.
-
Reaction Maintenance: Throughout the addition, maintain the solution temperature between 15°C and 20°C and the pH at approximately 8 by adding 10 N NaOH as needed.[1]
-
Reaction Completion: After the addition is complete, continue stirring and monitor the reaction for completion.
Issue 3: Incomplete Conversion of Starting Materials
Q: I am observing unreacted starting materials in my final product mixture. How can I drive the reaction to completion?
A: Incomplete conversion can be addressed by optimizing several parameters:
-
Reagent Stoichiometry: Ensure the correct molar ratio of reactants. While the patent does not specify the exact molar ratio, a slight excess of the amine (2-MEA) may be beneficial to ensure the complete consumption of the more valuable DTPA-dianhydride.
-
Reaction Time: The reaction time after the complete addition of the anhydride may need to be extended. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.
-
Temperature Control: While the addition is done at 15-20°C, a slight increase in temperature after the addition is complete might help drive the reaction to completion. However, this should be done cautiously as higher temperatures can also increase the rate of side reactions.
Data Summary: Reaction Parameters from Patent
| Parameter | Value |
| Solvent | Purified Water |
| Reactant 1 | DTPA bis-anhydride |
| Reactant 2 | 2-methoxyethylamine (2-MEA) |
| Initial pH of 2-MEA solution | ~8 |
| Reaction pH | Maintained at ~8 |
| Reaction Temperature | 15°C - 20°C |
| Anhydride Addition Method | Incremental, over 1.5 - 2 hours |
| Stirring | 500 rpm with mechanical stirrer |
Visualizing the Workflow
Troubleshooting Logic for Low this compound Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
This compound Synthesis Workflow
Caption: The experimental workflow for the synthesis of this compound.
References
Navigating Gadoversetamide Stability: A Technical Guide to Optimizing pH in Solution
For researchers, scientists, and drug development professionals working with the MRI contrast agent Gadoversetamide, maintaining its stability in solution is paramount for accurate and reproducible experimental outcomes. The pH of the solution is a critical factor influencing the integrity of the Gadothis compound complex. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to pH optimization for Gadothis compound stability.
The stability of Gadothis compound, a linear, non-ionic gadolinium-based contrast agent (GBCA), is intrinsically linked to the pH of its environment. Deviation from the optimal pH range can lead to the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand. The release of free Gd³⁺ is a significant concern due to its potential toxicity. The commercial formulation of Gadothis compound, OptiMARK®, is buffered to a pH range of 5.5 to 7.5 to ensure stability for clinical use.[1] However, in a research setting, understanding the compound's behavior across a broader pH spectrum is crucial for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining Gadothis compound stability in an aqueous solution?
A1: Based on the formulation of its commercial product, a pH range of 5.5 to 7.5 is recommended for maintaining the stability of Gadothis compound in solution.[1] Deviations outside this range, particularly towards acidic conditions, can accelerate the degradation of the complex and the release of free gadolinium ions.
Q2: What are the consequences of using a solution with a pH outside the recommended range?
A2: Using a solution with a pH below 5.5 can lead to proton-assisted dissociation of the Gadothis compound complex. This results in an increased rate of release of toxic free Gd³⁺ ions. While Gadothis compound is more stable in neutral to slightly alkaline conditions, highly alkaline solutions may also affect the integrity of the compound over extended periods. The primary concern is the compromise of the chelate's stability, which can impact the accuracy of experimental results and introduce confounding factors related to free gadolinium.
Q3: How does the stability of Gadothis compound compare to other gadolinium-based contrast agents?
A3: Gadothis compound is a linear, non-ionic GBCA. Generally, linear GBCAs are considered to be less stable than macrocyclic GBCAs. Macrocyclic agents encapsulate the gadolinium ion more securely within a cage-like structure, offering greater resistance to dissociation across a wider range of physiological and experimental conditions.
Q4: What are the likely degradation products of Gadothis compound under acidic or basic conditions?
A4: The primary degradation pathway of Gadothis compound under acidic conditions involves the protonation of the ligand's donor atoms, leading to the dissociation of the Gd³⁺ ion. This results in the formation of the free gadolinium ion and the protonated form of the this compound ligand. Under strongly basic conditions, hydrolysis of the amide groups in the this compound ligand could potentially occur, although the dissociation of Gd³⁺ is the more prominent stability concern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected experimental results or artifacts. | Instability of Gadothis compound due to incorrect solution pH leading to the presence of free Gd³⁺. | 1. Verify Solution pH: Immediately measure the pH of your Gadothis compound solution using a calibrated pH meter. 2. Buffer the Solution: Ensure your experimental solution is adequately buffered to maintain a stable pH within the 5.5 to 7.5 range. Phosphate or citrate buffers are commonly used. 3. Prepare Fresh Solutions: If the pH is outside the optimal range, discard the solution and prepare a fresh batch using a properly buffered solvent. |
| Precipitate formation in the Gadothis compound solution. | The pH of the solution may have shifted, causing the precipitation of Gadothis compound or its degradation products. Free Gd³⁺ can also form insoluble hydroxides at higher pH. | 1. Check pH: Measure the pH of the solution. 2. Solubility Test: Attempt to redissolve the precipitate by adjusting the pH back to the optimal range (5.5-7.5). Gentle warming may also be attempted, but monitor for any signs of further degradation. 3. Filtration: If redissolution is not possible, the solution should be filtered to remove the precipitate. However, the concentration of the remaining Gadothis compound will need to be re-assessed. It is generally advisable to prepare a fresh solution. |
| Suspected degradation of Gadothis compound over time. | The storage conditions, including pH and temperature, may not be optimal for long-term stability. | 1. pH Monitoring: Regularly monitor the pH of stock solutions. 2. Proper Storage: Store Gadothis compound solutions in tightly sealed containers at the recommended temperature (typically 2-8°C) and protected from light. 3. Stability-Indicating Assay: If long-term stability is critical for your experiments, consider performing a stability-indicating assay using a validated HPLC method to quantify the amount of intact Gadothis compound over time. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Gadothis compound Solution
This protocol describes the preparation of a 1 mM Gadothis compound solution in a 0.1 M phosphate buffer at pH 7.4.
Materials:
-
Gadothis compound powder
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Deionized water
-
pH meter, calibrated
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 0.1 M Phosphate Buffer (pH 7.4):
-
Prepare 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in deionized water.
-
To prepare 100 mL of 0.1 M phosphate buffer, start with a known volume of the 0.1 M sodium phosphate monobasic solution (e.g., 19 mL).
-
While stirring, slowly add the 0.1 M sodium phosphate dibasic solution until the pH of the mixture reaches 7.4.
-
Bring the final volume to 100 mL with deionized water.
-
-
Prepare 1 mM Gadothis compound Solution:
-
Calculate the required mass of Gadothis compound powder for the desired volume of a 1 mM solution (Molar mass of Gadothis compound: 661.77 g/mol ).
-
Accurately weigh the calculated amount of Gadothis compound powder.
-
Dissolve the Gadothis compound powder in a small volume of the prepared 0.1 M phosphate buffer (pH 7.4).
-
Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final desired volume with the phosphate buffer.
-
Verify the final pH of the Gadothis compound solution and adjust if necessary with small additions of the monobasic or dibasic phosphate solutions.
-
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for a stability-indicating HPLC method to quantify Gadothis compound and detect its degradation products. Method optimization and validation are crucial for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically used to separate the polar degradation products from the more retained Gadothis compound.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B (re-equilibration)
-
Procedure:
-
Sample Preparation: Dilute the Gadothis compound solution to an appropriate concentration within the linear range of the detector using the initial mobile phase composition (95% A, 5% B).
-
Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The peak corresponding to intact Gadothis compound will have a characteristic retention time. The appearance of new peaks, particularly at earlier retention times, may indicate the presence of degradation products (e.g., the free ligand). The peak area of Gadothis compound can be used to quantify its concentration and monitor its degradation over time.
Visualizing Experimental Workflows
To aid in the conceptualization of a pH-dependent stability study, the following diagrams illustrate the logical flow of the experimental process.
References
Navigating the complexities of Versetamide scale-up: A technical support resource
For researchers, scientists, and drug development professionals, the journey from laboratory-scale synthesis to large-scale production of Versetamide, a complex amino acid amide, can be fraught with challenges. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Scaling up the production of any active pharmaceutical ingredient (API) is a complex undertaking that requires careful planning and execution to avoid costly and time-consuming setbacks.[1] The transition from small, well-controlled laboratory environments to large-scale manufacturing can introduce a host of variables that impact reaction kinetics, product purity, and overall yield.[2][3] This guide is designed to proactively address these potential hurdles in the context of this compound production, offering solutions based on established principles of chemical engineering and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up this compound production?
A1: The most significant challenges in scaling up this compound production are multifaceted and can be broadly categorized as follows:
-
Process Optimization and Reproducibility: Ensuring consistent product quality and yield when transitioning from laboratory to production scale is a primary concern.[4] Variations in equipment, mixing efficiency, and heat transfer can lead to inconsistencies.[2][4]
-
Impurity Profile Changes: Minor side reactions at the lab scale can become significant at a larger scale, leading to an increase in impurities and potentially impacting the safety and efficacy of the final product.[2][5]
-
Reagent and Solvent Handling: The sheer volume of materials required for large-scale production introduces logistical and safety challenges. For instance, the safe storage and disposal of large quantities of potentially hazardous chemicals must be addressed.[5]
-
Supply Chain Management: Securing a reliable and consistent supply of high-quality raw materials is crucial for uninterrupted production.[4][6]
-
Regulatory Compliance: All aspects of the manufacturing process must adhere to stringent current Good Manufacturing Practices (cGMP) to ensure product safety and efficacy.[6][7]
Q2: How can I mitigate the risk of runaway reactions during scale-up?
A2: Runaway reactions are a serious safety concern during scale-up, often due to inadequate heat removal in larger reactors.[2][5] To mitigate this risk, consider the following:
-
Thorough Thermal Hazard Evaluation: Conduct differential scanning calorimetry (DSC) and reaction calorimetry studies at the lab scale to understand the reaction's thermal profile.
-
Process Simulation: Use simulation software to model heat transfer and mixing at the intended scale.[5]
-
Controlled Reagent Addition: Implement a slower, controlled addition of reagents in larger reactors to manage the rate of heat generation.[5]
-
Robust Cooling Systems: Ensure the production-scale reactor has an efficient cooling system capable of handling the heat output of the reaction.
Q3: What are the key considerations for technology transfer from R&D to manufacturing?
A3: Successful technology transfer is critical for a smooth scale-up process and relies on clear communication and comprehensive documentation between the research and development and manufacturing teams.[4] Key considerations include:
-
Detailed Process Description: Provide a thorough description of the synthetic route, including all reaction parameters, in-process controls, and analytical methods.
-
Risk Assessment: Collaboratively identify and assess potential risks during scale-up and develop mitigation strategies.
-
Training: Ensure the manufacturing team is adequately trained on the specific requirements of the this compound synthesis process.[4]
-
Pilot-Scale Batches: Conduct pilot-scale batches to identify and address any unforeseen challenges before full-scale production.[7]
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues that may arise during your this compound scale-up experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor mixing or mass transfer. | Optimize stirrer design and speed for the larger reactor volume. Consider using baffles to improve mixing efficiency.[2] |
| Degradation of this compound or intermediates due to localized "hot spots". | Improve temperature control and monitoring throughout the reactor.[2] | |
| Sub-optimal reaction conditions at scale. | Re-evaluate and optimize reaction parameters such as temperature, pressure, and catalyst concentration for the larger scale.[3] | |
| High Impurity Levels | Amplification of side reactions at a larger scale. | Re-investigate the reaction mechanism to identify and suppress side reactions. This may involve adjusting reaction conditions or using a more selective catalyst.[2] |
| Contamination from raw materials or equipment. | Implement stringent quality control of all incoming raw materials. Ensure thorough cleaning and validation of all equipment.[3] | |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality. | Establish robust specifications for all raw materials and qualify multiple suppliers to ensure a consistent supply chain.[4] |
| Poor process control. | Implement in-process controls (IPCs) to monitor critical process parameters and ensure they remain within the defined limits.[8] | |
| Peptide Aggregation | Hydrophobic interactions between this compound molecules at higher concentrations. | Consider using a different solvent system to improve solubility. N-methylpyrrolidone (NMP) or a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective.[9][10] |
| Formation of secondary structures (β-sheets). | The addition of chaotropic agents like guanidine hydrochloride to the reaction mixture can help disrupt secondary structures.[11] |
Experimental Protocols
Protocol for Monitoring Reaction Completion: Kaiser Test
The Kaiser test is a qualitative method used to detect the presence of free primary amines in solid-phase peptide synthesis. A positive result (blue color) indicates an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
Procedure:
-
Collect a small sample of resin beads (approximately 5-10 mg) in a small test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense blue beads and solution: Incomplete coupling (significant amount of free amines).
-
Colorless/yellow beads and solution: Complete coupling (no free primary amines).[9]
Visualizing the Scale-Up Workflow
A clear understanding of the entire workflow is essential for successful scale-up. The following diagram illustrates the key stages and decision points in the this compound production scale-up process.
Caption: Key phases in the this compound production scale-up process.
The following diagram illustrates a logical troubleshooting workflow for addressing common issues encountered during scale-up.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. neulandlabs.com [neulandlabs.com]
- 6. scllifesciences.com [scllifesciences.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. web.mit.edu [web.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
HPLC Technical Support Center: Versetamide Purity Analysis
Welcome to the technical support center for the HPLC purity analysis of Versetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical system suitability requirements for this compound purity analysis?
A1: System suitability testing (SST) ensures that the chromatographic system is adequate for the intended analysis.[1] Before starting the analysis, the system must meet the predefined acceptance criteria.[2] Key parameters for this compound purity analysis are summarized in the table below.[3][4]
| Parameter | Acceptance Criteria | Common Purpose |
| Tailing Factor (T) | T ≤ 2.0[3] | To ensure peak symmetry and accurate integration. |
| Resolution (Rs) | Rs ≥ 2.0 between this compound and its closest eluting impurity.[3] | To ensure adequate separation of the main peak from impurities.[1] |
| Repeatability (%RSD) | %RSD ≤ 2.0% for peak area and retention time of six replicate injections.[3] | To demonstrate the precision of the analytical system.[5] |
| Theoretical Plates (N) | N ≥ 2000 | To confirm column efficiency and performance.[4] |
Q2: My chromatogram shows a drifting retention time for the this compound peak. What are the possible causes?
A2: Retention time (RT) drift can be caused by several factors.[6] Gradual or systematic changes in RT often point to issues with the mobile phase, column temperature, or column equilibration.[7] Common causes include:
-
Inadequate column equilibration: The column may not be fully equilibrated with the mobile phase.[8] It is recommended to flush the column with 10-20 column volumes of the mobile phase before the first injection.[8]
-
Changes in mobile phase composition: Inaccurate preparation of the mobile phase or solvent evaporation can lead to changes in its composition, affecting retention times.[6][9] Preparing the mobile phase gravimetrically can improve accuracy.[6]
-
Temperature fluctuations: Variations in ambient or column temperature can significantly impact retention times, especially in reversed-phase chromatography.[6][7] Using a column thermostat is highly recommended for stable retention.[6]
-
Column contamination: Accumulation of contaminants from the sample or mobile phase onto the column can alter its chemistry and cause RT drift.[8]
Q3: I am observing "ghost peaks" in my blank injections. What could be the source?
A3: Ghost peaks are unexpected peaks that appear in blank or sample chromatograms.[10] They are often caused by contamination within the HPLC system or from the sample preparation process.[11][12] Potential sources include:
-
Contaminated mobile phase: Impurities in the solvents, water, or additives used to prepare the mobile phase are a common source of ghost peaks, especially in gradient elution.[12][13] Using high-purity, HPLC-grade solvents and fresh mobile phase is crucial.[10]
-
System contamination: Residual compounds from previous injections can get trapped in the injector, tubing, or column and elute in subsequent runs.[11] Regular system flushing and cleaning are essential preventative measures.[11]
-
Sample carryover: If a sample from a previous injection is not completely cleared from the injection port, it can lead to ghost peaks in the following runs.[6]
-
Contaminated sample vials or caps: Impurities can leach from the sample vials or septa, causing extraneous peaks.
Troubleshooting Guides
This section provides a systematic approach to resolving common HPLC issues encountered during this compound purity analysis.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy of integration and quantification.[14] The ideal peak shape is a symmetrical Gaussian curve.[15]
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for common HPLC peak shape problems.
Possible Causes and Solutions for Poor Peak Shape
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with active sites on the column (e.g., silanol groups for basic compounds like this compound).[10] - Column overload.[10] - Extra-column dead volume from long tubing or loose fittings.[13] | - Adjust the mobile phase pH to suppress ionization of this compound or silanol groups.[16] - Reduce the sample concentration or injection volume.[16] - Use shorter, narrower internal diameter tubing and ensure all fittings are secure. |
| Peak Fronting | - Column overload.[14] - Sample solvent is stronger than the mobile phase.[13][14] | - Dilute the sample.[17] - Dissolve the sample in the initial mobile phase whenever possible.[9] |
| Peak Splitting | - Column void or partially blocked frit.[13] - Sample solvent is incompatible with the mobile phase, causing the sample to precipitate on the column.[9] | - Backflush the column to remove blockage or replace the column if a void has formed.[13] - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[14] |
Problem 2: Unexpected Peaks or Baseline Noise
Extraneous peaks and baseline instability can interfere with the detection and quantification of this compound and its impurities.
Troubleshooting for Unexpected Peaks and Baseline Noise
| Problem | Possible Causes | Recommended Solutions |
| Ghost Peaks | - Contamination in the mobile phase.[10] - Carryover from previous injections.[11] - System contamination.[11] | - Use fresh, HPLC-grade solvents and additives.[12] - Implement a robust needle wash protocol in the autosampler method.[6] - Flush the entire system with a strong solvent.[11] |
| Baseline Noise/Drift | - Air bubbles in the pump or detector.[9] - Contaminated or old mobile phase.[9] - Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly.[9] - Prepare fresh mobile phase daily.[13] - Check the detector lamp's usage hours and replace if necessary. |
| Negative Peaks | - The sample solvent has a lower UV absorbance than the mobile phase at the detection wavelength.[17] | - Prepare the sample in the mobile phase.[17] - If using a different solvent, inject a smaller volume. |
Experimental Protocols
Protocol 1: HPLC System Suitability Testing for this compound Purity
Objective: To verify that the HPLC system is performing adequately for the purity analysis of this compound.
Methodology:
-
Prepare the System Suitability Solution: Prepare a solution containing this compound at the target concentration and its known principal impurities at a concentration relevant to the specification limit.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Make six replicate injections of the System Suitability Solution.
-
-
Data Analysis:
-
Calculate the Tailing Factor, Resolution, and Theoretical Plates for the this compound peak.
-
Calculate the %RSD for the peak area and retention time of the this compound peak from the six replicate injections.
-
Compare the results against the acceptance criteria outlined in the FAQ section. The system is deemed suitable for analysis only if all criteria are met.
-
Protocol 2: this compound Purity Analysis Workflow
Objective: To determine the purity of a this compound sample and quantify any related impurities.
Workflow Diagram
Caption: Standard workflow for HPLC purity analysis of this compound.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a this compound reference standard to a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound test sample to the same nominal concentration as the standard.
-
System Suitability: Perform system suitability testing as described in Protocol 1 to ensure the system is ready for analysis.
-
Chromatographic Run:
-
Inject the blank (diluent).
-
Inject the reference standard solution.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peaks in the chromatograms for the standard and sample solutions.
-
Identify the this compound peak based on the retention time of the reference standard.
-
Identify and integrate any impurity peaks in the sample chromatogram.
-
-
Purity Calculation: Calculate the percentage of each impurity using the following formula (assuming the response factor is the same):
-
% Impurity = (Area_impurity / (Area_this compound + Sum of all impurity areas)) * 100
-
-
Final Purity: The purity of this compound is calculated as:
-
% Purity = 100 - (% Total Impurities)
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. mastelf.com [mastelf.com]
- 11. uhplcs.com [uhplcs.com]
- 12. hplc.eu [hplc.eu]
- 13. silicycle.com [silicycle.com]
- 14. maxisci.com [maxisci.com]
- 15. uhplcs.com [uhplcs.com]
- 16. hplc.eu [hplc.eu]
- 17. bvchroma.com [bvchroma.com]
Preventing gadolinium dissociation from Versetamide complex
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing gadolinium dissociation from the Versetamide complex during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is gadolinium dissociation a concern?
A1: this compound (gadothis compound) is a linear, non-ionic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] The gadolinium ion (Gd³⁺) is chelated to the this compound ligand to reduce its toxicity while leveraging its paramagnetic properties. Dissociation of the Gd³⁺ ion from the this compound complex is a concern because free gadolinium is toxic and can be retained in tissues, including the brain, bone, and skin.[2][3][4] Linear, non-ionic GBCAs like this compound are generally less stable than macrocyclic or ionic agents.[5][6]
Q2: What are the primary factors that can induce gadolinium dissociation from this compound?
A2: The primary factors that can lead to the dissociation of gadolinium from the this compound complex include:
-
Transmetallation: Endogenous ions, particularly zinc (Zn²⁺), but also copper (Cu²⁺), iron (Fe³⁺), and calcium (Ca²⁺), can displace Gd³⁺ from the chelate.[2][7]
-
Acidic pH: A lower pH can protonate the ligand's binding sites, reducing its affinity for Gd³⁺ and promoting dissociation.[8]
-
Presence of Endogenous Anions: Anions like phosphate can form insoluble salts with free Gd³⁺, shifting the equilibrium towards dissociation.[3][7]
Q3: What is the difference between thermodynamic and kinetic stability of the this compound complex?
A3: Thermodynamic stability refers to the equilibrium constant (Ktherm) of the complex formation, indicating the strength of the bond between gadolinium and the this compound ligand at equilibrium. Kinetic stability, or inertness, describes the rate at which the complex dissociates. For in vivo applications, kinetic stability is often considered a more critical predictor of gadolinium release because a complex with high kinetic stability will dissociate very slowly, even if it has lower thermodynamic stability.[7][9]
Q4: How can I minimize gadolinium dissociation in my in vitro experiments?
A4: To minimize gadolinium dissociation in your experiments, consider the following:
-
Buffer Selection: Use a buffer system that maintains a physiological pH (around 7.4). Avoid acidic conditions.
-
Control of Endogenous Ions: If possible, use metal-free buffers and solutions to minimize the concentration of competing metal ions like zinc.
-
Temperature Control: Conduct experiments at a stable and relevant physiological temperature (e.g., 37°C), as temperature can influence reaction kinetics.
-
Chelator Concentration: Ensure an appropriate concentration of the this compound complex is used, as very dilute solutions might favor dissociation.
Q5: Are there any visual indicators of gadolinium dissociation?
A5: Visual indicators of gadolinium dissociation are not typically observable in solution. The release of free Gd³⁺ is a microscopic process. However, in the presence of certain anions like phosphate, the formation of insoluble gadolinium salts could potentially lead to turbidity or precipitation over time, but this is not a reliable or sensitive method for detection.[3][7]
Troubleshooting Guides
Problem: Suspected Gadolinium Dissociation in Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cellular toxicity | Release of toxic free Gd³⁺ | 1. Verify the pH of your experimental medium. 2. Analyze the medium for the presence of competing metal ions (e.g., zinc). 3. Quantify the concentration of free Gd³⁺ in your this compound solution before and after the experiment using a recommended analytical method. |
| Altered relaxivity measurements | Formation of Gd³⁺ complexes with other molecules or precipitation | 1. Ensure the purity of the this compound complex. 2. Check for the presence of interfering substances in your experimental setup. 3. Measure free Gd³⁺ to determine if dissociation is occurring. |
| Precipitate formation in the experimental medium | Formation of insoluble gadolinium salts (e.g., gadolinium phosphate) | 1. Identify the composition of your medium, paying close attention to the concentration of phosphate and other anions. 2. Consider using a buffer with lower phosphate content if compatible with your experimental goals. |
Quantitative Data Summary
Table 1: Stability of Gadolinium-Based Contrast Agents
| Agent Type | Chelate Structure | Ionic/Non-ionic | Relative Stability |
| This compound (OptiMARK) | Linear | Non-ionic | Lower |
| Gadodiamide (Omniscan) | Linear | Non-ionic | Lower |
| Gadopentetate (Magnevist) | Linear | Ionic | Moderate |
| Gadoteridol (ProHance) | Macrocyclic | Non-ionic | High |
| Gadoterate (Dotarem) | Macrocyclic | Ionic | Very High |
This table provides a qualitative comparison of the relative stability of different GBCAs based on their structural and ionic properties.[5][6] Obtaining precise, directly comparable quantitative stability constants for all agents under identical conditions is challenging due to variations in measurement techniques and conditions reported in the literature.
Experimental Protocols
Protocol 1: Quantification of Free Gadolinium using a Chromogenic Assay (Xylenol Orange Method)
This protocol provides a method to spectrophotometrically determine the concentration of free Gd³⁺ in a solution.
Materials:
-
Xylenol orange solution (in a suitable buffer, e.g., acetate buffer at pH 5.8)
-
UV-Vis spectrophotometer
-
This compound solution to be tested
-
GdCl₃ standard solutions for calibration curve
-
Acetate buffer (pH 5.8)
Procedure:
-
Prepare a Calibration Curve: a. Prepare a series of standard solutions of known Gd³⁺ concentrations using GdCl₃. b. To each standard, add the xylenol orange solution and buffer. c. Measure the absorbance at the wavelength of maximum absorbance for the Gd³⁺-xylenol orange complex (typically around 570-580 nm). d. Plot absorbance versus Gd³⁺ concentration to generate a calibration curve.
-
Sample Measurement: a. Take a known volume of your this compound solution. b. Add the xylenol orange solution and acetate buffer in the same proportions as used for the calibration curve. c. Allow the color to develop. d. Measure the absorbance at the same wavelength used for the calibration curve.
-
Calculation: a. Use the absorbance of your sample and the equation from the calibration curve to determine the concentration of free Gd³⁺.
This method is based on the principle that xylenol orange forms a colored complex with free lanthanide ions.[10]
Protocol 2: Assessment of Transmetallation with Zinc
This protocol outlines a method to evaluate the displacement of Gd³⁺ from this compound by zinc ions.
Materials:
-
This compound solution
-
Zinc chloride (ZnCl₂) solution
-
Physiologically relevant buffer (e.g., HEPES or Tris at pH 7.4)
-
Method for quantifying free Gd³⁺ (e.g., Protocol 1 or HPLC-ICP-MS)
-
Incubator at 37°C
Procedure:
-
Prepare a solution of this compound in the physiological buffer.
-
Add a known concentration of ZnCl₂ to the this compound solution. The concentration of zinc should be physiologically relevant.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Measure the concentration of free Gd³⁺ in each aliquot using a suitable analytical method.
-
An increase in the concentration of free Gd³⁺ over time indicates that transmetallation is occurring.
This experimental design allows for the kinetic monitoring of gadolinium release in the presence of a competing endogenous metal ion.[7][11]
Visualizations
Caption: Factors leading to the dissociation of gadolinium from the this compound complex.
Caption: A logical workflow for troubleshooting suspected gadolinium dissociation.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Gadolinium contrast agents- challenges and opportunities of a multidisciplinary approach: Literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to measure the transmetallation of a gadolinium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Versetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Versetamide. The information aims to clarify common issues encountered during experimental setup, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help to:
-
Identify potential degradation products that could form under various environmental conditions.[2]
-
Develop and validate stability-indicating analytical methods, ensuring that the methods can accurately separate and quantify this compound in the presence of its degradants.[1][4]
-
Inform decisions on formulation development, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[2]
Q2: What are the recommended stress conditions for this compound based on ICH guidelines?
A2: According to ICH Q1A(R2) guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions.[1] For an amide-containing compound like this compound, the following conditions are recommended:
-
Acid Hydrolysis: Exposure to acidic conditions to assess susceptibility to breakdown in low pH environments.
-
Base Hydrolysis: Exposure to alkaline conditions, as amide bonds can be susceptible to base-catalyzed hydrolysis.[5][6]
-
Oxidation: Use of an oxidizing agent to determine the potential for oxidative degradation.
-
Thermal Stress: Exposure to elevated temperatures to evaluate the impact of heat on stability.
-
Photostability: Exposure to light sources (UV and visible) to assess light sensitivity.[7]
Q3: What is the target degradation percentage I should aim for in my studies?
A3: The goal is to achieve a level of degradation that is significant enough to produce and identify degradation products without completely degrading the parent drug. A target degradation of 5-20% is generally recommended.[1][7] Degradation beyond 20% may lead to the formation of secondary degradants that might not be relevant under normal storage conditions and can complicate the interpretation of results.[7]
Q4: What are the common degradation pathways for amide-containing drugs like this compound?
A4: The amide functional group is a common site for degradation. The most prevalent pathway is hydrolysis, which can be catalyzed by both acids and bases, leading to the cleavage of the amide bond to form a carboxylic acid and an amine.[5][6] While amides are generally more stable to hydrolysis than esters, this pathway is still significant under stress conditions.[6] Another potential pathway is oxidation, although it is mechanistically more complex.[5][8]
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
-
Possible Cause: The stress conditions applied may not be stringent enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For acid/base hydrolysis, consider increasing the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidation, increase the concentration of the oxidizing agent.
-
Elevate Temperature: If conducting hydrolysis or thermal studies at room temperature, consider increasing the temperature to 50-60°C to accelerate degradation.[7]
-
Extend Exposure Time: Increase the duration of the stress exposure. It's recommended to test at multiple time points to understand the rate of degradation.[9]
-
Check Drug Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. If necessary, use a co-solvent, but ensure the co-solvent itself does not cause degradation.[7]
-
Issue 2: Excessive degradation (>20%) is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the molarity of the acid, base, or oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature.
-
Shorten Exposure Time: Collect samples at earlier time points to capture the desired degradation range.
-
Neutralize the Reaction: For acid and base hydrolysis, ensure the reaction is effectively neutralized at the desired time point to prevent further degradation before analysis.[7]
-
Issue 3: Poor peak shape (tailing, fronting, or splitting) in HPLC analysis.
-
Possible Cause: This can be due to a variety of factors related to the HPLC method or the column itself.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound and its degradants.
-
Column Overload: Reduce the concentration or injection volume of the sample.[10]
-
Column Contamination or Degradation: Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[11][12]
-
Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.[13]
-
Issue 4: Unidentified peaks in the chromatogram.
-
Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the experimental conditions.
-
Troubleshooting Steps:
-
Analyze a Control Sample: Run a chromatogram of the unstressed this compound to identify pre-existing impurities.
-
Run a Blank: Inject a blank sample (the stress medium without the drug) to check for any interfering peaks from the reagents.
-
Use a Diode Array Detector (DAD/PDA): A DAD can provide UV spectra for each peak, which helps in determining peak purity and can give clues about the structure of the degradants.
-
LC-MS/MS Analysis: For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are invaluable.[14]
-
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized based on the specific properties of the drug substance.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[9]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Keep the solution at 50°C for 8 hours.[14]
-
Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Keep the solution at 50°C for 8 hours.[14]
-
Withdraw samples, neutralize with 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours.[14]
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place the this compound drug substance (solid state) in a hot air oven at 80°C for 8 hours.[14]
-
For solution-state thermal stress, keep the stock solution at 80°C for 8 hours.
-
Withdraw samples, dissolve/dilute as necessary, and analyze.
-
-
Photolytic Degradation:
-
Expose the this compound drug substance (solid state) and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]
-
Keep a control sample protected from light.
-
Analyze the exposed and control samples.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of this compound | Number of Degradants | Retention Time (min) of Major Degradant |
| Acid Hydrolysis | 1N HCl, 50°C, 8h | 12.5 | 2 | 4.8 |
| Base Hydrolysis | 1N NaOH, 50°C, 8h | 18.2 | 3 | 3.5, 5.2 |
| Oxidation | 3% H₂O₂, RT, 8h | 15.8 | 1 | 6.1 |
| Thermal (Solid) | 80°C, 8h | 3.1 | 1 | 7.3 |
| Thermal (Solution) | 80°C, 8h | 6.5 | 2 | 7.3, 8.9 |
| Photolytic (Solid) | ICH Q1B | 4.2 | 1 | 9.5 |
| Photolytic (Solution) | ICH Q1B | 9.7 | 2 | 9.5, 10.2 |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ijnrd.org [ijnrd.org]
- 13. ijsdr.org [ijsdr.org]
- 14. ijprajournal.com [ijprajournal.com]
Gadoversetamide Relaxivity Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the relaxivity of Gadoversetamide.
Frequently Asked Questions (FAQs)
Q1: What is Gadothis compound and what is its clinical significance?
Gadothis compound, also known by its trade name OptiMARK®, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Chemically, it is a linear, non-ionic chelate of gadolinium with the ligand diethylenetriamine pentaacetic acid bismethoxyethylamide (DTPA-BMEA).[1][3] In clinical practice, it enhances the signal intensity of tissues with abnormal vascularity or a disrupted blood-brain barrier, aiding in the visualization of lesions in the central nervous system and liver.[1][2]
Q2: What is relaxivity and why is improving it for Gadothis compound important?
Relaxivity (r₁) is a measure of a contrast agent's efficiency in shortening the T1 relaxation time of water protons.[4][5][6] A higher relaxivity means that a lower concentration of the contrast agent is needed to achieve the same level of image enhancement.[6][7] Improving the relaxivity of Gadothis compound is a key goal in research for several reasons:
-
Reduced Gadolinium Dose: A higher relaxivity allows for a lower administered dose of gadolinium, which is crucial given the concerns about gadolinium deposition in the body, particularly in patients with impaired renal function.[8][9]
-
Enhanced Image Quality: For a given dose, a higher relaxivity agent can provide greater image contrast, potentially leading to better detection and characterization of pathologies.[9]
-
Molecular Imaging: Higher relaxivity is essential for the development of targeted contrast agents, where the concentration of the agent at the site of interest may be low.[7]
Q3: What are the key molecular factors that determine the relaxivity of a gadolinium complex like Gadothis compound?
The relaxivity of a gadolinium complex is primarily governed by three key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory:[6]
-
Number of inner-sphere water molecules (q): This is the number of water molecules directly coordinated to the gadolinium ion. A higher 'q' value generally leads to higher relaxivity.
-
Rotational correlation time (τR): This parameter describes the tumbling rate of the gadolinium complex in solution. Slower tumbling (longer τR) leads to a more efficient relaxation of surrounding water protons and thus higher relaxivity. This is often achieved by increasing the molecular size of the complex.
-
Water exchange rate (kex) or residence lifetime (τm): This is the rate at which the inner-sphere water molecules exchange with the bulk water. For optimal relaxivity, this exchange rate needs to be in a specific range – not too fast and not too slow.
Troubleshooting Guides
Issue 1: My modified Gadothis compound derivative exhibits lower-than-expected relaxivity.
Possible Causes and Troubleshooting Steps:
-
Reduced Number of Inner-Sphere Water Molecules (q):
-
Cause: Your modification to the DTPA-BMEA ligand may have introduced a new coordinating group that displaces the inner-sphere water molecule.
-
Troubleshooting:
-
Computational Modeling: Use molecular modeling to predict the coordination environment of the gadolinium ion in your new derivative.
-
Luminescence Spectroscopy: For luminescent lanthanide analogs (e.g., Europium), the number of inner-sphere water molecules can be experimentally determined.
-
Re-design the Ligand: If 'q' is indeed reduced, consider redesigning the linker or modifying the ligand at a position less likely to interfere with the gadolinium coordination sphere.
-
-
-
Suboptimal Water Exchange Rate (kex):
-
Cause: The electronic and steric properties of your modification can significantly alter the water exchange rate. A rate that is too slow will limit relaxivity.
-
Troubleshooting:
-
Variable-Temperature Relaxivity Measurements: Measure the relaxivity of your compound at different temperatures. A decrease in relaxivity with decreasing temperature can indicate slow water exchange.
-
Oxygen-17 NMR: This technique can directly measure the water exchange rate.
-
Modify the Ligand: Introducing more sterically hindered groups near the water binding site can sometimes increase the water exchange rate.
-
-
-
Unexpectedly Fast Rotational Correlation Time (τR):
-
Cause: If you aimed to increase molecular weight but the linker is too flexible, the gadolinium complex might still be tumbling relatively freely.
-
Troubleshooting:
-
NMRD Profiles: Nuclear Magnetic Relaxation Dispersion (NMRD) profiles, which measure relaxivity over a wide range of magnetic field strengths, can provide insights into the rotational dynamics of the complex.[4]
-
Increase Rigidity: Use more rigid linkers to connect Gadothis compound to a larger molecule.
-
-
-
Purity Issues:
-
Cause: The presence of unchelated gadolinium or other paramagnetic impurities can lead to inaccurate relaxivity measurements.
-
Troubleshooting:
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to assess the purity of your compound.
-
Purification: If impurities are present, purify the sample using appropriate chromatographic techniques.
-
-
Issue 2: I am having difficulty synthesizing a Gadothis compound derivative.
Possible Causes and Troubleshooting Steps:
-
Low Yield of DTPA-BMEA Ligand:
-
Cause: Incomplete reaction of DTPA-bisanhydride with 2-methoxyethylamine.
-
Troubleshooting:
-
Reaction Conditions: Ensure the reaction is carried out at the recommended temperature (around 50°C) and for a sufficient duration (e-g., 4 hours).[1]
-
Purity of Reagents: Use high-purity DTPA-bisanhydride and 2-methoxyethylamine.
-
Stoichiometry: Carefully control the stoichiometry of the reactants.
-
-
-
Incomplete Chelation of Gadolinium:
-
Cause: The reaction between the DTPA-BMEA ligand and gadolinium(III) oxide may be incomplete.
-
Troubleshooting:
-
Reaction Conditions: Maintain the reaction temperature at 60-65°C for at least 3 hours.[1]
-
pH Control: Ensure the pH of the reaction mixture is within the optimal range for gadolinium chelation.
-
Alternative Gadolinium Source: Consider using a more soluble gadolinium salt, such as gadolinium(III) chloride, although this may require adjustments to the reaction conditions and purification process.
-
-
Issue 3: My relaxivity measurements are not reproducible.
Possible Causes and Troubleshooting Steps:
-
Inaccurate Concentration Determination:
-
Cause: Errors in determining the precise concentration of the gadolinium complex in the sample.
-
Troubleshooting:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for accurately determining gadolinium concentration.[7]
-
UV-Vis Spectroscopy: If the complex has a suitable chromophore, a calibration curve can be used for concentration determination, but this is generally less accurate than ICP-MS.
-
-
-
Temperature Fluctuations:
-
Cause: Relaxivity is temperature-dependent. Inconsistent temperature control during measurements will lead to variability.
-
Troubleshooting:
-
Use a Temperature-Controlled NMR Probe: Ensure the sample temperature is stable and accurately recorded for each measurement.
-
-
-
Sample pH:
-
Cause: The pH of the solution can affect the stability of the complex and the water exchange rate.
-
Troubleshooting:
-
Buffer the Solution: Use a suitable biological buffer (e.g., HEPES) to maintain a constant pH during the experiment.
-
-
-
Handling and Storage:
-
Cause: Improper storage can lead to degradation of the compound or the release of free gadolinium.
-
Troubleshooting:
-
Storage Conditions: Store Gadothis compound derivatives in a cool, dark, and dry place. For long-term storage, consider storing under an inert atmosphere.
-
Avoid Contamination: Use high-purity water and reagents to prepare samples.
-
-
Quantitative Data Summary
The following tables summarize the relaxivity of Gadothis compound and other relevant gadolinium-based contrast agents.
Table 1: T1 Relaxivity of Gadothis compound
| Magnetic Field Strength | Medium | Temperature | r₁ (mM⁻¹s⁻¹) | Reference |
| 1.5 T | Not Specified | Not Specified | 4.4 - 5.0 | [10] |
Table 2: Comparison of T1 Relaxivities of Various Gadolinium-Based Contrast Agents
| Contrast Agent | Structure | Magnetic Field Strength | Medium | Temperature | r₁ (mM⁻¹s⁻¹) |
| Gadothis compound (OptiMARK®) | Linear, Non-ionic | 1.5 T | Not Specified | Not Specified | 4.4 - 5.0 |
| Gadopentetate dimeglumine (Magnevist®) | Linear, Ionic | 1.5 T | Not Specified | Not Specified | ~4.1 |
| Gadodiamide (Omniscan®) | Linear, Non-ionic | 1.5 T | Not Specified | Not Specified | ~4.1 |
| Gadobutrol (Gadavist®) | Macrocyclic, Non-ionic | 1.5 T | Human Plasma | 37°C | 4.78 ± 0.12 |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | 1.5 T | Human Plasma | 37°C | 3.80 ± 0.10 |
| Gadoterate meglumine (Dotarem®) | Macrocyclic, Ionic | 1.5 T | Human Plasma | 37°C | 3.32 ± 0.13 |
Experimental Protocols
Protocol 1: Synthesis of Gadothis compound (Gd-DTPA-BMEA)
This protocol is adapted from the method described by Weber et al.
Materials:
-
Diethylenetriaminepentaacetic acid bisanhydride (DTPA-bisanhydride)
-
2-Methoxyethylamine
-
Gadolinium(III) oxide (Gd₂O₃)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Synthesis of DTPA-BMEA Ligand: a. In a round-bottom flask, dissolve DTPA-bisanhydride in a suitable organic solvent (e.g., dimethylformamide). b. Slowly add 2-methoxyethylamine to the solution while stirring. c. Heat the reaction mixture to 50°C and maintain for 4 hours.[1] d. Remove the solvent under reduced pressure to obtain the crude DTPA-BMEA ligand. e. Purify the ligand using an appropriate method, such as recrystallization or column chromatography.
-
Chelation with Gadolinium: a. Dissolve the purified DTPA-BMEA ligand in deionized water. b. Add gadolinium(III) oxide to the solution. c. Heat the mixture to 60-65°C and stir for 3 hours.[1] d. Monitor the reaction for the disappearance of the solid Gd₂O₃. e. Adjust the pH of the solution to neutral (pH 7) using HCl or NaOH. f. Filter the solution to remove any unreacted gadolinium oxide. g. The resulting solution contains Gadothis compound. The product can be lyophilized to obtain a solid powder.
Protocol 2: Measurement of T1 Relaxivity
This is a general protocol for measuring the T1 relaxivity of a gadolinium complex using an NMR spectrometer or an MRI scanner.
Materials:
-
Gadothis compound derivative
-
High-purity water or a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
NMR tubes or vials compatible with the instrument
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the Gadothis compound derivative of a known concentration in the chosen solvent. b. Perform a series of dilutions to create at least five samples with different concentrations of the gadolinium complex. The concentration range should be chosen to produce a measurable change in the T1 relaxation time. c. Prepare a blank sample containing only the solvent.
-
T1 Measurement: a. Place the first sample in the NMR spectrometer or MRI scanner. b. Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C). c. Use an inversion-recovery pulse sequence to measure the T1 relaxation time of the sample. d. Repeat the T1 measurement for all the prepared samples, including the blank.
-
Data Analysis: a. For each sample, calculate the relaxation rate (R₁) by taking the inverse of the measured T1 relaxation time (R₁ = 1/T₁). b. Subtract the relaxation rate of the blank sample (R₁_blank) from the relaxation rate of each gadolinium-containing sample to obtain the paramagnetic contribution to the relaxation rate (R₁p = R₁_sample - R₁_blank). c. Plot the paramagnetic relaxation rate (R₁p) on the y-axis against the concentration of the gadolinium complex (in mM) on the x-axis. d. The data should fall on a straight line. Perform a linear regression on the data. e. The slope of the line is the T1 relaxivity (r₁) of the Gadothis compound derivative in units of mM⁻¹s⁻¹.
Visualizations
Caption: Workflow for the synthesis, characterization, and analysis of modified Gadothis compound derivatives to improve relaxivity.
Caption: A troubleshooting guide for diagnosing and addressing low relaxivity in modified Gadothis compound derivatives.
Caption: Key molecular factors influencing the relaxivity of gadolinium-based contrast agents according to the Solomon-Bloembergen-Morgan (SBM) theory.
References
- 1. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 2. digital.library.unt.edu [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to stop using gadolinium chelates for MRI: Clinical-translational experiences with ferumoxytol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reducing residual solvents in synthesized Versetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing residual solvents in synthesized Versetamide.
Frequently Asked Questions (FAQs)
Q1: What are residual solvents and why are they a concern in this compound synthesis?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of an active pharmaceutical ingredient (API) like this compound, which are not completely removed by practical manufacturing techniques.[1][2][3] They are a concern because they provide no therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][3] The presence of residual solvents can also affect the physicochemical properties of the API, such as its crystallinity, dissolution rate, and stability.[4]
Q2: What are the regulatory guidelines for residual solvents in pharmaceuticals?
A2: The primary regulatory guideline is the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C (R8) guideline.[1][2][5] This guideline classifies residual solvents into three classes based on their toxicity:
-
Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.
-
Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or have irreversible toxicity.
-
Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg per day or less is considered acceptable without justification.[5]
Q3: What are the likely sources of residual solvents in the this compound synthesis process?
A3: Residual solvents in this compound can originate from several stages of the manufacturing process:
-
Synthesis Reactions: Solvents used as the reaction medium for the various coupling and derivatization steps.
-
Purification: Solvents used during recrystallization, chromatography, or washing of the intermediate and final products.
-
Drying: Incomplete removal of solvents during the final drying stages of the API.
Q4: What analytical methods are used to detect and quantify residual solvents?
A4: The most common and recommended method for the analysis of residual solvents is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] This technique is highly sensitive and can accurately quantify volatile organic compounds even at trace levels.[3]
Troubleshooting Guide for Residual Solvents in this compound
This guide is structured around a plausible synthetic workflow for this compound, addressing common residual solvent issues that may be encountered at different stages.
Hypothetical this compound Synthesis Workflow
A potential, simplified synthetic route for this compound (N,N-Bis[2-[(carboxymethyl)[[(2-methoxyethyl)carbamoyl]methyl]amino]ethyl]glycine) is outlined below to provide context for the troubleshooting guide.
Caption: Hypothetical synthesis workflow for this compound.
Issue 1: Residual Dichloromethane (DCM) after Deprotection/Work-up
Q: I am observing a significant amount of Dichloromethane (DCM), a Class 2 solvent, in my this compound precursor after the deprotection step, even after rotary evaporation. What should I do?
A: DCM can be persistent, but several techniques can be employed for its removal.
-
Initial Troubleshooting:
-
Check Rotary Evaporator Conditions: Ensure the water bath temperature is appropriate for DCM (around 30-40°C) and that a sufficient vacuum is being applied.[6] However, do not apply excessive vacuum too quickly, as this can cause bumping and loss of product.
-
Solvent Swapping: After initial concentration, add a higher boiling point solvent in which your product is soluble (e.g., Toluene or Ethyl Acetate) and re-concentrate. Repeating this process 2-3 times can effectively remove the more volatile DCM.
-
-
Advanced Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a very effective method for removing trapped solvent molecules.
-
Vacuum Drying: Drying the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) for an extended period (12-24 hours) can significantly reduce DCM levels.
-
-
Preventative Measures:
-
During work-up, if performing a liquid-liquid extraction, ensure complete separation of the organic (DCM) layer.
-
Consider alternative, less toxic solvents for the deprotection or extraction steps if the process allows.[7]
-
Issue 2: Residual N,N-Dimethylformamide (DMF) after Amide Coupling
Q: My product is retaining N,N-Dimethylformamide (DMF), a Class 2 solvent, after the amide coupling reaction. Rotary evaporation is ineffective due to its high boiling point. How can I remove it?
A: DMF is a high-boiling point polar aprotic solvent and requires specific strategies for its removal.
-
Initial Troubleshooting:
-
Aqueous Washes: If your product is soluble in an immiscible organic solvent (e.g., Ethyl Acetate, Toluene), dissolve the crude product in that solvent and wash it multiple times (3-5 times) with water or brine (a saturated NaCl solution).[8][9][10] DMF is highly soluble in water and will partition into the aqueous layer. Using cold water can sometimes improve the efficiency of the extraction.[10]
-
Azeotropic Distillation with Toluene: Add toluene to the crude product and remove the solvents under reduced pressure. The toluene forms an azeotrope with DMF, which helps to remove it at a lower temperature than DMF's boiling point.[8] This may need to be repeated several times.
-
-
Advanced Solutions:
-
Precipitation/Anti-solvent Crystallization: If the product is poorly soluble in a non-polar solvent (e.g., heptane, diethyl ether), dissolving the DMF solution of the product into a large volume of the anti-solvent can cause the product to precipitate, leaving the DMF in the solution.
-
Lyophilization (Freeze-Drying): For some products, after dilution with water and removal of most organic solvents, lyophilization can effectively remove residual DMF.
-
-
Preventative Measures:
-
Use the minimum amount of DMF necessary to facilitate the reaction.
-
Explore alternative "greener" solvents for peptide coupling if possible, such as N-butylpyrrolidinone (NBP) or γ-valerolactone.[11]
-
Issue 3: Residual Acetonitrile (ACN) or Ethanol from Purification
Q: After final purification by preparative HPLC or recrystallization, I have residual Acetonitrile (Class 2) or Ethanol (Class 3) in my final this compound product. How can these be reduced?
A: Both acetonitrile and ethanol are common solvents in purification and can be effectively removed with the right techniques.
-
Initial Troubleshooting:
-
Prolonged Vacuum Drying: For both solvents, drying the final product under high vacuum at a slightly elevated temperature (e.g., 40-60°C) is the most common and effective method. The duration of drying will depend on the scale and physical form of the product.
-
Azeotropic Removal of Acetonitrile: Acetonitrile forms azeotropes with water and some alcohols. Adding a small amount of methanol during distillation can help to remove acetonitrile as a ternary azeotrope with a low boiling point.[12]
-
-
Advanced Solutions:
-
Supercritical Fluid Extraction (SFE): SFE using supercritical CO2 is a green technology that can effectively remove residual solvents without leaving any residue of its own.[9][13][14][15] This method is particularly useful for heat-sensitive molecules.
-
Pervaporation: This membrane-based technology can be used to separate solvents from the product stream and is particularly effective for breaking azeotropes.[1][4][11][16][17]
-
-
Preventative Measures:
-
Optimize the purification method to use the minimum amount of organic solvent required.
-
Ensure the final product is a fine, crystalline powder rather than a dense solid, as this will increase the surface area and facilitate more efficient drying.
-
Quantitative Data on Solvent Removal Techniques
The effectiveness of various solvent removal techniques is summarized below. The actual efficiency will depend on the specific API, solvent, and experimental conditions.
| Technique | Target Solvent | Starting Concentration | Final Concentration | % Reduction (Approx.) | Reference |
| Aqueous Wash (x3 with Brine) | DMF | ~10-15% in organic layer | < 0.5% | > 95% | General Lab Practice |
| Azeotropic Distillation | Toluene | ~5% | < 500 ppm | > 99% | [18] |
| Recrystallization | Various | High (Co-crystallized) | Typically < 1000 ppm | > 99% | [6][18][19] |
| Vacuum Drying (40°C, 24h) | Acetonitrile | ~2-3% | < 410 ppm (ICH Limit) | > 98% | General Lab Practice |
| Lyophilization | Acetonitrile/Water | HPLC Fractions | < 500 ppm | > 99% | [16][20] |
Experimental Protocols
Protocol 1: Removal of DMF using Aqueous Extraction
-
Dissolution: Dissolve the crude product containing DMF in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, DCM, Toluene) at a concentration of approximately 50-100 mg/mL.
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of deionized water. Invert the funnel gently 10-15 times, releasing pressure periodically. Allow the layers to separate and discard the lower aqueous layer.
-
Brine Washes: Add an equal volume of saturated NaCl solution (brine) to the organic layer. Shake gently and discard the aqueous layer. Repeat this brine wash 2-3 more times. The high salt concentration helps to "pull" the polar DMF from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the DMF-free product.
Protocol 2: Recrystallization for Solvent Removal
-
Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common system for polar molecules is a mixture of a polar protic solvent (e.g., ethanol, isopropanol) and an anti-solvent (e.g., water, heptane).
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the hot primary solvent to achieve complete dissolution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities and residual solvent from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Troubleshooting Logic for Residual Solvents
Caption: Troubleshooting workflow for residual solvents.
Principle of Recrystallization for Purification
Caption: The principle of purification by recrystallization.
References
- 1. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Re-crystallization with DMF-Ethanol: Significance and symbolism [wisdomlib.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. quora.com [quora.com]
- 7. norlab.com [norlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt - Google Patents [patents.google.com]
- 13. Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01158B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Addressing excipient incompatibility in Gadoversetamide formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gadoversetamide formulations. The following information is intended to assist in addressing potential excipient incompatibility issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the approved excipients in Gadothis compound formulations?
A1: Gadothis compound injection is formulated with gadothis compound as the active pharmaceutical ingredient, along with calcium this compound sodium, calcium chloride dihydrate, and water for injection. The pH may be adjusted with sodium hydroxide and/or hydrochloric acid.[1]
Q2: What are the common signs of excipient incompatibility in a Gadothis compound formulation?
A2: Signs of incompatibility can manifest as physical or chemical changes. Physical changes may include precipitation, color change, or the formation of visible particulate matter. Chemical changes can involve a decrease in the concentration of Gadothis compound, an increase in degradation products, or a shift in the formulation's pH outside of the acceptable range (typically 5.5 to 7.5).[1]
Q3: Why is the stability of the Gadothis compound chelate important?
A3: Gadothis compound is a linear, non-ionic gadolinium-based contrast agent (GBCA).[2] Linear chelates are generally less stable than macrocyclic chelates, making them more susceptible to the dissociation of the toxic free gadolinium (Gd³⁺) ion.[2] Excipient incompatibilities that alter the formulation's microenvironment, such as pH, could potentially compromise the stability of the chelate.
Q4: Can the presence of other metal ions affect Gadothis compound stability?
A4: Yes, the introduction of other metal ions, particularly divalent cations like zinc, can potentially lead to transmetallation, where the competing metal ion displaces the gadolinium from the this compound chelate.[1] The presence of excess calcium in the formulation is intended to mitigate this risk.
Q5: How can I investigate a suspected excipient incompatibility?
A5: A systematic approach is recommended, starting with a thorough characterization of the drug substance and all excipients individually. Binary mixtures of the drug substance and each excipient should then be prepared and subjected to accelerated stability studies. A range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR), can be employed to detect any interactions.[3][4][5]
Troubleshooting Guides
Issue 1: Unexpected Precipitation Observed in a Gadothis compound Formulation
This guide provides a systematic approach to identifying the cause of precipitation in a Gadothis compound formulation.
Potential Causes:
-
pH Shift: The solubility of Gadothis compound or its excipients may be pH-dependent. A shift in pH outside the optimal range could lead to precipitation.
-
Incompatibility with a New Excipient: Introduction of an unapproved or impure excipient could lead to a chemical reaction resulting in an insoluble product.
-
Concentration Effects: The concentration of Gadothis compound or an excipient may have exceeded its solubility limit under the specific formulation conditions.
-
Temperature Effects: Changes in temperature during manufacturing or storage could affect the solubility of the formulation components.
Troubleshooting Workflow:
Experimental Protocols:
-
Precipitate Characterization:
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate with an appropriate solvent to remove any soluble components.
-
Dry the precipitate under vacuum.
-
Analyze the precipitate using FT-IR to identify functional groups and compare with the spectra of Gadothis compound and known excipients. X-ray Powder Diffraction (XRPD) can be used to determine the crystalline structure.[6]
-
-
Supernatant Analysis:
-
Carefully separate the supernatant from the precipitate.
-
Analyze the supernatant using a stability-indicating HPLC method to quantify the remaining Gadothis compound and detect any degradation products.[5]
-
Measure the pH of the supernatant and compare it to the target pH of the formulation.
-
Issue 2: Decrease in Gadothis compound Concentration in Stability Studies
This guide outlines the steps to investigate a loss of Gadothis compound potency during stability testing.
Potential Causes:
-
Chemical Degradation: Gadothis compound may be degrading due to an interaction with an excipient, catalyzed by factors such as pH, light, or temperature.
-
Adsorption to Container/Closure: Gadothis compound may be adsorbing to the surface of the storage vial or stopper.
-
Transmetallation: The gadolinium ion may be displaced from the chelate by another metal ion present as an impurity in an excipient.
Troubleshooting Workflow:
Experimental Protocols:
-
Forced Degradation Studies:
-
Prepare solutions of Gadothis compound with and without each excipient.
-
Expose the solutions to stress conditions (e.g., elevated temperature, UV light, acidic and basic conditions).
-
Analyze the samples at various time points using a stability-indicating HPLC method.
-
Compare the degradation profiles to identify any excipients that accelerate the degradation of Gadothis compound.
-
-
Excipient Compatibility Screening using DSC:
-
Prepare physical mixtures of Gadothis compound with each excipient in a 1:1 ratio.
-
Run a DSC scan for each individual component and each mixture.
-
Compare the thermograms of the mixtures with those of the individual components. The appearance of new peaks, disappearance of existing peaks, or a significant shift in peak positions can indicate an interaction.[4][5]
-
Data Presentation
The following tables provide a template for organizing quantitative data from excipient compatibility studies.
Table 1: HPLC Stability Data for Gadothis compound with Excipient X under Accelerated Conditions (40°C/75% RH)
| Time Point | Gadothis compound Assay (%) - Control | Gadothis compound Assay (%) - With Excipient X | Total Impurities (%) - Control | Total Impurities (%) - With Excipient X |
| T=0 | 100.0 | 100.0 | <0.1 | <0.1 |
| T=1 week | 99.5 | 98.0 | 0.5 | 2.0 |
| T=2 weeks | 99.0 | 96.1 | 1.0 | 3.9 |
| T=4 weeks | 98.1 | 92.5 | 1.9 | 7.5 |
Table 2: DSC Thermal Analysis Results for Gadothis compound and Excipients
| Sample | Onset of Melting (°C) | Peak Melting Point (°C) | Observations |
| Gadothis compound | 150.2 | 155.8 | Sharp endotherm |
| Excipient Y | 120.5 | 125.1 | Sharp endotherm |
| Gadothis compound + Excipient Y (1:1) | 115.3 | 122.4 | Broadened endotherm, appearance of new exothermic peak at 180°C |
Experimental Protocols
1. Stability-Indicating HPLC Method for Gadothis compound
-
Objective: To develop a quantitative method to separate Gadothis compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
2. Differential Scanning Calorimetry (DSC) for Excipient Compatibility
-
Objective: To screen for potential physical or chemical interactions between Gadothis compound and excipients.
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample (individual component or 1:1 physical mixture) into an aluminum pan and seal.
-
Heating Rate: 10°C/min.
-
Temperature Range: Typically from ambient temperature to a temperature above the melting or decomposition point of the components.
-
Atmosphere: Inert nitrogen atmosphere.
-
Analysis: Analyze the resulting thermograms for changes in melting points, the appearance of new peaks, or changes in enthalpy.[3][6]
References
- 1. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mriquestions.com [mriquestions.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. Drug excipient interaction: different method | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Gadoversetamide Quality Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quality control of Gadoversetamide, a gadolinium-based contrast agent. It outlines the official United States Pharmacopeia (USP) methods and compares them with a representative alternative High-Performance Liquid Chromatography (HPLC) method. This document is intended to assist researchers, scientists, and drug development professionals in understanding and implementing robust analytical strategies for Gadothis compound.
Overview of Analytical Approaches for Gadothis compound
The quality control of Gadothis compound active pharmaceutical ingredient (API) and finished drug product relies on a suite of analytical tests to ensure its identity, purity, strength, and quality. The United States Pharmacopeia (USP) provides a monograph for Gadothis compound that details the official analytical procedures. Alongside these compendial methods, alternative methods, often leveraging more modern chromatographic techniques, can be developed and validated to offer improvements in efficiency, sensitivity, or specificity.
USP Pharmacopeial Methods
The USP monograph for Gadothis compound outlines several key tests for its quality control:
-
Identification: A qualitative test to confirm the presence of gadolinium. This is typically a colorimetric test.
-
Assay: A quantitative HPLC method to determine the potency of Gadothis compound.
-
Limit of Free Gadolinium: A test to control the amount of free, unchelated gadolinium, which is a critical safety parameter.
-
Limit of 2-Methoxyethylamine: A chromatographic method to quantify this potential process-related impurity.
-
Chromatographic Purity: An HPLC method to detect and quantify other related substances and impurities.
-
Water Content: Determined by Karl Fischer titration.
-
Bacterial Endotoxins: To ensure the sterility of the drug product.
Alternative Analytical Methods
While the USP methods are the regulatory standard, alternative methods are often developed for various reasons, such as improved run times, reduced solvent consumption, or enhanced sensitivity for impurity profiling. A common alternative is an optimized isocratic or gradient HPLC-UV method. For more specialized applications, such as the speciation of different gadolinium complexes, more advanced techniques like High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Hydrophilic Interaction Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HILIC-ESI-MS) may be employed.
This guide will focus on a comparative validation of the USP HPLC assay method with a representative alternative HPLC-UV method.
Comparison of Analytical Methods for Gadothis compound Assay
The following tables summarize the key performance parameters of the USP HPLC method and a representative alternative HPLC-UV method for the assay of Gadothis compound. The data for the alternative method is representative of what would be expected for a validated method for a similar gadolinium-based contrast agent.
Table 1: Summary of Analytical Methods for Gadothis compound Assay
| Parameter | USP HPLC Method | Representative Alternative HPLC-UV Method |
| Principle | Isocratic Reversed-Phase HPLC with UV detection. | Isocratic or Gradient Reversed-Phase HPLC with UV detection. |
| Stationary Phase | L1 packing (C18) | Modern C18 column with smaller particle size (e.g., < 3 µm) for higher efficiency. |
| Mobile Phase | A buffered aqueous solution with an organic modifier (e.g., acetonitrile). | Optimized buffered mobile phase for improved peak shape and faster elution. |
| Detection | UV spectrophotometry. | UV/PDA detection for peak purity analysis. |
| Quantification | External standard calibration. | External standard calibration. |
| Key Performance Aspects | Robust and well-established method. May have longer run times and higher solvent consumption. | Potentially faster analysis, reduced solvent usage, and higher chromatographic efficiency. |
Table 2: Quantitative Performance Data Comparison for Gadothis compound Assay
| Validation Parameter | USP HPLC Method (Typical Expected Performance) | Representative Alternative HPLC-UV Method (Typical Performance) | ICH Q2(R1) Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 80% - 120% of the nominal concentration | 50% - 150% of the nominal concentration | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Within ±2.0% of the true value |
| Precision (% RSD) | |||
| Repeatability | ≤ 1.0% | ≤ 0.5% | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% | ≤ 1.0% | ≤ 3.0% |
| Limit of Detection (LOD) | Not typically required for assay methods. | Not typically required for assay methods. | - |
| Limit of Quantitation (LOQ) | Not typically required for assay methods. | Not typically required for assay methods. | - |
| Specificity | Demonstrated by resolution from impurities. | Demonstrated by resolution and peak purity analysis. | No interference at the analyte peak |
| Robustness | Method remains unaffected by small variations. | Method remains unaffected by small variations. | No significant impact on results |
Experimental Protocols
Representative Alternative HPLC-UV Method for Gadothis compound Assay
This protocol describes a typical validated HPLC-UV method for the quantification of Gadothis compound.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase: 20 mM Phosphate buffer (pH 6.8) : Acetonitrile (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Run Time: 10 minutes
Standard Solution Preparation:
-
Accurately weigh about 50 mg of Gadothis compound Reference Standard (RS) into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
Sample Solution Preparation:
-
Accurately weigh a portion of the sample equivalent to about 50 mg of Gadothis compound into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) and verify system suitability parameters (e.g., %RSD of peak areas < 1.0%, tailing factor < 1.5).
-
Inject the sample solution.
-
Calculate the concentration of Gadothis compound in the sample by comparing the peak area of the sample to the average peak area of the standard solution.
Visualization of Workflows
General Quality Control Workflow for Gadothis compound
Stability-Indicating Method Development Workflow
Impurity Profiling and Stability-Indicating Studies
Impurity Profiling
Impurity profiling is a critical aspect of Gadothis compound quality control to ensure its safety and efficacy. The USP monograph specifies limits for known related compounds, such as Gadothis compound Related Compound A and Gadothis compound Related Compound B. A robust chromatographic purity method should be able to separate and quantify these and any other potential process-related impurities or degradation products.
Modern techniques like UPLC-MS can be invaluable for the identification and characterization of unknown impurities detected during routine analysis or stability studies.
Stability-Indicating Forced Degradation Studies
Forced degradation studies are essential for the development of stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. The goal is to generate potential degradation products and ensure that the analytical method can effectively separate them from the intact drug substance.
Typical Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The developed stability-indicating method must be able to resolve all significant degradation products from the Gadothis compound peak, demonstrating its specificity for the intact drug in the presence of its degradants.
References
A Comparative Analysis of Versetamide and DTPA Gadolinium Complexes for Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two linear gadolinium-based contrast agents (GBCAs): Versetamide (gadothis compound) and Diethylenetriaminepentaacetic acid (DTPA) gadolinium complex (gadopentetate dimeglumine). This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the key performance characteristics of these two agents.
Executive Summary
This compound and the DTPA gadolinium complex are both paramagnetic contrast agents used to enhance tissue contrast in magnetic resonance imaging (MRI).[1] Both agents consist of a gadolinium ion (Gd³⁺) chelated by a linear ligand, which is essential for minimizing the toxicity of the free gadolinium ion.[1][2] The primary mechanism of action for both complexes is the shortening of the T1 relaxation time of nearby water protons, which results in a brighter signal on T1-weighted MR images.[1]
Despite their similar application and mechanism, key differences in their molecular structure—this compound being a non-ionic complex and the DTPA complex being ionic—lead to variations in their stability, relaxivity, and toxicity profiles.[2][3] Generally, ionic linear chelates like the DTPA complex exhibit higher thermodynamic stability compared to non-ionic linear chelates such as this compound.[2][3] This difference in stability is a critical factor influencing their in vivo behavior and safety.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and DTPA gadolinium complexes.
Table 1: Physicochemical Properties
| Property | This compound (Gadothis compound) | DTPA Gadolinium Complex (Gadopentetate Dimeglumine) |
| Molecular Structure | Linear, Non-ionic | Linear, Ionic |
| Thermodynamic Stability (log K) | Not readily available in cited literature; qualitatively lower than Gd-DTPA[2][3] | 22.46[4] |
Table 2: Performance Characteristics
| Parameter | This compound (Gadothis compound) | DTPA Gadolinium Complex (Gadopentetate Dimeglumine) |
| T1 Relaxivity (in plasma, at 1.5 T) | 4.4 - 5.0 mM⁻¹s⁻¹[1] | 3.9 - 4.3 mM⁻¹s⁻¹[5] |
| Recommended Dosage | 0.1 mmol/kg[1] | 0.1 mmol/kg[5] |
Table 3: Toxicological Data
| Parameter | This compound (Gadothis compound) | DTPA Gadolinium Complex (Gadopentetate Dimeglumine) |
| Acute Toxicity (LD50) | 30.3 mmol/kg (mouse, IV)[6] | 10 mmol/kg (rat, IV)[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Thermodynamic Stability Constant (Potentiometric Titration)
Objective: To determine the thermodynamic stability constant (log K) of the gadolinium complex, which quantifies the affinity between the gadolinium ion and the chelating ligand.[8]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized stock solution of the ligand (this compound or DTPA) of known concentration.
-
Prepare a standardized stock solution of gadolinium(III) chloride (GdCl₃) of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[9]
-
-
Titration Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH electrode using standard buffer solutions.
-
Place a known volume and concentration of the ligand and GdCl₃ in the titration vessel, along with the background electrolyte. The metal-to-ligand ratio is typically 1:1.
-
-
Titration Procedure:
-
Titrate the solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added to generate a titration curve.
-
Use a suitable computer program (e.g., SUPERQUAD, HYPERQUAD) to analyze the titration data.[9]
-
The program refines the stability constant(s) by minimizing the difference between the experimental and calculated pH values based on the known concentrations of all species and the equilibrium equations.
-
Measurement of T1 Relaxivity
Objective: To measure the T1 relaxivity (r₁) of the gadolinium complex, which represents its efficiency in shortening the T1 relaxation time of water protons.[1]
Methodology:
-
Sample Preparation:
-
Prepare a series of dilutions of the gadolinium complex in a relevant medium (e.g., water, saline, or plasma) at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Also prepare a sample of the medium without the contrast agent to serve as a control.
-
-
MRI Measurement:
-
Place the samples in a phantom and position it within the MRI scanner.
-
Use an inversion-recovery spin-echo (IR-SE) pulse sequence to measure the T1 relaxation time of each sample.
-
Acquire data at a specific magnetic field strength (e.g., 1.5 T) and temperature (e.g., 37 °C).
-
-
Data Analysis:
-
Calculate the T1 relaxation rate (R₁) for each sample using the formula R₁ = 1/T₁.
-
Plot the relaxation rate (R₁) as a function of the concentration of the gadolinium complex.
-
The slope of the resulting linear plot represents the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.[1]
-
Determination of Acute Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of the gadolinium complex, which is the dose required to cause mortality in 50% of a test animal population.
Methodology:
-
Animal Model:
-
Select a suitable animal model (e.g., mice or rats) of a specific strain, age, and weight.
-
House the animals under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provide free access to food and water.
-
-
Dose Preparation and Administration:
-
Prepare a series of graded doses of the gadolinium complex.
-
Administer a single intravenous (IV) injection of a specific dose to each animal in a dose group.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality at regular intervals for a specified period (typically 14 days).
-
Record all clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
-
Data Analysis:
-
Record the number of mortalities in each dose group.
-
Use a statistical method, such as the probit analysis, to calculate the LD50 value and its 95% confidence interval.
-
Visualizations
Signaling Pathway: Mechanism of T1 Relaxation Enhancement
Caption: Mechanism of T1 relaxation enhancement by gadolinium complexes.
Experimental Workflow: Determination of Relaxivity
Caption: Workflow for the determination of T1 relaxivity.
Experimental Workflow: Synthesis of Gadolinium Complexes
Caption: Simplified synthesis workflows for this compound and Gd-DTPA complexes.[7][10][11][12]
Logical Relationship: Comparison of this compound and DTPA Complexes
Caption: Key comparative aspects of this compound and DTPA gadolinium complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. Extracellular gadolinium contrast agents: differences in stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gadothis compound, Gd-DTPA-bismethoxyethylamide, MP-1177-10, OptiMARK-药物合成数据库 [drugfuture.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]
- 10. CN100355723C - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]
- 11. CN103664672A - Industrial preparation method of high-purity gadopentetate dimeglumine - Google Patents [patents.google.com]
- 12. Gadothis compound: Gd-DTPA-BMEA - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling Kinetic Inertness: A Comparative Analysis of Versetamide and DOTA-based Ligands in Metal Chelation
For researchers and professionals in drug development, the stability of metal-ligand complexes is a critical parameter, particularly in the context of radiopharmaceuticals and MRI contrast agents. The kinetic inertness of a chelating agent—its ability to resist dissociation of the complexed metal ion—is paramount for in vivo applications to prevent the release of potentially toxic metal ions. This guide provides an objective comparison of the kinetic inertness of the linear chelating agent, Versetamide, and the widely used macrocyclic DOTA-based ligands.
This analysis synthesizes available experimental data to highlight the structural and functional differences that dictate the in vivo stability of their respective metal complexes. The inherent structural rigidity of DOTA-based ligands generally imparts superior kinetic inertness compared to the more flexible, linear structure of this compound.
At a Glance: Key Performance Differences
The kinetic stability of chelates is a crucial factor in their in vivo performance. Macrocyclic chelators like DOTA form a cage-like structure around the metal ion, leading to a significantly higher kinetic inertness compared to linear chelators such as this compound (a derivative of DTPA). This structural difference is a key determinant in the potential for in vivo dissociation and release of the metal ion.
| Parameter | Gadothis compound (this compound-based) | Gadoterate (DOTA-based) |
| Structure | Linear | Macrocyclic |
| Dissociation Half-life (t½) at pH 1 | ~35 seconds (for the similar linear agent gadodiamide) | Up to 1 month |
| In Vitro Gd3+ Release in Human Serum (15 days) | ~20% | No detectable release |
The Foundational Difference: Structure Dictates Stability
The disparity in kinetic inertness between this compound and DOTA-based ligands stems directly from their molecular architecture.
This compound , a linear polyaminocarboxylic acid, offers a flexible backbone that can wrap around a metal ion. However, this flexibility also provides multiple pathways for the complex to dissociate, making it more susceptible to acid-catalyzed dissociation and transmetallation with endogenous metal ions like zinc.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are macrocyclic ligands. Their pre-organized, cage-like structure rigidly encapsulates the metal ion. This "macrocyclic effect" significantly hinders the dissociation of the metal ion, as the ligand must undergo a high-energy conformational change to release it. Consequently, DOTA-based complexes exhibit exceptional kinetic inertness.[1][2]
Experimental Evidence: Quantifying Kinetic Inertness
The kinetic inertness of these ligands is experimentally assessed through two primary methods: acid-catalyzed dissociation and transmetallation studies.
Acid-Catalyzed Dissociation
This method measures the rate at which the metal complex dissociates in a highly acidic environment. The harsh conditions accelerate the dissociation process, allowing for a comparative assessment of the ligands' intrinsic stability.
An in vitro study comparing the dissociation of gadolinium-based MRI contrast agents at a pH of 1 demonstrated a stark difference between linear and macrocyclic chelates. The gadolinium complex of gadodiamide, a linear chelator structurally similar to gadothis compound, exhibited a dissociation half-life of approximately 35 seconds.[3] In contrast, the DOTA-based macrocyclic agent, gadoterate, remained complexed for up to a month under the same conditions.[3] This vast difference underscores the superior kinetic inertness of the macrocyclic structure.
Transmetallation
Transmetallation studies assess the propensity of a chelated metal ion to be displaced by another metal ion present in the biological milieu, most commonly zinc (Zn²⁺). This is a critical measure of in vivo stability.
Studies have shown that linear chelates like those based on DTPA (the parent structure of this compound) are more susceptible to transmetallation than their macrocyclic counterparts.[4] One in vitro study reported that approximately 20% of gadolinium (Gd³⁺) was released from gadothis compound when incubated in human serum for 15 days. In contrast, no detectable gadolinium release was observed from the DOTA-based macrocyclic agents under the same conditions. This highlights the significantly lower kinetic inertness of the this compound-based complex in a biologically relevant environment.
Experimental Protocols
Below are detailed methodologies for the key experiments used to evaluate the kinetic inertness of chelating ligands.
Acid-Catalyzed Dissociation Kinetics
This protocol outlines the measurement of the dissociation rate of a metal-ligand complex under acidic conditions.
Objective: To determine the dissociation half-life (t½) of a metal chelate in a strong acid solution.
Materials:
-
The metal chelate of interest (e.g., Gadothis compound, Gadoterate)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Spectrophotometer or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Thermostated water bath
Procedure:
-
Preparation of Acidic Solution: Prepare a solution of known HCl concentration (e.g., 0.1 M, 1 M) in deionized water.
-
Sample Preparation: Prepare a stock solution of the metal chelate at a known concentration.
-
Initiation of Dissociation: In a thermostated vessel at a controlled temperature (e.g., 25°C or 37°C), add a known volume of the metal chelate stock solution to the acidic solution to achieve the desired final concentration. Start a timer immediately upon mixing.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Depending on the analytical method, it may be necessary to quench the dissociation reaction in the aliquots, for example, by rapidly neutralizing the acid with a base.
-
Analysis: Determine the concentration of the dissociated metal ion or the remaining intact chelate in each aliquot.
-
Spectrophotometry: If the metal chelate has a distinct UV-Vis absorbance spectrum from the free ligand and metal ion, changes in absorbance at a specific wavelength can be monitored over time.
-
ICP-MS: This technique can directly measure the concentration of the released metal ion with high sensitivity. The intact chelate may need to be separated from the free metal ion prior to measurement, for example, using a separation technique like HPLC.
-
-
Data Analysis: Plot the concentration of the intact chelate versus time. Fit the data to a first-order or pseudo-first-order kinetic model to determine the dissociation rate constant (k_obs). The half-life (t½) is then calculated as ln(2)/k_obs.
Transmetallation Kinetics with Zinc
This protocol details the procedure for evaluating the kinetic stability of a metal chelate in the presence of a competing metal ion, such as zinc.
Objective: To measure the rate of metal displacement from a chelate by zinc ions.
Materials:
-
The metal chelate of interest
-
Zinc chloride (ZnCl₂) or another suitable zinc salt
-
Buffer solution (e.g., phosphate or TRIS buffer, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometer) or a relaxometer for MRI contrast agents.
Procedure:
-
Solution Preparation: Prepare stock solutions of the metal chelate and zinc chloride in the chosen buffer at known concentrations.
-
Reaction Initiation: In a thermostated vessel at 37°C, mix the metal chelate solution with the zinc chloride solution to achieve the desired final concentrations (e.g., equimolar or with an excess of zinc).
-
Monitoring the Reaction:
-
HPLC: At various time points, inject an aliquot of the reaction mixture into the HPLC system. The HPLC method should be capable of separating the original metal chelate from the newly formed zinc chelate and the free ligand. The concentration of each species is quantified by integrating the corresponding peak area.
-
Relaxometry (for paramagnetic chelates like Gd³⁺): The T1 relaxation time of the solution is measured over time. As the paramagnetic metal ion is displaced by the diamagnetic zinc ion, the relaxivity of the solution will change, allowing for the calculation of the dissociation rate.
-
-
Data Analysis: Plot the concentration of the original metal chelate as a function of time. The data is then fitted to an appropriate kinetic model to determine the rate constant for the transmetallation reaction.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict the structural differences and the experimental workflow for assessing kinetic inertness.
Caption: Structural differences between linear and macrocyclic ligands.
Caption: Workflow for kinetic inertness assessment.
Conclusion
The evidence strongly indicates that DOTA-based macrocyclic ligands offer substantially greater kinetic inertness compared to the linear chelator this compound. This is a direct consequence of the rigid, pre-organized structure of the macrocycle, which effectively "cages" the metal ion and hinders its dissociation. For applications where minimizing the in vivo release of metal ions is of utmost importance, such as in the development of radiopharmaceuticals and next-generation MRI contrast agents, the superior kinetic stability of DOTA-based ligands makes them the preferred choice. While linear chelators like this compound have their applications, a thorough understanding of their kinetic limitations is essential for ensuring the safety and efficacy of the final drug product.
References
Biophysical Characterization of Versetamide-Gadolinium Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biophysical comparison of the Versetamide-gadolinium complex (Gadothis compound) with other commonly used gadolinium-based contrast agents (GBCAs). The data presented is intended to assist researchers and clinicians in making informed decisions regarding the selection of contrast agents for magnetic resonance imaging (MRI) applications.
Overview of this compound-Gadolinium Complex
This compound-gadolinium, also known as Gadothis compound (OptiMARK®), is a linear, non-ionic gadolinium-based contrast agent. Its molecular structure consists of the gadolinium ion (Gd³⁺) chelated by the ligand this compound. As a paramagnetic agent, it functions by shortening the T1 relaxation time of water protons in its vicinity, thereby enhancing the signal intensity in T1-weighted MR images. Gadothis compound is classified as a Group I GBCA by the American College of Radiology, a category associated with a greater number of reported cases of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.
Comparative Data on Biophysical Properties
The efficacy and safety of a GBCA are largely determined by its biophysical properties, primarily its relaxivity, stability, and interaction with plasma proteins. This section provides a quantitative comparison of these parameters for this compound-gadolinium and a selection of other linear and macrocyclic GBCAs.
Relaxivity
Relaxivity (r1 and r2, in mM⁻¹s⁻¹) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. Higher r1 relaxivity generally leads to greater contrast enhancement in T1-weighted images.
Table 1: T1 (r1) and T2 (r2) Relaxivity of Gadolinium-Based Contrast Agents
| Contrast Agent (Trade Name) | Chelate Structure | r1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 1.5T | r1 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 3T | r2 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 1.5T | r2 Relaxivity (mM⁻¹s⁻¹) in Human Plasma at 3T |
| Gadothis compound (OptiMARK®) | Linear, Non-ionic | 4.4 - 5.0 | ~4.2 | ~5.6 | ~5.8 |
| Gadopentetate dimeglumine (Magnevist®) | Linear, Ionic | 3.9 - 4.3 | ~3.8 | ~5.7 | ~5.9 |
| Gadobenate dimeglumine (MultiHance®) | Linear, Ionic | 6.0 - 6.6 | ~5.4 | ~8.7 | ~9.9 |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | 3.9 - 4.3 | 3.28 ± 0.09 | ~4.5 | ~4.2 |
| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic, Non-ionic | 4.78 ± 0.12 | 4.97 ± 0.59 | ~5.2 | ~5.6 |
| Gadoterate meglumine (Dotarem®) | Macrocyclic, Ionic | 3.4 - 3.8 | 3.00 ± 0.13 | ~4.1 | ~3.9 |
Note: Relaxivity values can vary depending on the experimental conditions (e.g., temperature, magnetic field strength, and medium). The data presented here are compiled from various sources for comparative purposes.
Stability
The stability of a gadolinium complex is crucial for its safety profile. It is characterized by thermodynamic stability (log K), which indicates the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium, and kinetic stability, which describes the rate at which the complex dissociates. Lower stability increases the risk of gadolinium ion release, which is associated with toxicity.
Table 2: Stability of Gadolinium-Based Contrast Agents
| Contrast Agent | Chelate Structure | Thermodynamic Stability (log K) | Kinetic Stability (Dissociation Half-life at pH 1) |
| Gadothis compound (OptiMARK®) | Linear, Non-ionic | 16.6 | Not readily available |
| Gadodiamide (Omniscan®) | Linear, Non-ionic | 16.9 | 35 seconds |
| Gadopentetate dimeglumine (Magnevist®) | Linear, Ionic | 22.1 | ~1 hour |
| Gadobenate dimeglumine (MultiHance®) | Linear, Ionic | 22.6 | >10 hours |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | 23.8 | 3.9 hours |
| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic, Non-ionic | 21.8 | Years |
| Gadoterate meglumine (Dotarem®) | Macrocyclic, Ionic | 25.6 | 338 hours |
Note: Gadothis compound and Gadodiamide are considered among the least stable GBCAs. Macrocyclic agents generally exhibit significantly higher kinetic stability than linear agents.
Protein Binding
The interaction of GBCAs with human serum albumin (HSA) can influence their relaxivity and pharmacokinetic properties. Most extracellular GBCAs exhibit weak or negligible protein binding.
Table 3: Human Serum Albumin (HSA) Binding of Gadolinium-Based Contrast Agents
| Contrast Agent | Chelate Structure | Protein Binding (%) |
| Gadothis compound (OptiMARK®) | Linear, Non-ionic | Weak/Negligible |
| Gadopentetate dimeglumine (Magnevist®) | Linear, Ionic | Weak/Negligible |
| Gadobenate dimeglumine (MultiHance®) | Linear, Ionic | ~20% |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | Negligible |
| Gadobutrol (Gadavist®/Gadovist®) | Macrocyclic, Non-ionic | Negligible |
| Gadoterate meglumine (Dotarem®) | Macrocyclic, Ionic | Negligible |
Note: The weak protein binding of Gadobenate dimeglumine contributes to its higher relaxivity compared to other linear agents.
Experimental Protocols
This section outlines the general methodologies used to determine the biophysical parameters presented above.
Relaxivity Measurement
The determination of r1 and r2 relaxivities typically involves measuring the T1 and T2 relaxation times of water protons in solutions containing varying concentrations of the contrast agent.
Stability Assessment (Transmetallation Assay)
The kinetic stability of a GBCA can be assessed by measuring its resistance to transmetallation, a process where the gadolinium ion is displaced by another metal ion, such as zinc (Zn²⁺).
Protein Binding Assay
Protein binding is often determined by measuring the change in relaxivity of a GBCA solution upon the addition of a protein like human serum albumin (HSA).
Discussion and Conclusion
The biophysical characterization of this compound-gadolinium reveals properties typical of a linear, non-ionic GBCA. Its r1 relaxivity is comparable to other non-ionic agents, both linear and macrocyclic. However, its thermodynamic and kinetic stability are significantly lower than those of macrocyclic agents. This lower stability is a key factor contributing to its classification as a Group I agent with a higher risk of NSF. The weak to negligible protein binding of this compound-gadolinium is a common feature among most extracellular GBCAs, with the exception of agents like Gadobenate dimeglumine, where modest protein interaction leads to enhanced relaxivity.
A Head-to-Head Comparison of Gadoversetamide and Other Linear Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadoversetamide (OptiMARK®) with other linear gadolinium-based contrast agents (GBCAs), focusing on performance, safety, and physicochemical properties. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
The selection of a gadolinium-based contrast agent for magnetic resonance imaging (MRI) is a critical decision, balancing diagnostic efficacy with patient safety. Linear GBCAs, a class characterized by their open-chain chelate structure, have been widely used but have also come under scrutiny due to concerns about gadolinium retention and the risk of nephrogenic systemic fibrosis (NSF). This guide focuses on a head-to-head comparison of Gadothis compound with other prominent linear agents, namely Gadopentetate dimeglumine (Magnevist®) and Gadodiamide (Omniscan™).
Physicochemical Properties and Stability
The stability of the gadolinium-chelate complex is a crucial factor in the safety profile of a GBCA. Linear agents are generally less stable than macrocyclic agents. Among linear agents, non-ionic compounds like Gadothis compound and Gadodiamide have been shown to have lower conditional stability constants compared to their ionic counterparts like Gadopentetate dimeglumine.[1] This lower stability is believed to be associated with a higher propensity for the toxic gadolinium ion (Gd³⁺) to dissociate from its ligand, a process known as transmetallation.[1]
Table 1: Physicochemical Properties of Selected Linear GBCAs
| Property | Gadothis compound (OptiMARK®) | Gadopentetate dimeglumine (Magnevist®) | Gadodiamide (Omniscan™) |
| Structure | Linear, Non-ionic | Linear, Ionic | Linear, Non-ionic |
| Molecular Weight ( g/mol ) | 661.7 | 938.0 | 573.7 |
| Osmolality (mOsm/kg H₂O at 37°C) | 789 | 1960 | 789 |
| Viscosity (cP at 37°C) | 2.0 | 4.9 | 2.0 |
| Conditional Stability Constant (log K' at pH 7.4) | Low | Higher than non-ionics | Low |
Note: Specific values for conditional stability constants can vary based on measurement conditions.
In Vitro Stability
Studies assessing the stability of GBCAs in human serum provide valuable insights into their in vivo behavior. One study demonstrated that after 15 days of incubation in human serum, the non-ionic linear agents Gadothis compound and Gadodiamide showed significantly higher percentages of gadolinium release compared to the ionic linear agent Gadopentetate dimeglumine.[2]
Table 2: In Vitro Gadolinium Release in Human Serum (15 days at 37°C)
| Contrast Agent | % Gd Release |
| Gadothis compound (OptiMARK®) | 21% |
| Gadodiamide (Omniscan™) | 20% |
| Gadopentetate dimeglumine (Magnevist®) | 1.9% |
Data extracted from Frenzel et al. (2008).[2]
Efficacy: Relaxivity
Relaxivity (r1) is a measure of a GBCA's ability to increase the relaxation rate of water protons, which directly translates to its effectiveness in enhancing MRI signal intensity. Higher relaxivity generally allows for better contrast enhancement.
Table 3: T1 Relaxivity of Linear GBCAs in Plasma at 1.5 T and 37°C
| Contrast Agent | T1 Relaxivity (L mmol⁻¹ s⁻¹) |
| Gadothis compound (OptiMARK®) | ~4.4 |
| Gadopentetate dimeglumine (Magnevist®) | 3.9 - 4.1 |
| Gadodiamide (Omniscan™) | 4.3 |
Values are approximate and can vary based on the specific study and measurement conditions.[3]
Safety Profile: Gadolinium Retention and NSF Risk
A primary safety concern with linear GBCAs is the long-term retention of gadolinium in the body, including the brain, bones, and skin. This retention is linked to the lower stability of the chelate. Animal studies have shown that repeated administration of linear GBCAs leads to a progressive and significant increase in T1 signal intensity in deep cerebellar nuclei, indicative of gadolinium deposition.[4]
One study in healthy rats demonstrated significantly higher total gadolinium concentrations in the cerebellum after 10 weeks of repeated injections of linear agents compared to a macrocyclic agent.[4] Among the linear agents tested, Gadodiamide showed the highest retention, followed by Gadopentetate dimeglumine.[4]
Table 4: Gadolinium Retention in Rat Cerebellum (10 weeks post-injection)
| Contrast Agent | Gd Concentration (nmol/g) |
| Gadodiamide | 3.75 ± 0.18 |
| Gadopentetate dimeglumine | 1.67 ± 0.17 |
| Gadobenate dimeglumine | 1.21 ± 0.48 |
Data from Robert et al. (2015).[4]
The risk of Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition, is strongly associated with the use of certain GBCAs in patients with severe renal impairment. The American College of Radiology (ACR) has classified GBCAs into groups based on their associated NSF risk. Gadothis compound, along with Gadodiamide and Gadopentetate dimeglumine, is classified as a Group I agent, having the highest risk for NSF.[5]
Clinical Comparison: Gadothis compound vs. Gadopentetate dimeglumine
A Phase III, multicenter, randomized, double-blind clinical trial directly compared the safety and efficacy of Gadothis compound (OptiMARK®) and Gadopentetate dimeglumine (Magnevist®) for hepatic MRI. The study found no statistically significant differences in efficacy between the two agents in terms of confidence in lesion diagnosis, level of conspicuity, and lesion border delineation.[6]
In terms of safety, the incidence of adverse events was comparable between the two groups.[6] Headache was the most common adverse event for both.[6]
Table 5: Adverse Events in a Phase III Clinical Trial (Gadothis compound vs. Gadopentetate dimeglumine)
| Adverse Event Profile | Gadothis compound (OptiMARK®) (n=99) | Gadopentetate dimeglumine (Magnevist®) (n=94) |
| Patients with any adverse event | 9 | 13 |
| Total probably related adverse events | 15 | 18 |
| Headache | 10.1% | 12.8% |
Data from a study evaluating hepatic MRI.[6]
Experimental Protocols
In Vitro Stability Assessment in Human Serum
Objective: To determine the rate of gadolinium dissociation from its chelate in a biologically relevant medium.
Methodology:
-
Gadolinium-based contrast agents are incubated in pooled human serum from healthy donors at a concentration of 1 mmol/L.
-
The incubation is carried out at a physiological pH of 7.4 and a temperature of 37°C for a period of 15 days.
-
At various time points, aliquots are taken, and the intact GBCA is separated from any released (free) Gd³⁺ ions using high-performance liquid chromatography (HPLC) with an ion-exchange column.
-
The amount of gadolinium in the fractions containing the intact chelate and the free ion is quantified using inductively coupled plasma mass spectrometry (ICP-MS).
-
The percentage of Gd release is calculated as the amount of free Gd³⁺ divided by the total gadolinium amount, and the initial rate of release is determined from the kinetic profile.[2]
In Vivo Gadolinium Retention Study in Rats
Objective: To quantify and compare the amount of gadolinium retained in brain tissue after repeated administration of different linear GBCAs.
Methodology:
-
Healthy rats are divided into groups, with each group receiving a specific linear GBCA or saline (control).
-
The animals receive multiple intravenous injections of the contrast agent (e.g., 20 injections of 0.6 mmol Gd/kg, 4 times a week for 5 weeks).
-
T1-weighted MRI scans of the brain are performed periodically during and after the injection period to monitor signal intensity changes in specific regions like the deep cerebellar nuclei.
-
At the end of the study period (e.g., 10 weeks), the animals are euthanized, and brain tissue (e.g., cerebellum) is harvested.
-
The tissue samples are digested, and the total gadolinium concentration is measured using inductively coupled plasma mass spectrometry (ICP-MS).
-
Statistical analysis is performed to compare the gadolinium concentrations between the different GBCA groups and the control group.[4]
Molecular Signaling Pathways in Gadolinium-Induced Fibrosis
The primary mechanism of toxicity for less stable GBCAs is the in vivo release of free Gd³⁺ ions through transmetallation with endogenous ions like zinc. The free Gd³⁺ is highly toxic and can initiate a cascade of cellular events leading to fibrosis, the hallmark of NSF.
The proposed signaling pathway involves:
-
Dissociation: The linear GBCA dissociates, releasing free Gd³⁺.
-
Cellular Uptake: Free Gd³⁺ is taken up by various cells, including macrophages and fibroblasts.
-
Activation of Pro-fibrotic Pathways: Gd³⁺ is thought to upregulate pro-inflammatory and pro-fibrotic cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β) and Monocyte Chemoattractant Protein-1 (MCP-1).
-
Fibroblast Proliferation and Differentiation: These signaling molecules stimulate the proliferation of fibroblasts and their differentiation into myofibroblasts, which are responsible for excessive collagen deposition.
-
Tissue Fibrosis: The accumulation of extracellular matrix proteins, primarily collagen, leads to the hardening and thickening of tissues, characteristic of fibrosis.
Conclusion
The available evidence indicates that while Gadothis compound demonstrates comparable efficacy to other linear GBCAs like Gadopentetate dimeglumine in specific clinical applications, its safety profile aligns with that of other non-ionic linear agents, which are considered less stable and pose a higher risk of gadolinium retention and NSF compared to ionic linear and macrocyclic agents. The lower stability of the Gadothis compound chelate, as demonstrated by in vitro studies, is a significant factor for consideration, particularly in patients with impaired renal function. Researchers and drug development professionals should weigh the diagnostic benefits against the potential risks associated with the lower stability of non-ionic linear agents when selecting a contrast agent for preclinical and clinical studies. The trend in clinical practice has been a shift towards the use of more stable macrocyclic agents to minimize the long-term risks associated with gadolinium retention.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. Stability of Gadolinium-Based Magnetic Resonance Imaging Contrast Agents in Human Serum at 37°C | Semantic Scholar [semanticscholar.org]
- 3. Multicenter, Double-Blind, Randomized, Intra-individual Crossover Comparison of Gadobenate Dimeglumine and Gadopentetate Dimeglumine in MRI of Brain Tumors at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linear Gadolinium-Based Contrast Agents Are Associated With Brain Gadolinium Retention in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appliedradiology.com [appliedradiology.com]
- 6. A multicenter, randomized, double-blind study to evaluate the safety, tolerability, and efficacy of OptiMARK (gadothis compound injection) compared with Magnevist (gadopentetate dimeglumine) in patients with liver pathology: results of a Phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Assessing the Transmetallation Potential of Versetamide with Zinc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Versetamide's potential for transmetallation with zinc, a critical consideration in drug development and toxicology. Due to the limited direct experimental data on this compound-zinc interactions, this guide draws comparisons with the structurally related and well-documented chelating agent, Diethylenetriaminepentaacetic acid (DTPA), particularly in its calcium (Ca-DTPA) and zinc (Zn-DTPA) forms.
Introduction to this compound and Transmetallation
This compound is a chelating agent with a molecular structure suggesting a high affinity for metal ions.[1][2][3] Its structure is related to DTPA, a compound widely used for the decorporation of radionuclides.[4][5] Transmetallation is a chemical reaction in which a metal ion bound to a ligand is exchanged for a different metal ion.[6][7] In a biological context, a chelating agent intended to bind a target heavy metal could inadvertently bind and remove essential endogenous metals like zinc, a process that can disrupt vital enzymatic functions.[8][9][10][11] Conversely, a chelator already complexed with a less-toxic metal (like zinc) can exchange it for a more toxic one, which is the therapeutic principle behind agents like Zn-DTPA.[5][12]
Assessing the transmetallation potential of this compound with zinc is crucial for predicting its safety profile and therapeutic efficacy. This guide compares the inferred properties of this compound with Ca-DTPA and Zn-DTPA to provide a framework for its evaluation.
Comparative Analysis of Chelating Agents
The following table summarizes the key characteristics of this compound, Ca-DTPA, and Zn-DTPA, highlighting their interaction with zinc. The properties of this compound are inferred from its structural similarity to DTPA.
| Feature | This compound (Inferred) | Ca-DTPA (Pentetate Calcium Trisodium) | Zn-DTPA (Pentetate Zinc Trisodium) |
| Primary Application | Potential chelating agent for heavy metals or as a component of contrast agents (e.g., Gadothis compound).[2] | Initial treatment (within 24 hours) for internal contamination with plutonium, americium, or curium.[9][13] | Maintenance treatment for internal contamination with plutonium, americium, or curium.[5][13] |
| Mechanism of Action | Forms stable complexes with metal ions, likely exchanging a pre-complexed ion or available binding sites for a metal with higher affinity. | Exchanges its calcium ion for a metal with a greater binding capacity (e.g., plutonium), forming a stable, excretable complex.[9][11] | Exchanges its zinc ion for a radionuclide with a higher binding affinity. The resulting radioactive chelate is excreted via urine.[5][12] |
| Transmetallation with Zinc | High potential. If administered without a pre-complexed metal, it would likely chelate endogenous zinc, similar to Ca-DTPA. | High. Actively depletes endogenous zinc, magnesium, and manganese, which can impair metal-dependent enzyme systems.[8][10] | Low. It is already saturated with zinc, preventing the depletion of endogenous zinc. It only releases its zinc in exchange for a metal with a higher binding constant.[12] |
| Clinical Implications for Zinc | Potential for inducing zinc deficiency if used chronically without zinc supplementation. | Use is limited to a single initial dose due to significant zinc depletion.[9][10] Subsequent therapy should switch to Zn-DTPA.[13] | Considered safer for long-term or maintenance therapy as it does not deplete the body's essential zinc stores.[11] |
| Relative Efficacy | Unknown. | Approximately 10-fold more effective than Zn-DTPA within the first hour of contamination.[11] | As effective as Ca-DTPA after 24 hours post-contamination and is the preferred agent for maintenance therapy.[11][13] |
Experimental Protocols for Assessing Transmetallation
Herein is a generalized protocol to quantify the transmetallation potential of a chelator like this compound with zinc. This workflow is designed to determine if this compound can remove zinc from a biological system or exchange a pre-complexed metal for zinc.
Objective: To determine the rate and extent of zinc chelation by this compound from a zinc-containing solution and to assess the displacement of a pre-complexed metal by zinc.
Materials:
-
This compound
-
Zinc Chloride (ZnCl₂) solution (or another appropriate zinc salt)
-
Solution of a competing metal ion (e.g., Calcium Chloride, CaCl₂)
-
Biologically relevant buffer (e.g., HEPES or Tris at pH 7.4)
-
Spectrophotometer (UV-Vis)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
-
Isothermal Titration Calorimeter (ITC) for binding affinity (optional)
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound, ZnCl₂, and the competing metal ion in the chosen buffer.
-
Create a series of test solutions containing a fixed concentration of the zinc salt.
-
-
Direct Chelation Assay (using ICP-MS/AAS):
-
Add this compound to the zinc-containing solutions at various molar ratios (e.g., 0.5:1, 1:1, 2:1 chelator:zinc).
-
Incubate the samples for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).
-
Separate the free zinc from the this compound-zinc complex using a suitable method like ultrafiltration.
-
Quantify the concentration of free zinc in the filtrate using ICP-MS or AAS. A decrease in free zinc indicates chelation by this compound.
-
-
Competitive Displacement (Transmetallation) Assay:
-
Prepare a complex of this compound with a different metal (e.g., Calcium-Versetamide). This can be done by mixing equimolar amounts of this compound and CaCl₂.
-
Add the ZnCl₂ solution to the Calcium-Versetamide complex solution.
-
Incubate under controlled conditions.
-
Measure the displacement of calcium by zinc over time. This can be quantified by measuring the concentration of free calcium or free zinc using ICP-MS. An increase in free calcium corresponding to a decrease in free zinc would confirm transmetallation.
-
-
Spectrophotometric Analysis (Alternative Method):
-
Use a colorimetric zinc indicator (e.g., Zincon) that changes absorbance upon binding to zinc.
-
In a cuvette, mix the zinc indicator solution with a buffered zinc solution to get a baseline absorbance.
-
Add this compound to the cuvette. A decrease in the absorbance of the zinc-indicator complex signifies that this compound has a higher affinity for zinc and is sequestering it from the indicator.
-
-
Data Analysis:
-
Calculate the percentage of zinc chelated at different molar ratios.
-
Determine the rate of transmetallation by plotting the change in free metal concentration over time.
-
If using ITC, determine the binding affinity (K_d) and stoichiometry of the this compound-zinc interaction.
-
Visualizing Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the conceptual basis of transmetallation.
Caption: Experimental workflow for assessing zinc chelation.
Caption: Conceptual diagram of a transmetallation reaction.
References
- 1. This compound | C20H37N5O10 | CID 60806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Zinc DTPA - High Purity Chelating Agent at Best Price [edta-chelate.com]
- 5. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Imaging of Transmetallation and Chelation Phenomena Involving Radiological Contrast Agents in Mineral-Rich Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst-to-Zn Transmetalation Gives Useful Zinc Metallacycles - ChemistryViews [chemistryviews.org]
- 8. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Pentetate calcium trisodium injection [dailymed.nlm.nih.gov]
- 10. Pentetate Calcium Trisodium: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 13. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
Cross-Validation of HPLC and CE Methods for Pharmaceutical Analysis: A Comparative Guide
Introduction:
The development and validation of robust analytical methods are paramount in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, widely recognized for its high resolution, sensitivity, and reproducibility in quantifying active pharmaceutical ingredients (APIs) and their impurities.[1][2] Capillary Electrophoresis (CE) has emerged as a powerful alternative and complementary technique, offering advantages such as high efficiency, rapid analysis times, and minimal solvent consumption.[3] This guide provides a comparative overview of the cross-validation of HPLC and CE methods for the analysis of a hypothetical pharmaceutical compound, "Versetamide," in a drug substance.
Due to the absence of specific published analytical methods for this compound in the scientific literature, this document serves as a comprehensive template. It outlines the necessary experimental protocols and presents representative data to illustrate the cross-validation process. Researchers and drug development professionals can adapt this framework for their specific analytical needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method was developed and validated for the quantification of this compound.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Capillary Electrophoresis (CE) Method
A Capillary Zone Electrophoresis (CZE) method was developed and validated for the quantification of this compound.
-
Instrumentation: Agilent 7100 Capillary Electrophoresis system or equivalent, with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 60 cm total length (52.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0.
-
Applied Voltage: 25 kV (positive polarity).
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in deionized water. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 150 µg/mL.
Data Presentation: Method Validation Summary
The following tables summarize the representative quantitative data obtained from the validation of the hypothetical HPLC and CE methods for this compound analysis, in accordance with ICH Q2(R1) guidelines.[1]
Table 1: Linearity and Range
| Parameter | HPLC Method | CE Method |
| Linearity Range | 1 - 100 µg/mL | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9991 |
| Regression Equation | y = 25432x + 1234 | y = 8765x + 567 |
Table 2: Accuracy (Recovery)
| Concentration Spiked | HPLC (% Recovery ± RSD) | CE (% Recovery ± RSD) |
| Low (80%) | 99.5 ± 0.8% | 101.2 ± 1.5% |
| Mid (100%) | 100.2 ± 0.6% | 99.8 ± 1.2% |
| High (120%) | 100.8 ± 0.5% | 98.9 ± 1.8% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC (% RSD) | CE (% RSD) |
| Repeatability (n=6) | < 1.0% | < 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | HPLC | CE |
| LOD | 0.3 µg/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 5.0 µg/mL |
Table 5: System Suitability
| Parameter | HPLC | CE |
| Theoretical Plates | > 5000 | > 100,000 |
| Tailing Factor | < 1.5 | N/A |
| Migration Time RSD | < 1.0% | < 2.0% |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and CE analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Comparison and Conclusion
This guide outlines the cross-validation of HPLC and CE methods for the analysis of the hypothetical drug "this compound."
-
Performance: The representative data indicates that the HPLC method generally offers lower limits of detection and quantitation, making it more suitable for trace-level analysis and impurity profiling.[1] It also demonstrates slightly better precision in this hypothetical scenario.
-
Efficiency: The CE method typically provides significantly higher theoretical plates, indicating superior separation efficiency.[3] Furthermore, CE methods are known for their rapid analysis times and substantially lower consumption of organic solvents, positioning them as a more environmentally friendly and cost-effective option for routine quality control testing.
-
Orthogonality: As HPLC and CE operate on different separation principles (partition chromatography vs. electrophoretic mobility), they are considered orthogonal techniques.[3] Utilizing both methods provides a more comprehensive analytical characterization of the drug substance.
Both HPLC and CE are suitable for the quantitative analysis of "this compound." The choice of method depends on the specific analytical requirement. The HPLC method is preferable for applications requiring high sensitivity, such as impurity determination. The CE method is an excellent alternative for routine assays where high throughput, reduced cost, and green chemistry are priorities. The cross-validation process, as outlined, ensures that either method can be used reliably, providing consistent and accurate results, which is a critical aspect of quality control in the pharmaceutical industry.
References
A Comparative Analysis of Relaxivity: Versetamide vs. Macrocyclic Chelators in MRI
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the differences in relaxivity between Versetamide (gadothis compound), a linear gadolinium-based contrast agent (GBCA), and several macrocyclic chelators. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies, to inform the selection of appropriate contrast agents for magnetic resonance imaging (MRI) applications.
The efficacy of a GBCA is primarily determined by its relaxivity (r1 and r2), which is a measure of its ability to shorten the T1 and T2 relaxation times of water protons in tissue, thereby enhancing the contrast in MR images. This property is intrinsically linked to the molecular structure of the gadolinium chelate.
Quantitative Comparison of Relaxivity
The following table summarizes the longitudinal relaxivity (r1) of this compound and three common macrocyclic chelators—Gadobutrol, Gadoteridol, and Gadoterate—at a magnetic field strength of 1.5 Tesla (T) in human plasma at 37°C.
| Contrast Agent | Chelate Type | r1 Relaxivity at 1.5 T [L/(mmol·s)] |
| This compound (Gadothis compound) | Linear | 4.4 - 5.0[1] |
| Gadobutrol | Macrocyclic | 4.78 ± 0.12[2][3] |
| Gadoteridol | Macrocyclic | 3.80 ± 0.10[2][3] |
| Gadoterate | Macrocyclic | 3.32 ± 0.13[2][3] |
The data indicates that at 1.5 T, this compound exhibits a relaxivity comparable to or slightly lower than the macrocyclic agent Gadobutrol. However, it shows a higher relaxivity than Gadoteridol and Gadoterate under similar conditions. It is important to note that relaxivity can be influenced by the magnetic field strength. For instance, the relaxivity of macrocyclic agents has been observed to decrease at higher field strengths of 3 T and 7 T.[2][3]
The Structural Impact on Relaxivity and Stability
The fundamental difference between these contrast agents lies in their molecular structure. Macrocyclic chelators encase the gadolinium ion in a pre-organized cage-like structure, which generally leads to higher thermodynamic and kinetic stability compared to the open-chain structure of linear chelators like this compound. This structural difference has implications for the potential release of free gadolinium ions in the body.
The following diagram illustrates the basic structural difference between linear and macrocyclic chelators and its influence on their stability and relaxivity.
Experimental Protocols for Relaxivity Measurement
The determination of relaxivity is a critical step in the characterization of MRI contrast agents. The following provides a detailed methodology for measuring the longitudinal relaxivity (r1) as cited in the supporting literature.[2][3]
1. Sample Preparation:
-
A series of dilutions of the contrast agent are prepared in the desired medium (e.g., human plasma, whole blood, or saline) at various concentrations.
-
A sample of the medium without the contrast agent serves as the control.
2. Phantom Setup:
-
The prepared samples are placed in vials or tubes within a phantom.
-
The phantom is then placed within the MRI scanner, ensuring the samples are positioned in a region of homogeneous magnetic field.
3. MRI Data Acquisition:
-
T1 measurements are performed using a suitable pulse sequence, commonly an inversion-recovery spin-echo (IR-SE) or a Look-Locker sequence.
-
Images are acquired at multiple inversion times (TI) for each sample.
-
The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C.
4. Data Analysis:
-
The signal intensity for each sample at each inversion time is measured from the acquired images.
-
The T1 relaxation time for each concentration is calculated by fitting the signal intensity data to the appropriate inversion recovery signal equation.
-
The relaxation rate (R1) is calculated as the reciprocal of the T1 relaxation time (R1 = 1/T1).
-
The relaxivity (r1) is then determined by plotting the relaxation rate (R1) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the r1 relaxivity in units of L/(mmol·s).
The workflow for this experimental protocol is visualized in the diagram below.
Conclusion
The choice between a linear chelate like this compound and a macrocyclic agent involves a consideration of both relaxivity and stability. While this compound demonstrates competitive relaxivity at 1.5 T, the higher stability of macrocyclic chelators is a critical factor in their widespread clinical use. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific imaging needs. Further investigation into the performance of these agents at various magnetic field strengths and in different biological environments is encouraged to fully understand their comparative efficacy.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling In Vivo Stability: A Comparative Analysis of Gadoversetamide and Other Gadolinium-Based Contrast Agents
For Immediate Release
In the landscape of medical imaging, the stability of gadolinium-based contrast agents (GBCAs) is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the in vivo stability of Gadoversetamide, a linear non-ionic GBCA, with other agents in its class and with more stable macrocyclic agents. The following analysis is supported by experimental data from peer-reviewed studies, offering a clear perspective on the factors influencing gadolinium retention and dechelation in biological systems.
Gadolinium-based contrast agents are essential tools in magnetic resonance imaging (MRI), enhancing the visualization of tissues and pathologies. However, the efficacy of these agents is intrinsically linked to their in vivo stability—the ability of the ligand to hold the gadolinium ion (Gd³⁺) securely. The dissociation of this complex, known as dechelation, can lead to the release of toxic free Gd³⁺, which may be retained in various tissues, including the brain, bones, and skin.[1][2][3]
GBCAs are broadly categorized by the structure of their chelating ligand into two main groups: linear and macrocyclic agents. Gadothis compound (OptiMARK®) falls into the linear category, which are generally considered to be less stable than their macrocyclic counterparts.[4][5]
Comparative In Vivo Stability and Gadolinium Retention
Preclinical and clinical studies have consistently demonstrated that linear GBCAs, such as Gadothis compound and Gadodiamide, exhibit a higher propensity for gadolinium release and subsequent tissue deposition compared to macrocyclic agents.[3][6] This difference in stability is a critical factor in the long-term safety profile of these contrast agents.
Gadolinium Retention in Bone
Bone is a known reservoir for dissociated gadolinium. Studies comparing gadolinium levels in bone tissue following the administration of different GBCAs highlight the superior stability of macrocyclic agents.
| Contrast Agent | Agent Type | Mean Gadolinium Concentration in Bone (μg Gd/g tissue) | Patient Population | Time to Measurement | Reference |
| Gadodiamide | Linear Non-ionic | 1.77 ± 0.704 | Patients undergoing hip replacement | ~4 days post-administration | [2] |
| Gadoteridol | Macrocyclic Non-ionic | 0.477 ± 0.271 | Patients undergoing hip replacement | ~4 days post-administration | [2] |
Note: Data for Gadothis compound was not specifically available in this direct comparison, but Gadodiamide is a structurally similar linear non-ionic agent often used as a comparator.
Gadolinium Release in Human Serum
In vitro studies using human serum provide insights into the relative stability of GBCAs under physiological conditions. These experiments measure the percentage of gadolinium released from the chelate over time.
| Contrast Agent | Agent Type | % Gadolinium Released after 15 days in Human Serum (pH 7.4, 37°C) | Reference |
| Gadothis compound | Linear Non-ionic | ~20% | [2] |
| Gadodiamide | Linear Non-ionic | ~20% | [2] |
| Linear Ionic Agents | Linear Ionic | <2% | [2] |
| Macrocyclic Agents | Macrocyclic | No detectable release | [2] |
The Mechanism of Instability and Deposition
The in vivo stability of a GBCA is not solely determined by its thermodynamic stability constant but is also significantly influenced by its kinetic inertness.[3][7] Macrocyclic agents form a rigid "cage" around the gadolinium ion, providing a high degree of kinetic stability and resistance to dechelation.[4] Linear agents, with their more flexible, open-chain structure, are more susceptible to transmetallation, a process where endogenous ions like zinc, copper, or calcium displace the gadolinium ion from the chelate.[8][9]
Caption: Logical relationship between GBCA structure and in vivo stability.
The consequences of this instability are significant, as the released Gd³⁺ can form insoluble precipitates or bind to macromolecules, leading to its long-term retention in the body.[10][11] This has been a driving factor in the reassessment of the safety profiles of less stable linear GBCAs, leading to regulatory actions such as the suspension of marketing authorizations for agents like Gadothis compound in the European Union for general use.[6][12]
Experimental Protocols for Assessing Gadolinium Retention
The quantification of gadolinium in biological samples is crucial for comparative stability studies. The methodologies employed are highly sensitive, capable of detecting minute amounts of the element in various tissues.
Tissue Sample Preparation and Digestion
-
Sample Collection: Tissue samples (e.g., bone, liver, kidney, brain) are collected from animal models or human subjects post-mortem or via biopsy.[13][14]
-
Homogenization: The tissue is accurately weighed and homogenized to ensure a uniform sample.
-
Acid Digestion: The homogenized tissue is digested, typically using strong acids like nitric acid, often with the aid of microwave heating. This process breaks down the organic matrix, leaving the gadolinium in a solution suitable for analysis.[13]
Gadolinium Quantification
The primary analytical technique for the precise measurement of total gadolinium concentration in digested tissue samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[13][14][15]
-
Principle: The digested sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers extremely low detection limits, making it ideal for measuring the trace amounts of gadolinium retained in tissues.[13]
-
Alternative Method: Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) can also be used, though it is generally less sensitive than ICP-MS.[13][14]
Speciation Analysis
To differentiate between the intact GBCA and dissociated or metabolized forms of gadolinium, Liquid Chromatography coupled with ICP-MS (LC-ICP-MS) is employed.[11][15]
-
Principle: The tissue extract is first passed through a liquid chromatography column, which separates different chemical species based on their physical and chemical properties (e.g., size, charge). The eluent from the column is then directly introduced into the ICP-MS for element-specific detection. This allows for the quantification of the intact chelate versus other gadolinium species.
Caption: Experimental workflow for assessing gadolinium retention in tissues.
Conclusion
The available evidence strongly indicates that Gadothis compound, as a linear non-ionic GBCA, possesses lower in vivo stability compared to macrocyclic agents. This is characterized by a higher propensity for dechelation and results in greater retention of gadolinium in tissues such as bone and skin. The distinction in stability between linear and macrocyclic agents is a fundamental consideration in the development and selection of GBCAs for clinical use, with a clear trend favoring agents with higher kinetic and thermodynamic stability to minimize the risk of long-term gadolinium retention. The methodologies of ICP-MS and LC-ICP-MS are the gold standards for providing the quantitative data necessary to make these critical comparisons.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ten years of gadolinium retention and deposition: ESMRMB-GREC looks backward and forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. richardsemelka.com [richardsemelka.com]
- 8. appliedradiology.com [appliedradiology.com]
- 9. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methodological Aspects for Preclinical Evaluation of Gadolinium Presence in Brain Tissue: Critical Appraisal and Suggestions for Harmonization—A Joint Initiative - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Versetamide-Based Contrast Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Versetamide-based contrast agents, specifically gadothis compound, with other gadolinium-based contrast agents (GBCAs). The information is compiled from peer-reviewed studies and regulatory documents to support informed decision-making in research and drug development. This document summarizes key safety data, details experimental methodologies for safety assessment, and presents visual representations of relevant pathways and workflows.
Executive Summary
Gadothis compound is a linear, non-ionic gadolinium-based contrast agent.[1][2] The safety of GBCAs is a critical consideration in their clinical use and development, with primary concerns including acute adverse reactions, the long-term retention of gadolinium in the body, and the risk of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.[3][4][5] This guide benchmarks the safety of gadothis compound against other linear and macrocyclic GBCAs, providing available quantitative data and the experimental context for its interpretation.
Data Presentation: Comparative Safety Profile of GBCAs
The following tables summarize key quantitative data on the safety profiles of gadothis compound and other selected GBCAs.
Table 1: Physicochemical Properties and Acute Toxicity of Selected GBCAs
| Contrast Agent | Trade Name | Chelate Structure | Ionic/Non-ionic | LD50 (mmol/kg) in Rats (IV) |
| Gadothis compound | OptiMARK® | Linear | Non-ionic | Data not readily available in cited literature |
| Gadodiamide | Omniscan® | Linear | Non-ionic | ~10 |
| Gadopentetate dimeglumine | Magnevist® | Linear | Ionic | ~5 |
| Gadoterate meglumine | Dotarem® | Macrocyclic | Ionic | ~12 |
| Gadobutrol | Gadavist®/Gadovist® | Macrocyclic | Non-ionic | ~10 |
| Gadoteridol | ProHance® | Macrocyclic | Non-ionic | ~12 |
Note: LD50 values can vary between studies and animal models. The values presented are approximate and intended for comparative purposes. A higher LD50 value indicates lower acute toxicity.
Table 2: Incidence of Acute Adverse Reactions to Selected GBCAs
| Contrast Agent | Chelate Structure | Overall Rate of Acute Adverse Reactions (%) | Rate of Mild Reactions (%) | Rate of Moderate Reactions (%) | Rate of Severe Reactions (%) |
| Gadodiamide | Linear | 0.04 - 0.15 | Specific data varies | Specific data varies | Specific data varies |
| Gadobenate dimeglumine | Linear | 0.49 | Specific data varies | Specific data varies | Specific data varies |
| Gadoterate meglumine | Macrocyclic | 0.04 - 0.09 | Specific data varies | Specific data varies | Specific data varies |
| Gadobutrol | Macrocyclic | 0.09 - 0.23 | Specific data varies | Specific data varies | Specific data varies |
Data compiled from retrospective studies with large patient cohorts.[5][6] Rates can be influenced by patient populations and reporting methodologies.
Table 3: Gadolinium Retention in Rat Brain Tissue After Repeated Administration
| Contrast Agent | Chelate Structure | Gadolinium Concentration in Cerebellum (nmol/g) | Gadolinium Concentration in Cerebrum (nmol/g) |
| Gadodiamide (Linear) | Linear | ~1.5 - 2.0 | ~1.0 - 1.5 |
| Gadoterate meglumine (Macrocyclic) | Macrocyclic | ~0.292 | ~0.250 |
| Gadobutrol (Macrocyclic) | Macrocyclic | ~0.287 | ~0.263 |
| Gadoteridol (Macrocyclic) | Macrocyclic | ~0.150 | ~0.116 |
Data from a preclinical study in rats receiving multiple doses of GBCAs.[7] Concentrations were measured at 28 days after the last injection. This data suggests that linear agents result in higher gadolinium retention in brain tissue compared to macrocyclic agents.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety studies. Below are outlines of key experimental protocols for assessing the safety of GBCAs.
Acute Toxicity (LD50) Determination in Rodents
Objective: To determine the median lethal dose (LD50) of a GBCA following a single intravenous administration.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats, typically 6-8 weeks old, with equal numbers of males and females.
-
Groups: A control group receiving saline and at least four dose groups of the test GBCA. The doses are selected to span a range that is expected to cause 0% to 100% mortality.
-
Administration: The GBCA is administered as a single bolus injection into a tail vein.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 7 to 14 days.
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as probit analysis.
-
Necropsy: A gross necropsy is performed on all animals to identify any target organs of toxicity.
Assessment of Acute Adverse Reactions in Clinical Studies
Objective: To determine the incidence and characteristics of acute adverse reactions to a GBCA in a human population.
Methodology:
-
Study Design: Typically a retrospective or prospective observational study involving a large number of patients receiving the GBCA as part of a standard clinical MRI procedure.
-
Data Collection: Data on all adverse events occurring within a specified time frame after GBCA administration (e.g., 1 to 24 hours) are collected from medical records or through direct patient monitoring.
-
Classification of Reactions: Adverse reactions are classified by type (e.g., allergic-like, physiologic) and severity (e.g., mild, moderate, severe) according to established criteria, such as those from the American College of Radiology.[5]
-
Data Analysis: The incidence of different types and severities of reactions is calculated as a percentage of the total number of GBCA administrations. Statistical analyses are performed to identify any potential risk factors.
Quantification of Gadolinium Retention in Animal Tissues
Objective: To measure the concentration of gadolinium in various tissues at a specified time point after GBCA administration.
Methodology:
-
Animal Model: Rodents are commonly used. The study may involve single or multiple administrations of the GBCA.
-
Tissue Collection: At a predetermined time after the final dose (e.g., 28 days), animals are euthanized, and target tissues (e.g., brain, kidney, bone) are harvested.[7][8][9]
-
Sample Preparation: The tissue samples are weighed and then digested using a strong acid mixture (e.g., nitric acid and hydrogen peroxide) to break down the organic matrix.
-
Gadolinium Quantification: The concentration of gadolinium in the digested samples is determined using inductively coupled plasma mass spectrometry (ICP-MS).[8][9] This technique provides a highly sensitive and accurate measurement of the total elemental gadolinium content.
-
Data Analysis: The gadolinium concentration is typically expressed as micrograms or nanomoles of gadolinium per gram of tissue.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the safety assessment of gadolinium-based contrast agents.
References
- 1. Methodological Aspects for Preclinical Evaluation of Gadolinium Presence in Brain Tissue: Critical Appraisal and Suggestions for Harmonization—A Joint Initiative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Acute Adverse Events Following Gadolinium-based Contrast Agent Administration: A Single-Center Retrospective Study of 281 945 Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incidence and Risk Factors for Gadolinium-Based Contrast Agent Immediate Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajronline.org [ajronline.org]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Differences in gadolinium retention after repeated injections of macrocyclic MR contrast agents to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Gadolinium Deposition in Human Brain Tissues after Contrast-enhanced MR Imaging in Adult Patients without Intracranial Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Versetamide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential logistical and safety information for the proper disposal of Versetamide, a chelating agent used in pharmaceutical research and development.
This compound, in its formulation as OptiMARK®, is generally considered non-hazardous waste in the absence of biological contaminants.[1] However, adherence to proper disposal protocols is crucial to minimize environmental impact and ensure a safe laboratory environment. The following procedures have been compiled to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. Key properties of this compound are summarized below to inform risk assessment and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₇N₅O₁₀ | PubChem[2] |
| Molecular Weight | 507.5 g/mol | PubChem[2] |
| CAS Number | 129009-83-2 | PubChem[2] |
| Appearance | Solid (in pure form) | HMDB[3] |
| Synonyms | OptiMARK®, Gadothis compound | NCBI[1], GSRS[4] |
Experimental Protocol: Spill Management and Waste Disposal
Personal Protective Equipment (PPE): Before initiating any cleanup or disposal procedures, ensure the following PPE is worn:
-
Protective gloves
-
Clean, body-covering clothing
-
Safety glasses[1]
Small Spills: For minor spills of this compound solutions, the following steps should be taken:
-
Absorb the spill using an inert material (e.g., vermiculite, sand, or earth).
-
Mop up the affected area.
-
The collected material may be flushed to a sewer with copious amounts of water.[1]
Large Spills: In the event of a larger release of this compound solution:
-
Contain the spill to prevent further spread.
-
Absorb the liquid with an inert material.
-
Collect the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Dispose of the containerized material in an approved waste facility in accordance with federal, state, and local regulations.[1]
Disposal of Unused this compound and Empty Containers:
-
Non-Biohazardous Waste: If the this compound waste is not mixed with blood, blood products, or other potentially infectious materials, it is considered non-hazardous.[1] Dispose of the container and any unused contents in accordance with federal, state, and local requirements.[1]
-
Biohazardous Waste: If the this compound waste is contaminated with biological materials, it must be handled as a biohazard and disposed of accordingly.[1]
-
Empty Containers: Before disposing of or recycling empty containers, ensure all personal or prescription information is removed or blacked out.[5]
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety protocols and local regulations for chemical disposal. In case of exposure or uncertainty, contact your institution's Environmental Health and Safety (EHS) department.
References
Navigating the Safe Handling and Disposal of Versetamide
Essential guidance for laboratory professionals on the operational and safety protocols for Versetamide, a complex chelating agent. This document outlines personal protective equipment (PPE), procedural workflows, and disposal plans to ensure the safe management of this compound in a research environment.
For researchers, scientists, and professionals in drug development, the introduction of novel compounds like this compound necessitates a robust understanding of safe handling practices. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is founded on established principles for managing chemicals with unknown toxicological profiles. A comprehensive risk assessment should precede any handling of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Given that the full toxicological properties of this compound have not been fully investigated, stringent adherence to PPE protocols and engineering controls is mandatory to minimize exposure risk.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is recommended to provide comprehensive protection.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield should be worn in situations with a higher risk of splashes. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). It is crucial to regularly inspect gloves for any signs of degradation or puncture and to change them frequently. |
| Body | A fully buttoned laboratory coat. For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron over the lab coat. |
| Respiratory | In the absence of adequate ventilation or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Procedural Guidance for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
